2-(3-Fluorophenoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHDJAXAOGJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599131 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640766-67-2 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-(3-Fluorophenoxy)aniline?
A Comprehensive Technical Guide to 2-(3-Fluorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It explores its synthesis, reactivity, and significance as a structural motif in medicinal chemistry, offering field-proven insights for its application in research and development.
Introduction and Strategic Importance
This compound is a diaryl ether derivative incorporating two key structural motifs highly relevant to modern drug discovery: the aniline substructure and a fluorinated aromatic ring. The aniline moiety is a versatile scaffold found in numerous approved therapeutics, prized for its ability to engage in critical interactions with biological targets.[1] However, aniline-containing compounds can be susceptible to metabolic oxidation, sometimes leading to toxicity.[1]
The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions. This guide will dissect the properties of this compound, providing a foundational understanding for its use as a building block in the synthesis of novel bioactive compounds.
Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.
Caption: 2D Structure of this compound.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 640766-67-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀FNO | [3] |
| Molecular Weight | 203.21 g/mol | [3] |
| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)F | [3] |
| Calculated LogP | 3.20 | [3] |
| Topological Polar Surface Area | 35.25 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C |[3] |
Spectroscopic Characterization Profile
While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure provides a robust predictive framework for its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aniline and fluorophenoxy rings, as well as the amine protons.
-
Aromatic Region (approx. 6.5-7.5 ppm): A complex series of multiplets is anticipated for the eight aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amine and the electron-withdrawing ether oxygen. The protons on the fluorophenoxy ring will show additional coupling to the fluorine atom.
-
Amine Protons (approx. 3.5-4.5 ppm): A broad singlet corresponding to the two NH₂ protons is expected. The chemical shift can vary with concentration and solvent. This signal will disappear upon D₂O exchange, a key diagnostic test.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms, assuming no accidental equivalence.
-
Aromatic Carbons (approx. 110-160 ppm): The carbons of the two aromatic rings will resonate in this region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretching (approx. 3300-3500 cm⁻¹): As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-O-C Stretching (approx. 1200-1260 cm⁻¹): A strong, characteristic absorption band for the aryl-alkyl ether C-O asymmetric stretch is expected.
-
C-F Stretching (approx. 1000-1300 cm⁻¹): A strong absorption band in this region is indicative of the C-F bond.
-
Aromatic C=C Stretching (approx. 1450-1600 cm⁻¹): Multiple sharp bands of variable intensity will be present, corresponding to the carbon-carbon stretching within the aromatic rings.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 203.21.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the diaryl ether bond, leading to fragment ions corresponding to the fluorophenoxy and aminophenyl moieties.
Synthesis and Reactivity
Synthetic Strategy: Ullmann Condensation
The most common and industrially relevant method for constructing the diaryl ether linkage in this compound is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[6][7] For this specific target, the reaction would proceed between 2-bromoaniline (or a protected version) and 3-fluorophenol.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with electron-rich aryl halides. Modern protocols often use copper(I) salts and N,N- or N,O-chelating ligands to facilitate the reaction at lower temperatures (90-110°C) compared to the harsh conditions of the classical Ullmann reaction (~200°C).[7]
Caption: General workflow for the Ullmann synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its primary functional groups:
-
Aniline Moiety: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (e.g., halogenation, nitration). The amine can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups. It can be readily acylated or alkylated.
-
Ether Linkage: The C-O ether bond is generally stable to many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
-
Fluorophenoxy Ring: The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution on its own ring, though this ring is less activated than the aniline ring.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(phenoxy)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific combination of the ortho-amino group and the meta-fluoro substituent in this compound makes it a valuable building block for several reasons:
-
Scaffold for Kinase Inhibitors: The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase inhibitors. The phenoxy group can be directed into hydrophobic pockets of the active site.
-
Modulation of Physicochemical Properties: The fluorine atom can block sites of metabolism, increasing the metabolic stability and half-life of a potential drug candidate.[2] It can also lower the pKa of the aniline nitrogen, which can be beneficial for tuning solubility and cell permeability.
-
Bioisosteric Replacement: The phenoxy group can serve as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of a compound's selectivity and safety profile.[8] While anilines themselves can pose toxicity risks, their incorporation into more complex, rigid structures often mitigates these issues.[1]
This molecule serves as an ideal starting point for library synthesis, where modifications to the aniline nitrogen or further substitution on either aromatic ring can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, as recommended at 2-8°C.[3]
-
Hazards: While specific toxicity data for this compound is limited, related aniline and fluorinated aromatic compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.
References
-
SynArchive. Ullmann Condensation. SynArchive. Available from: [Link]
- Buck, E. et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters.
- Schareina, T. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Santillan, R. et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México.
-
PubChem. 2-[2-(3-Fluorophenoxy)ethoxy]aniline. National Center for Biotechnology Information. Available from: [Link]
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Lead Sciences. 3-Fluoro-4-(2-fluorophenoxy)aniline. Lead Sciences. Available from: [Link]
- Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available from: [Link]
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
- Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
-
PubChem. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
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- 9. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(3-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-(3-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's fundamental properties, synthesis strategies, and its role in the development of novel therapeutics. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Core Compound Identification and Properties
This compound is an aromatic compound characterized by an aniline moiety linked to a fluorinated phenyl group via an ether bond. The strategic placement of the fluorine atom and the amino group makes it a valuable synthon for introducing specific pharmacophoric features into drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 640766-67-2 | [1] |
| Molecular Formula | C₁₂H₁₀FNO | [1] |
| Molecular Weight | 203.21 g/mol | [1] |
| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)F | [1] |
| Purity | Typically >95% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Strategic Synthesis of this compound
The synthesis of diaryl ethers and substituted anilines is a cornerstone of medicinal chemistry. For a molecule like this compound, two primary retrosynthetic disconnections can be envisioned, leading to two powerful and widely adopted synthetic strategies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these routes often depends on the availability and reactivity of starting materials.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] In the context of this compound, this would typically involve the coupling of 2-aminophenol with 1-bromo-3-fluorobenzene or 2-bromoaniline with 3-fluorophenol. The former is often preferred to avoid self-condensation of the aminophenol.
Objective: To synthesize this compound from 2-aminophenol and 1-bromo-3-fluorobenzene.
Materials:
-
2-Aminophenol
-
1-Bromo-3-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by 1-bromo-3-fluorobenzene (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.
-
Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the copper catalyst and the aminophenol.
Sources
A Comprehensive Spectroscopic Guide to 2-(3-Fluorophenoxy)aniline
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Fluorophenoxy)aniline, a diaryl ether derivative, represents a scaffold of significant interest due to the combined electronic properties of the aniline and fluorophenoxy moieties. Diaryl ethers are prevalent in natural products and pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to characterize this compound with unimpeachable confidence. We will move beyond mere data presentation to explore the causality behind the expected spectral features. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring that every protocol is a self-validating system for achieving accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.
Expertise & Rationale: Why NMR is Critical
The unambiguous assignment of protons and carbons in the two distinct aromatic rings is the primary challenge. The electron-donating nature of the amine group (-NH₂) and the ether oxygen (-O-), contrasted with the electron-withdrawing effect of the fluorine atom, creates a unique electronic environment for each nucleus. This results in a predictable dispersion of signals in the NMR spectra. ¹⁹F NMR is particularly powerful, as the fluorine nucleus is 100% naturally abundant and highly sensitive, offering a direct and clean probe into its local environment.[1][2]
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice for many organic molecules, while DMSO-d₆ is preferable if hydrogen bonding involving the -NH₂ protons is of particular interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons (though only CH groups are expected in the aromatic region here).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shifts are typically referenced against an external standard like CFCl₃.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Predicted Spectral Data & Interpretation
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects on aniline[4][5] and fluorobenzene systems.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3' | 7.25 - 7.35 | t | 1H | Triplet due to coupling with two adjacent protons. |
| H-4, H-5, H-6 | 6.80 - 7.20 | m | 3H | Complex multiplet from the aniline ring protons. |
| H-2', H-4', H-6' | 6.65 - 6.85 | m | 3H | Complex multiplet from the fluorophenoxy ring protons, shifted upfield. |
| -NH₂ | ~3.80 | br s | 2H | Broad singlet, chemical shift is solvent and concentration dependent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C-F (C-3') | 162 - 165 (d) | Large ¹JCF coupling constant; characteristic of a carbon directly bonded to fluorine. |
| C-O (Ar) | 157 - 160 | Aromatic carbon involved in the ether linkage on the fluorophenoxy ring. |
| C-O (Ar) | 145 - 148 | Aromatic carbon involved in the ether linkage on the aniline ring. |
| C-N | 140 - 143 | Aromatic carbon directly attached to the amine group. |
| Aromatic CH | 105 - 132 | Multiple signals corresponding to the remaining 8 aromatic CH carbons. Carbons ortho and para to the -NH₂ group will be shifted upfield. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" for this compound.
Expertise & Rationale: Key Vibrational Modes
The diagnostic power of IR for this molecule lies in its ability to confirm the presence of several key functionalities simultaneously:
-
N-H Stretch: The primary amine (-NH₂) group gives rise to two characteristic sharp bands.[6]
-
C-O-C Stretch: The diaryl ether linkage produces strong, characteristic asymmetric and symmetric stretching bands.
-
C-F Stretch: The carbon-fluorine bond shows a strong absorption in the fingerprint region.
-
Aromatic C=C and C-H Bends: These confirm the presence of the benzene rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Workflow for IR Analysis
Caption: A typical workflow for acquiring an ATR-IR spectrum.
Predicted Spectral Data & Interpretation
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3350 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) | A characteristic doublet for primary amines.[6][7] |
| 3100 - 3000 | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the benzene rings. |
| 1620 - 1580 | C=C stretch | Aromatic | In-ring skeletal vibrations of the aromatic rings. |
| 1600 - 1550 | N-H bend (scissoring) | Primary Amine (-NH₂) | Bending vibration associated with the primary amine. |
| 1300 - 1200 | C-O-C asymmetric stretch | Diaryl Ether | A strong, characteristic band for the ether linkage. |
| 1250 - 1150 | C-N stretch | Aromatic Amine | Stretching of the bond between the aromatic ring and the nitrogen atom. |
| 1100 - 1000 | C-F stretch | Aryl Fluoride | Strong absorption indicative of the carbon-fluorine bond. |
| 900 - 675 | C-H out-of-plane bend | Aromatic | Bending patterns in this region can give clues about the substitution pattern. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.
Expertise & Rationale: Ionization and Fragmentation
Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) peak. The molecular weight of this compound (C₁₂H₁₀FNO) is 203.21. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[8] The fragmentation pattern will be dominated by cleavages characteristic of aromatic amines and diaryl ethers, primarily the cleavage of the C-O ether bond.[9][10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for sample purity confirmation or via a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. whitman.edu [whitman.edu]
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- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: Solubility Profile of 2-(3-Fluorophenoxy)aniline in Common Organic Solvents
A Predictive and Methodological Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-(3-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of extensive public domain data for this specific molecule, this document leverages fundamental chemical principles to predict its solubility profile across a range of common organic solvents. We present a detailed structural analysis of the solute, discuss the intermolecular forces governing its interaction with various solvent classes, and provide a robust, field-proven experimental protocol for the empirical determination of its solubility. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodology required to effectively utilize this compound in their work, ensuring predictable and reproducible results in synthesis, purification, and formulation.
Introduction: The Significance of Solubility
This compound is an aromatic compound featuring an amine, an ether linkage, and a fluorine substituent. Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials. The solubility of such a compound is not a mere physical constant; it is a critical parameter that dictates its utility and handling in virtually every application. From designing a synthetic route where it must be dissolved in a reaction medium, to its purification via crystallization, and ultimately to its formulation in a final product, understanding its solubility is paramount.[1]
This guide addresses the solubility of this compound from two perspectives:
-
A Predictive Analysis: Based on its molecular structure and the well-established principles of solute-solvent interactions.
-
A Methodological Framework: Providing a standardized, reliable protocol for researchers to determine solubility experimentally.
Theoretical & Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of this compound to understand its inherent polarity and potential for intermolecular interactions.
Molecular Structure of this compound:
-
Molecular Formula: C₁₂H₁₀FNO[3]
-
Molecular Weight: 203.21 g/mol [3]
-
Key Functional Groups:
-
Aniline Moiety (-NH₂ group on a benzene ring): This primary aromatic amine is polar. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bonds allow it to act as a hydrogen bond donor.[4][5]
-
Aromatic Ether Linkage (-O-): The oxygen atom in the ether group has two lone pairs of electrons, making it an effective hydrogen bond acceptor.[6][7]
-
Aromatic Rings & Fluoro-substituent: The two phenyl rings constitute a large, nonpolar, and hydrophobic portion of the molecule. The fluorine atom is highly electronegative but, as a single substituent, contributes moderately to polarity while increasing lipophilicity. This nonpolar character is significant.[6]
-
Predicted Interactions with Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ether groups, this compound is expected to form strong hydrogen bonds with these solvents.[8][9] Therefore, high solubility is predicted in lower alcohols like methanol and ethanol. Its solubility in water is expected to be significantly lower due to the large hydrophobic aromatic backbone.[10]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have dipole moments but cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. The aniline and ether moieties of the solute can interact favorably with these solvents via dipole-dipole interactions and by accepting hydrogen bonds from the solute's N-H group. Good to moderate solubility is predicted in this class. Tetrahydrofuran (THF), being an ether itself, is expected to be an excellent solvent.[11][12]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The solubility in these solvents will be driven by the large nonpolar surface area of the two phenyl rings. Van der Waals forces will be the primary interaction. Moderate to good solubility is expected in aromatic solvents like toluene and chlorinated solvents like dichloromethane. Solubility in aliphatic hydrocarbons like hexane is likely to be lower due to the polar nature of the amine and ether groups.[13][14]
Experimental Determination of Solubility
To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid, recommended for its reliability and accuracy.[15][16][17]
Standard Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating reliable solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials & Apparatus:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Protocol Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-48 hours.
-
Causality & Validation: The system is assumed to be at equilibrium when the concentration of the solute in the solution no longer changes over time. To validate this, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the measured solubility has plateaued.
-
-
Sample Collection and Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial.
-
Causality & Validation: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.
-
-
Quantification:
-
Accurately dilute the filtered sample with a known volume of the solvent (or a suitable mobile phase for HPLC).
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.
-
Causality & Validation: An HPLC method must be validated for linearity, accuracy, and precision. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal shake-flask protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Predicted Solubility Data & Discussion
While experimental determination is the definitive method, a predictive table is invaluable for initial solvent screening. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25 °C), based on the structural analysis in Section 2.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility Category | Predicted Range (mg/mL) | Rationale for Prediction |
| Methanol | Polar Protic | Very High | > 200 | Strong H-bond donating and accepting interactions with the -NH₂ and ether groups. |
| Ethanol | Polar Protic | High | 100 - 200 | Similar to methanol, with slightly reduced polarity. |
| Acetone | Polar Aprotic | High | 100 - 200 | Strong dipole-dipole interactions and H-bond acceptance. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Very High | > 200 | Excellent "like dissolves like" scenario; both solute and solvent are ethers. Strong dipole and dispersion forces. |
| Acetonitrile | Polar Aprotic | Moderate | 20 - 100 | Good dipole-dipole interactions, but less effective H-bond acceptor than acetone or THF. |
| Dichloromethane (DCM) | Nonpolar | High | 100 - 200 | Can interact with both polar and nonpolar parts of the molecule. |
| Toluene | Nonpolar (Aromatic) | Moderate | 20 - 100 | Favorable π-stacking interactions between aromatic rings of solute and solvent. |
| n-Hexane | Nonpolar (Aliphatic) | Low | < 5 | Dominated by nonpolar interactions, but insufficient to overcome the polar nature of the solute's functional groups. |
| Water | Polar Protic | Very Low | < 1 | The large hydrophobic backbone of the molecule outweighs the H-bonding potential of the -NH₂ and ether groups. |
Note: The data in this table are predictive and illustrative. They should be confirmed by the experimental protocol outlined in Section 3.
Visualizing Solute-Solvent Interactions
The interplay between the molecule's distinct regions and different solvent types is key to its solubility profile.
Caption: Solute-Solvent Interaction Model.
Conclusion
This compound is a molecule with a dual character, possessing both polar functional groups capable of hydrogen bonding and a significant nonpolar backbone. This structure leads to a predicted high solubility in a broad range of polar protic, polar aprotic, and moderately nonpolar organic solvents, with limited solubility in highly aliphatic or aqueous media. For drug development and chemical process professionals, this profile suggests that solvents like alcohols (methanol, ethanol), ethers (THF), and ketones (acetone) are excellent primary choices for dissolution. This guide provides not only a strong predictive foundation for solvent selection but also a robust, validated experimental workflow to obtain the precise quantitative data necessary for process optimization, formulation, and regulatory compliance.
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The Emerging Therapeutic Potential of 2-(3-Fluorophenoxy)aniline Derivatives: A Technical Guide for Drug Discovery
Abstract
The 2-(3-fluorophenoxy)aniline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a versatile potential for derivatization to yield compounds with significant biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic applications of these derivatives, with a primary focus on their antimicrobial and anticancer properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action, supported by detailed experimental protocols and in-silico analyses. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The this compound Core - A Promising Scaffold
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound core combines the favorable attributes of a fluorinated phenyl ring with a flexible phenoxy aniline backbone, offering multiple points for chemical modification. This unique combination of features makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. While research into this specific scaffold is still emerging, preliminary studies on related compounds suggest significant potential in the fields of infectious diseases and oncology.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new classes of antimicrobial agents with novel mechanisms of action is therefore a critical priority. Derivatives of the this compound scaffold have shown considerable promise in this arena, particularly as antimycobacterial and antibacterial agents.
Synthesis of Antimicrobial Quinoline Derivatives
A notable example of the antimicrobial potential of this scaffold is the synthesis of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives.[1][2] The synthetic scheme highlights the versatility of the this compound core in multi-step synthesis.
Experimental Protocol: Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a–i) [1]
A detailed synthetic route is described in the literature, commencing with a Pfitzinger reaction to construct the quinoline core, followed by several modification steps to introduce the 2-(3-fluorophenoxy) moiety and subsequent derivatization.[1] The key final step involves the reaction of a precursor with various substituted benzyl halides to yield the target compounds.[1]
Potent Antimycobacterial and Antibacterial Activity
These quinoline derivatives have demonstrated significant in vitro activity against a panel of bacterial and fungal pathogens, with particularly noteworthy efficacy against Mycobacterium tuberculosis H37Rv.[1][2]
| Compound ID | Modification | M. tuberculosis H37Rv MIC (μM)[1] |
| 9b | 4-Bromobenzyloxy | 3.41 |
| 9c | 4-Chlorobenzyloxy | 3.41 |
| 9d | 4-Methylbenzyloxy | 3.41 |
| 9f | 3-Cyanobenzyloxy | 3.41 |
| 9g | 4-Cyanobenzyloxy | 12.23 |
| 9h | 3,5-Difluorobenzyloxy | 3.41 |
| 9i | 2-Cyanobenzyloxy | 3.41 |
Data extracted from ACS Omega 2022, 7, 50, 47096–47107.[1]
The results indicate that substitutions on the benzyloxy ring, particularly with electron-withdrawing groups like bromo, chloro, and cyano, as well as the electron-donating methyl group at the para position, lead to excellent antimycobacterial activity.[1] Several of these compounds also exhibited good activity against Gram-negative (P. mirabilis) and Gram-positive (B. subtilis) bacteria, and the fungus A. niger.[1][2] Importantly, these derivatives were found to be non-toxic to Vero cell lines, suggesting a favorable selectivity profile.[1][2]
Mechanism of Action: Targeting ATP Synthase
In-silico docking studies have provided valuable insights into the potential mechanism of action of these antimicrobial derivatives. The compounds demonstrated stable and significant binding to ATP synthase (PDB ID: 4V1F), suggesting that they may act as inhibitors of this essential enzyme.[1][2] Inhibition of ATP synthase disrupts the energy metabolism of microbial cells, leading to cell death. This represents a promising mechanism of action that could be effective against drug-resistant strains.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing [1]
-
Well Diffusion Method:
-
Prepare agar plates with the desired growth medium for the target microorganisms.
-
Inoculate the plates with a standardized suspension of the test organism.
-
Create wells in the agar and add a defined concentration of the test compound dissolved in DMSO.
-
Use standard drugs (e.g., streptomycin for bacteria, fluconazole for fungi) as positive controls and DMSO as a negative control.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Minimum Inhibitory Concentration (MIC) Determination (MTT Assay for M. tuberculosis):
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Add a standardized inoculum of the test organism to each well.
-
Incubate the plates under appropriate conditions.
-
For the MTT assay, add MTT solution to each well and incubate further.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Anticancer Potential: A Promising Avenue for Exploration
While the antimicrobial activities of this compound derivatives are becoming increasingly documented, their potential as anticancer agents remains a largely unexplored but highly promising area of research. The broader class of aniline derivatives has been extensively investigated for anticancer properties, with many compounds acting as inhibitors of key signaling pathways involved in cancer progression.[3][4]
Potential as Kinase Inhibitors
Many successful anticancer drugs are kinase inhibitors, which block the activity of enzymes that play a crucial role in cell growth, proliferation, and survival.[5] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the ATP-binding site of the kinase.[4] It is plausible that derivatives of this compound could be designed to target specific kinases implicated in cancer.
Caption: Hypothetical mechanism of anticancer action via kinase inhibition.
Structure-Activity Relationship (SAR) Considerations for Anticancer Activity
Based on the SAR of other aniline-based anticancer agents, several structural modifications to the this compound scaffold could be explored to optimize anticancer activity:
-
Substitution on the Aniline Ring: Introduction of various substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding to the target protein.
-
Modification of the Phenoxy Linker: Altering the ether linkage could impact the conformational flexibility of the molecule.
-
Derivatization of the Aniline Nitrogen: The aniline nitrogen can be acylated or incorporated into heterocyclic rings to create new interactions with the target.
Proposed Experimental Workflow for Anticancer Screening
A systematic approach is required to evaluate the anticancer potential of novel this compound derivatives.
Caption: A typical workflow for anticancer drug discovery.
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The documented antimicrobial, and particularly antimycobacterial, activity of its derivatives highlights a clear path for further investigation and optimization. The potential for these compounds to act as ATP synthase inhibitors is an exciting avenue for combating drug-resistant pathogens.
While the anticancer potential of this specific scaffold is less explored, the prevalence of the aniline moiety in known kinase inhibitors provides a strong rationale for its investigation in this therapeutic area. A systematic approach to synthesis and screening, guided by the principles of medicinal chemistry and SAR, could lead to the discovery of potent and selective anticancer agents.
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Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 2022. [Link]
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Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PubMed, 2022. [Link]
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A Predictive and Methodological Guide to the Thermogravimetric Analysis of 2-(3-Fluorophenoxy)aniline
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-(3-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of specific literature on its thermal decomposition, this document leverages foundational principles of thermal analysis and data from analogous aromatic and fluorinated compounds to establish a robust, predictive methodology. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation strategies, and an exploration of decomposition kinetics. The guide emphasizes scientific integrity, ensuring that the proposed experimental design is self-validating and grounded in established analytical standards.
Introduction: The Significance of Thermal Stability for this compound
This compound (C₁₂H₁₀FNO) is an aromatic amine derivative whose utility in various synthetic pathways is intrinsically linked to its chemical and physical stability.[1][2] Understanding the thermal behavior of this compound is paramount for defining safe handling temperatures, predicting shelf-life, and ensuring the integrity of manufacturing processes. Thermogravimetric analysis (TGA) is an essential technique for this characterization, providing quantitative insights into mass changes as a function of temperature.[3] This allows for the determination of decomposition temperatures, the presence of volatile components, and the overall thermal stability of the material.
The molecular structure of this compound, featuring a fluorophenoxy group and an aniline moiety, suggests a complex thermal decomposition profile. The presence of the C-F bond, known for its high bond energy, may impart a degree of thermal stability, while the amine group can be susceptible to oxidation and degradation. This guide will explore the expected thermal decomposition pathways and provide a comprehensive methodology for their investigation.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for designing a meaningful TGA experiment. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | [1][2] |
| Molecular Weight | 203.21 g/mol | [2] |
| Appearance | Colorless to brown, oily liquid | [4] (by analogy with aniline) |
| Storage | Sealed in dry, 2-8℃ | [2] |
Proposed Experimental Protocol for TGA of this compound
This section details a comprehensive, step-by-step protocol for the thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.
Instrument and Consumables
-
Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere is required.
-
Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their inertness at high temperatures.[5]
-
Purge Gas: High-purity nitrogen (N₂) for inert atmosphere experiments and dry air or oxygen (O₂) for oxidative stability studies.[6]
Sample Preparation
Consistent and representative sample preparation is critical for high-quality TGA data.[7]
-
Homogenization: Ensure the sample is homogenous. If in solid form, gently grind to a uniform, fine powder.[7]
-
Sample Mass: Use a consistent sample weight of 5-10 mg for each analysis.[7] This mass is sufficient to be representative while minimizing thermal gradients.[7]
-
Crucible Loading: Place the sample into a clean, tared crucible and distribute it evenly across the bottom to ensure uniform heating.[7]
TGA Method Parameters
The following parameters are proposed for a comprehensive thermal analysis. It is recommended to perform experiments under both inert (nitrogen) and oxidative (air) atmospheres to fully characterize the thermal behavior.
| Parameter | Recommended Setting | Rationale |
| Temperature Program | ||
| Initial Temperature | 30°C | To establish a stable baseline. |
| Heating Rate | 10, 20, and 30 °C/min | Multiple heating rates are crucial for kinetic analysis using model-free methods.[8] |
| Final Temperature | 600°C (or higher if decomposition is incomplete) | To ensure complete decomposition and characterization of any residue. |
| Atmosphere | ||
| Purge Gas | Nitrogen (N₂) or Dry Air | To study thermal decomposition in an inert and an oxidative environment, respectively. |
| Gas Flow Rate | 50 mL/min | To ensure efficient removal of volatile decomposition products.[6] |
Experimental Workflow Diagram
Caption: Logical flow for kinetic analysis of TGA data.
Conclusion
This guide provides a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By following the detailed protocols for sample preparation, experimental execution, and data analysis, researchers can obtain reliable and insightful data on the thermal stability and decomposition kinetics of this important chemical intermediate. The predictive framework, based on the known properties of analogous compounds, serves as a robust starting point for a thorough investigation. The application of isoconversional kinetic analysis will further enhance the understanding of the decomposition mechanism, providing crucial information for process safety, material stability, and formulation development.
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Foreword: A Structural Blueprint for Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 2-(3-Fluorophenoxy)aniline
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The diaryl ether motif, present in this compound, is also a significant pharmacophore. Understanding the precise solid-state conformation and intermolecular interactions of such a molecule is paramount for developing robust and effective active pharmaceutical ingredients (APIs). This guide will walk you through the essential steps, from obtaining the molecule to interpreting its crystal lattice, providing the rationale behind each experimental choice.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Pathway: The Ullmann Condensation
A reliable method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] An alternative, the Buchwald-Hartwig amination, offers a palladium-catalyzed route that can also be effective for C-O bond formation under milder conditions.[6][7][8][9][10] For this guide, we will focus on the classical Ullmann approach.
Protocol for the Synthesis of this compound:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-aminophenol (1.0 eq.), 1-bromo-3-fluorobenzene (1.1 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and copper(I) iodide (CuI) as the catalyst (0.1 eq.).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical as it must facilitate the reaction at elevated temperatures.[5]
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Extract the product from the filtrate using an appropriate organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[11] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. Several techniques can be employed, and often, a screening of various solvents and methods is necessary.[12][13][14]
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystal growth.[13] This is often the simplest and first method to try.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][13] This method is excellent for small quantities of material.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution allows for the gradual formation of crystals.
For this compound, a good starting point would be to screen solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, as well as binary mixtures, using both slow evaporation and vapor diffusion methods.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][15][16][17] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[18]
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.[18]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector.[19] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[20][21]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated, and corrections for absorption are applied.[18][22]
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like this, direct methods are typically successful.[21] This step provides an initial, rough model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Software like PLATON can be used for this purpose.[23]
Software: A suite of software is used for this process, such as APEX2 for data collection, SAINT for integration, SADABS for absorption correction, and the SHELXTL package (or Olex2) for structure solution and refinement.[23][24][25][26][27]
Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data, we can predict key structural features based on the known principles of molecular interactions, particularly those involving fluorine.
Predicted Crystallographic Data
The following table presents a hypothetical but realistic set of crystallographic parameters for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₀FNO |
| Formula Weight | 203.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.385 |
Analysis of Intermolecular Interactions
The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. The diagram below illustrates the potential interactions.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
-
N-H···O Hydrogen Bonding: The primary amine group (-NH₂) is a good hydrogen bond donor, and the ether oxygen is a potential acceptor. This interaction would likely play a significant role in forming chains or dimers of molecules within the crystal lattice.
-
C-H···F Interactions: The role of fluorine in hydrogen bonding is a topic of much discussion, but weak C-H···F interactions are now recognized as being significant in influencing crystal packing.[28][29][30][31][32] These interactions, though weak, can collectively contribute to the stability of the crystal structure.
-
π-π Stacking: The two aromatic rings in the molecule can interact with the rings of neighboring molecules through π-π stacking. The presence of the electronegative fluorine atom can modulate these interactions, potentially favoring offset or parallel-displaced stacking geometries.[15][33][34]
Significance for Drug Development: The Solid-State Perspective
The crystal structure of an API is not merely an academic curiosity; it is a critical piece of data for drug development.
-
Polymorphism: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2][3][17][35] Different polymorphs can have different solubilities, dissolution rates, and stabilities, which can profoundly impact the bioavailability and shelf-life of a drug. A full crystallographic characterization is the first step in identifying and controlling the desired polymorphic form.
-
Structure-Activity Relationship (SAR): The determined solid-state conformation provides a low-energy snapshot of the molecule, which can be used in computational modeling to understand how it might bind to its biological target. This is a crucial component of rational drug design.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions helps in understanding the material's physical properties, such as its mechanical strength and hygroscopicity. This information is vital for designing a stable and effective drug formulation (e.g., tablets, capsules).
Conclusion
This guide has provided a comprehensive, albeit prospective, technical overview of the crystal structure of this compound. By detailing the necessary steps of synthesis, crystallization, data collection, and analysis, we have constructed a robust framework for the structural elucidation of this and similar molecules. The insights gained from such an analysis—from the precise geometry of the molecule to the subtle interplay of intermolecular forces—are indispensable for advancing the development of new and improved pharmaceuticals. The principles and protocols outlined here represent a fusion of established techniques and expert-driven insights, designed to empower researchers in their quest to translate molecular architecture into therapeutic innovation.
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A Technical Guide to 2-(3-Fluorophenoxy)aniline for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of 2-(3-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document explores its chemical properties, commercial sourcing, quality control, and applications, offering field-proven insights to support the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
This compound (CAS No. 640766-67-2) is a diaryl ether derivative that has garnered significant interest in the pharmaceutical industry.[1] Its structure combines a fluorinated phenyl ring with an aniline moiety, two pharmacologically relevant scaffolds. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[2] Aniline derivatives, in turn, are prevalent substructures in a vast number of approved drugs and clinical candidates.[3]
The this compound scaffold is particularly valuable as an intermediate for creating complex molecular architectures. Its utility stems from the ability to serve as a precursor for a variety of pharmacologically active compounds, where the diaryl ether linkage provides a stable and conformationally influential structural element.
Commercial Sourcing and Supplier Overview
The reliable procurement of high-purity starting materials is a cornerstone of successful drug development.[4] this compound is available from several commercial suppliers, typically synthesized on demand for research and development purposes. When selecting a supplier, it is crucial to consider not only the cost but also the stated purity, available analytical data (e.g., Certificate of Analysis), and the supplier's quality management systems.
Below is a comparative table of representative commercial suppliers for this compound. Researchers should always request a lot-specific Certificate of Analysis before purchase.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | CS-0250801 | >95% | 640766-67-2 | C₁₂H₁₀FNO | 203.21 |
| BLDpharm | BD157770 | >97% | 640766-67-2 | C₁₂H₁₀FNO | 203.21 |
Note: Availability and specifications are subject to change. This table is for informational purposes and does not constitute an endorsement of any specific supplier.
Synthesis, Potential Impurities, and Mechanistic Considerations
A comprehensive understanding of the synthetic route to this compound is critical for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API). The formation of the diaryl ether bond is typically achieved through nucleophilic aromatic substitution, most commonly via an Ullmann condensation or a related palladium-catalyzed Buchwald-Hartwig amination.[5][6]
A plausible synthetic approach involves the coupling of 2-aminophenol with 1-bromo-3-fluorobenzene or the coupling of 2-bromoaniline with 3-fluorophenol. A more common industrial route, however, often involves the reaction of o-nitrochlorobenzene with a phenoxide followed by reduction of the nitro group.[7][8]
Representative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[9]
Caption: Generalized Ullmann synthesis of this compound.
Potential Process-Related Impurities
Based on the synthetic pathway, several process-related impurities may be present in the final product:
-
Starting Materials: Unreacted 2-nitrochlorobenzene, 3-fluorophenol, or the corresponding starting materials from alternative routes.
-
Homocoupled Products: Formation of biphenyl or diphenoquinone-type impurities from the self-coupling of starting materials.
-
Positional Isomers: If the starting materials are not isomerically pure, other fluorophenoxy aniline isomers could be formed.
-
Residual Solvents and Metals: Solvents like DMF and residual copper or palladium from the catalyst.
-
Incomplete Reduction: Residual 2-(3-Fluorophenoxy)nitrobenzene if the reduction step is incomplete.
Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is a critical step before its use in drug synthesis.[10] A multi-technique approach is recommended for comprehensive quality control.[11]
Analytical Workflow
The following diagram outlines a typical workflow for the quality control of an incoming batch of this compound.
Caption: Quality control workflow for this compound.
Detailed Analytical Protocols
Protocol 4.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates this compound from its non-volatile impurities based on their differential partitioning between a reversed-phase stationary phase and a polar mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Acceptance Criteria: Purity ≥ 98.0% (area percent), no single impurity > 0.5%.
Protocol 4.2.2: Identity Confirmation by Mass Spectrometry (MS)
-
Principle: This technique ionizes the molecule and measures its mass-to-charge ratio, providing confirmation of its molecular weight.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution prepared for HPLC analysis directly or analyze the main peak from the HPLC separation.
-
Ionization Mode: Positive ESI.
-
Expected Mass: [M+H]⁺ = 204.08 (calculated for C₁₂H₁₁FNO⁺).
-
Acceptance Criteria: The observed mass of the main peak should be within ± 0.2 Da of the theoretical mass.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a range of therapeutic agents. The diaryl ether motif is present in numerous compounds investigated for various diseases. While specific patented uses of this compound itself may require dedicated patent searches, its structural class is implicated in the development of kinase inhibitors, anti-infective agents, and other therapeutic classes.[12][13][14]
For instance, the core structure is related to intermediates used in the synthesis of Nimesulide, an anti-inflammatory drug, although the substitution pattern differs.[7] The general utility of phenoxyanilines as building blocks in pharmaceutical chemistry is well-established.[8]
Conclusion
This compound is a strategically important building block for drug discovery, offering a synthetically tractable route to novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its commercial availability, synthetic origins, and potential impurities is paramount for its effective use. The implementation of a robust analytical quality control workflow, as outlined in this guide, ensures the integrity of starting materials, which is a critical prerequisite for the successful and reproducible synthesis of drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the role of fluorinated intermediates like this compound in medicinal chemistry is set to expand.
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A Comprehensive Technical Review of 2-(3-Fluorophenoxy)aniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The privileged structure of the aniline scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1] Its ability to be readily functionalized allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a phenoxy moiety at the 2-position of the aniline ring gives rise to the 2-phenoxyaniline core, a structural motif present in a number of biologically active compounds. This guide focuses on a specific, fluorinated analog of this scaffold: 2-(3-Fluorophenoxy)aniline. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This in-depth technical review will provide a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this compound and its closely related analogs, offering valuable insights for researchers in the field of drug discovery and development.
Synthesis of the this compound Scaffold
The construction of the this compound core primarily involves the formation of a diaryl ether bond and the presence of an amino group on one of the aromatic rings. Two of the most powerful and versatile methods in modern organic synthesis for achieving such transformations are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation Approach
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-O bond of diaryl ethers.[2] The synthesis of this compound via this method would typically involve the coupling of a 2-haloaniline or a 2-halonitrobenzene with 3-fluorophenol.
A plausible synthetic route, adapted from general procedures for 2-phenoxyaniline derivatives, is outlined below.[3] This strategy involves the initial formation of the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.
Caption: Proposed Ullmann condensation route to this compound.
Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis
The following is a generalized protocol based on established methods for Ullmann-type reactions.[2] Optimization of specific reagents, catalysts, and reaction conditions would be necessary for the synthesis of this compound.
-
Reaction Setup: To a flame-dried flask is added 2-chloronitrobenzene (1.0 eq), 3-fluorophenol (1.1 eq), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 120-200 °C, and stirred for several hours to days. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(3-fluorophenoxy)-1-nitrobenzene, is then purified by column chromatography.
-
Nitro Group Reduction: The purified nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). A reducing agent, such as iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is then employed to reduce the nitro group to the corresponding amine, yielding this compound.
-
Final Purification: The final product is purified by an appropriate method, such as column chromatography or crystallization, to afford the desired this compound.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[4] This reaction offers a milder and often more efficient alternative to the Ullmann condensation for the synthesis of arylamines. A potential Buchwald-Hartwig approach to this compound could involve the coupling of 2-bromo(or chloro)-1-(3-fluorophenoxy)benzene with an ammonia surrogate, or the coupling of 2-bromo(or chloro)aniline with 3-fluorophenol. The former is generally more common for the formation of a primary aniline.
Caption: Proposed Buchwald-Hartwig amination route to this compound.
Experimental Protocol: General Buchwald-Hartwig Amination for Primary Aniline Synthesis
The following is a generalized protocol based on established methods for the Buchwald-Hartwig amination.[4] The choice of palladium precursor, ligand, base, and solvent is crucial for a successful reaction and requires careful optimization.
-
Reaction Setup: A flame-dried Schlenk flask is charged with 1-bromo-2-(3-fluorophenoxy)benzene (1.0 eq), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by an ammonia surrogate such as benzophenone imine (1.2 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Deprotection: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting imine intermediate is then hydrolyzed, often by treatment with an acid such as hydrochloric acid in a suitable solvent, to cleave the benzophenone protecting group and reveal the primary aniline.
-
Final Purification: The crude this compound is purified by column chromatography or other suitable methods.
Biological Activities and Therapeutic Potential of Analogs
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-phenoxyaniline and fluorinated aniline derivatives has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.
Anticancer Activity
Numerous studies have highlighted the potential of aniline derivatives as anticancer agents. The 2-substituted aniline pyrimidine scaffold, for instance, has been identified as a promising building block for the development of potent kinase inhibitors.[4]
-
Kinase Inhibition: Analogs of 2-phenoxyaniline have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For example, a study on 2-substituted aniline pyrimidine derivatives identified compounds with potent dual inhibitory activity against Mer and c-Met kinases, with IC₅₀ values in the low nanomolar range.[4] Overexpression of these kinases is implicated in various cancers, making them attractive therapeutic targets.[4] The general structure of these inhibitors often involves the 2-anilino group as a key pharmacophore that interacts with the hinge region of the kinase domain.
Table 1: Antiproliferative Activity of Selected 2-Substituted Aniline Pyrimidine Derivatives [4]
| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Cabozantinib | 1.9 ± 0.3 | 5.2 ± 0.8 | 0.6 ± 0.1 | 0.9 ± 0.1 | 0.4 ± 0.1 |
Data presented as mean ± standard deviation.
-
Mechanism of Action in Cancer: The anticancer effects of aniline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Studies on fluorinated Schiff bases derived from aminophenylhydrazines have demonstrated potent cytotoxic and antiproliferative effects on lung carcinoma cell lines, with evidence of apoptosis induction through the expression of cleaved caspase-3 and morphological changes such as chromatin condensation.
Antimicrobial Activity
Fluorinated aniline and phenoxy-containing compounds have also shown promise as antimicrobial agents.
-
Antibacterial and Antifungal Activity: A series of novel quinoline derivatives incorporating a 3-fluorophenoxy moiety demonstrated significant antibacterial and antifungal activity.[5] The mechanism of action for some of these compounds was suggested to be the inhibition of ATP synthase, a critical enzyme for bacterial energy metabolism.[5]
-
Antimycobacterial Activity: The same study also revealed that these 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several of these compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as leads for new anti-tuberculosis drugs.[5]
Table 2: Antimycobacterial Activity of Selected 3-(...-3-fluorophenoxy)...quinoline Derivatives [5]
| Compound | R Group | M. tuberculosis H37Rv MIC (µM) |
| 9a | C₆H₅ | 57.73 |
| 9c | 4-ClC₆H₄ | 6.68 |
| 9g | 4-CNC₆H₄ | 3.49 |
| 9h | 3,5-F₂C₆H₃ | 3.41 |
| Isoniazid | - | 11.67 |
| Rifampicin | - | 0.97 |
-
Antimicrobial Mechanism of Action: The antimicrobial mechanisms of aniline derivatives can be multifaceted. Some derivatives are known to disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis. Another proposed mechanism for certain fluorinated antimicrobials is the generation of reactive oxygen species (ROS), which can lead to cellular damage and bacterial cell death.[6]
Structure-Activity Relationships (SAR)
While a detailed SAR study for this compound itself is not available, general trends can be inferred from studies on its analogs.
-
Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can significantly impact biological activity. In the context of kinase inhibitors, specific substitution patterns are often required for optimal interaction with the target protein. For example, in the 2-substituted aniline pyrimidine series, the presence and positioning of various functional groups on the aniline moiety were crucial for achieving potent dual Mer/c-Met inhibition.[4]
-
Substitution on the Phenoxy Ring: Similarly, modifications to the phenoxy ring can modulate activity. In the study of antimycobacterial quinoline derivatives, various substituted benzyloxy groups attached to an oxetane ring, which was in turn linked to the 3-fluorophenoxy moiety, led to a wide range of potencies.[5] This suggests that the electronic and steric properties of substituents on the phenoxy ring system can be tuned to optimize biological activity.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility via robust and well-established cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination makes it and its derivatives readily available for biological screening. The demonstrated anticancer and antimicrobial activities of closely related analogs strongly suggest that this compound could serve as a valuable starting point for the development of novel therapeutic agents.
Future research should focus on the following areas:
-
Detailed Synthesis and Characterization: The development and publication of a detailed, optimized, and scalable synthetic protocol for this compound would be highly beneficial to the research community.
-
Comprehensive Biological Screening: The compound and a library of its derivatives should be screened against a broad panel of biological targets, including various protein kinases, microbial strains, and cancer cell lines.
-
Mechanism of Action Studies: For any identified biological activities, in-depth mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship Studies: A systematic exploration of the structure-activity relationships by synthesizing and evaluating a diverse range of analogs will be crucial for lead optimization.
References
[3] US6162832A - 2-Phenoxyaniline derivatives - Google Patents. [4] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. [Link] [5] Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - NIH. [Link] [2] Ullmann condensation - Wikipedia. [Link] [7] Buchwald–Hartwig amination - Wikipedia. [Link] [6] Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. [Link] [8] CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. [9] Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - NIH. [Link] [10] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. [Link] [11] The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link] [1] Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 2-(3-Fluorophenoxy)aniline
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 2-(3-Fluorophenoxy)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and comprehensive safety and characterization procedures.
Introduction and Significance
This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. The presence of the fluorophenoxy group can enhance metabolic stability and binding affinity of drug candidates, while the aniline moiety provides a versatile handle for further chemical modifications. Traditional methods for synthesizing such diaryl ethers, like the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3][4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a milder and more efficient alternative with broader functional group tolerance, making it a preferred method in modern organic synthesis.[1][2][6]
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished via a palladium-catalyzed cross-coupling reaction between 2-aminophenol and 1-bromo-3-fluorobenzene. This transformation is an example of the Buchwald-Hartwig amination, which has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2]
The catalytic cycle, a key aspect of this reaction, involves several steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-3-fluorobenzene).
-
Amine Coordination and Deprotonation: The amine (2-aminophenol) coordinates to the palladium center and is subsequently deprotonated by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding this compound and regenerating the active Pd(0) catalyst.[2][7]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it stabilizes the palladium intermediates and facilitates the catalytic cycle.[2] Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields.[2]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Purity |
| 2-Aminophenol | C₆H₇NO | 109.13 | 1.09 g | 10.0 | Sigma-Aldrich | ≥99% |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 1.75 g | 10.0 | Alfa Aesar | 99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 91.6 mg | 0.1 | Strem Chemicals | 97% |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 110.9 mg | 0.2 | Acros Organics | 98% |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | Fisher Scientific | 97% |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | VWR | Anhydrous, ≥99.8% |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with an inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition:
-
To the reaction flask, add 2-aminophenol (1.09 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (110.9 mg, 0.2 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[8]
-
Add anhydrous toluene (50 mL) via syringe, followed by 1-bromo-3-fluorobenzene (1.75 g, 10.0 mmol).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.[9] A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound (Molecular Formula: C₁₂H₁₀FNO, Molecular Weight: 203.21 g/mol ) should be confirmed using various spectroscopic techniques.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings. The protons ortho and para to the fluorine atom will exhibit coupling to ¹⁹F.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms on the fluorinated ring will show C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
Infrared (IR) Spectroscopy[13]
The IR spectrum should display characteristic absorption bands:
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-O-C stretch: A strong absorption around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C-F stretch: An absorption in the region of 1000-1100 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS)[14]
-
Electron Impact (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[8]
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated fume hood.
-
Aniline and its derivatives can be toxic and are absorbed through the skin.[11] Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient base | Ensure the correct stoichiometry of the base is used. | |
| Low reaction temperature | Ensure the reaction is heated to the appropriate reflux temperature. | |
| Presence of side products | Incomplete reaction | Increase the reaction time and monitor by TLC or GC-MS. |
| Catalyst decomposition | Use fresh catalyst and ligand. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for flash chromatography. Consider using a different stationary phase if necessary. |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound using the Buchwald-Hartwig amination reaction. By following the outlined steps, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided guidelines for characterization, safety, and troubleshooting are intended to ensure a successful and safe experimental outcome.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
PubChem. 2-[2-(3-Fluorophenoxy)ethoxy]aniline. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
- Google Patents.
-
Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]
-
New Journal of Chemistry (RSC Publishing). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
- Google Patents.
-
ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]
-
Reddit. Purify and dry aniline?. [Link]
-
Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]
-
University of California, Irvine. Problems from Previous Years' Exams. [Link]
-
Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
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University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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Application Note & Protocol: Synthesis of 2-(3-Fluorophenoxy)aniline via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Formation of C-O Bonds in Arylamine Synthesis
The diaryl ether linkage is a critical structural motif in a multitude of pharmacologically active compounds, agrochemicals, and materials. The target molecule of this guide, 2-(3-Fluorophenoxy)aniline, is a valuable synthetic intermediate in drug discovery programs. Its synthesis requires the precise formation of a carbon-oxygen bond between an aniline and a phenol derivative.
While the user's topic specifies "Buchwald-Hartwig amination," the direct synthesis of this compound involves the formation of a C-O bond, not a C-N bond. This reaction is more precisely termed a Buchwald-Hartwig C-O Coupling or Etherification . It is a closely related and equally powerful transformation that leverages the same family of palladium catalysts and specialized ligands developed by Professors Stephen L. Buchwald and John F. Hartwig.[1] This palladium-catalyzed approach has largely superseded harsher, traditional methods like the Ullmann condensation, offering milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1][2]
This document provides a comprehensive guide to the synthesis of this compound from 2-bromoaniline and 3-fluorophenol, detailing the underlying mechanism, a field-proven laboratory protocol, and critical insights for process optimization.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig C-O Coupling
The catalytic cycle for the C-O coupling reaction is analogous to the more widely known C-N coupling.[3][4] The process is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key to success lies in the use of bulky, electron-rich phosphine ligands that facilitate the challenging steps of the cycle.
The generally accepted mechanism involves three primary stages:[4][5]
-
Oxidative Addition: The active, monoligated Pd(0) catalyst reacts with the aryl halide (2-bromoaniline), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[6]
-
Deprotonation and Ligand Exchange: A strong, non-nucleophilic base deprotonates the phenol (3-fluorophenol) to form a more reactive phenoxide. This phenoxide then displaces the halide on the palladium center.
-
Reductive Elimination: This is the final, bond-forming step. The diaryl ether product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is significantly accelerated by the use of sterically hindered, electron-rich biarylphosphine ligands.[1][6]
Figure 1: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for a typical lab-scale synthesis. Adherence to anhydrous and anaerobic techniques is critical for reproducibility and high yields.[7]
Reagents & Materials
| Component | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Role |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 172 mg | 1.0 | Aryl Halide |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 135 mg | 1.2 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg (0.01 mmol) | 0.01 (1 mol% Pd) | Catalyst Precursor |
| XPhos | C₃₃H₄₅P | 488.68 | 19.5 mg (0.04 mmol) | 0.04 (4 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | Solvent |
Procedure
-
Reaction Setup: Place a magnetic stir bar into an oven-dried Schlenk tube or reaction vial. Seal the vessel with a rubber septum or a PTFE-lined cap.
-
Inert Atmosphere: Connect the vessel to a Schlenk line and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Charging Solids: Under a positive pressure of inert gas, quickly add the palladium precursor (Pd₂(dba)₃), the ligand (XPhos), potassium phosphate, 2-bromoaniline, and 3-fluorophenol to the reaction vessel. The order of addition for the solid reagents is generally not critical.
-
Solvent Addition: Add anhydrous toluene via syringe through the septum.
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 16-24 hours.
-
Reaction Monitoring: Progress can be monitored by withdrawing a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® or silica gel to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).
-
-
Purification:
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Causality and Optimization: A Scientist's Guide
The success of a Buchwald-Hartwig coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. Understanding these relationships is key to optimizing the reaction for yield and purity.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
The Strategic Utility of 2-(3-Fluorophenoxy)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2-(3-fluorophenoxy)aniline has emerged as a valuable building block, offering a privileged structural motif for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its synthesis, explore its critical role in the architecture of bioactive molecules, and provide detailed protocols for its utilization in synthetic workflows.
Physicochemical Properties and Design Rationale
The structure of this compound offers a compelling combination of features for medicinal chemistry applications. The aniline moiety provides a key hydrogen bond donor and acceptor, which is crucial for anchoring ligands within the ATP-binding site of many protein kinases.[3] The diaryl ether linkage introduces a degree of conformational flexibility, allowing the molecule to adapt to the specific topology of the target protein.
The 3-fluorophenyl group is of particular significance. The fluorine atom can modulate the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. Furthermore, the fluorophenyl ring can occupy hydrophobic pockets within the kinase active site, contributing to enhanced binding affinity and selectivity.[3][4] The strategic placement of fluorine can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the resulting drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | [5] |
| Molecular Weight | 203.21 g/mol | [5] |
| CAS Number | 640766-67-2 | [5] |
| Appearance | (Typically) Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | General Knowledge |
Synthesis of this compound: A Representative Two-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This approach is analogous to established methods for the preparation of similar 2-phenoxyaniline derivatives.[6]
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(3-Fluorophenoxy)nitrobenzene via Ullmann Condensation
This protocol is adapted from established Ullmann-type reactions for the formation of diaryl ethers.[5][7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq), 1-fluoro-3-nitrobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-aminophenol.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Stir for 30 minutes to precipitate the crude product.
-
Extraction: Filter the precipitate and dissolve it in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-fluorophenoxy)nitrobenzene.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of 2-(3-Fluorophenoxy)nitrobenzene to this compound
This protocol employs a standard nitro group reduction method.[6]
-
Reaction Setup: To a round-bottom flask, add the purified 2-(3-fluorophenoxy)nitrobenzene (1.0 eq) and ethanol.
-
Catalyst Addition: Carefully add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Neutralization: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly prominent in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[7] The aniline portion of the molecule often serves as a key pharmacophore, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
A notable example is the development of derivatives of 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[4] In these inhibitors, the fluorophenoxy aniline core is further functionalized to optimize potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Studies on c-Met kinase inhibitors incorporating a fluorophenoxy aniline moiety have revealed key SAR trends:[4]
-
The Aniline Amino Group: The primary amine is essential for hinge binding. N-alkylation or acylation generally leads to a significant loss of activity.
-
Substituents on the Aniline Ring: The position and nature of substituents on the aniline ring can influence potency and selectivity. Small alkyl or alkoxy groups are often well-tolerated.
-
The Fluorophenoxy Group: The 3-fluoro substituent is often optimal for balancing potency and desirable physicochemical properties. Other substitutions on this ring can be explored to fine-tune interactions with the solvent-exposed region of the kinase.
-
Derivatization of the Aniline Nitrogen: While direct modification of the aniline nitrogen is often detrimental, it can be incorporated into a larger heterocyclic system that maintains the crucial hydrogen bonding interactions with the kinase hinge.
Logical Pathway for Kinase Inhibitor Design
Caption: Workflow for utilizing this compound in kinase inhibitor discovery.
Conclusion and Future Perspectives
This compound represents a strategically important building block in modern medicinal chemistry. Its inherent structural and electronic properties make it an ideal starting point for the synthesis of sophisticated molecules, particularly kinase inhibitors. The synthetic protocols outlined in this document provide a reliable foundation for the preparation and utilization of this versatile scaffold. As our understanding of the kinome and the principles of structure-based drug design continues to evolve, we anticipate that this compound and its derivatives will play an increasingly significant role in the discovery of next-generation targeted therapies.
References
-
Cuevas, J., & Fernandez-Alonso, R. (2010). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Chemical Information and Modeling, 50(12), 2265-2278.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (1999).
- Google Patents. (1988).
- Google Patents. (2011).
-
PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethoxy]aniline. [Link]
-
PubMed Central. (2020). The Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
-
Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (2012). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]
- Google Patents. (2019). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
PubMed Central. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of 2-(3-Fluorophenoxy)aniline in the synthesis of kinase inhibitors.
Application Notes & Protocols
Topic: Application of 2-(3-Fluorophenoxy)aniline in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The aniline scaffold is a privileged structure in medicinal chemistry, frequently serving as a crucial pharmacophore for engaging the ATP-binding site of kinases.[3][4] However, simple anilines can be susceptible to metabolic bioactivation, leading to toxicity.[4][5] This guide details the strategic application of this compound, a functionalized building block designed to retain the desirable binding characteristics of the aniline motif while mitigating its metabolic liabilities. We will explore its role in the synthesis of potent kinase inhibitors, with a focus on the rationale for its design, detailed synthetic protocols, and its application in constructing complex inhibitor scaffolds, exemplified by the synthesis of Lapatinib-like structures.
Introduction: The Strategic Value of the this compound Scaffold
The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[1] A common strategy in their design involves identifying scaffolds that can effectively interact with the hinge region of the kinase ATP-binding pocket. The aniline moiety is particularly adept at this, capable of forming critical hydrogen bonds that anchor the inhibitor to its target.[3]
The this compound scaffold offers a trifecta of advantages for kinase inhibitor design:
-
Hinge-Binding Motif: The primary amine of the aniline group serves as an excellent hydrogen bond donor and acceptor, enabling strong interactions with the backbone of the kinase hinge region.[3]
-
Hydrophobic Pocket Engagement: The fluorophenoxy substituent provides a vector that can extend into adjacent hydrophobic pockets within the ATP-binding site. This contributes significantly to binding affinity and can be a key determinant of selectivity.[3]
-
Modulation of Physicochemical Properties: The strategic placement of a fluorine atom on the phenoxy ring enhances metabolic stability by blocking potential sites of oxidation. It can also favorably modulate the pKa of the aniline and improve overall lipophilicity and cell permeability.[3]
This combination of features makes this compound and its structural isomers highly valuable starting materials for generating libraries of novel kinase inhibitors with potentially superior drug-like properties.
Application Case Study: Synthesis of a Quinazoline-Based Kinase Inhibitor
The quinazoline core is a well-established scaffold for inhibitors targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) family. The blockbuster drug Lapatinib, a dual inhibitor of EGFR and HER2, famously incorporates a substituted aniline fragment attached to a quinazoline core.[6] The synthesis of Lapatinib and its analogs provides a perfect illustration of how building blocks like this compound are employed.
The key synthetic transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen displaces a leaving group (typically a chlorine) on the 4-position of the quinazoline ring.
Synthetic Workflow Diagram
The following diagram outlines a representative synthesis of a Lapatinib-like kinase inhibitor core structure using a substituted aniline.
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.umich.edu [news.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Topic: Derivatization of 2-(3-Fluorophenoxy)aniline for Biological Screening
An Application Note and Protocol Guide
Abstract
The 2-(3-fluorophenoxy)aniline scaffold represents a privileged starting point for the synthesis of novel compound libraries for biological screening. This diaryl ether motif is present in numerous biologically active molecules, and the strategic placement of the aniline and fluoro-substituents offers versatile handles for chemical modification. This document provides a comprehensive guide for the derivatization of this compound, focusing on robust synthetic protocols for creating amide and sulfonamide libraries. It further outlines a strategic workflow for subsequent biological screening, empowering researchers in drug discovery and chemical biology to efficiently explore the therapeutic potential of this promising molecular framework.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core combines two key structural features prevalent in medicinal chemistry: the diphenyl ether linkage and an aniline functional group. The diphenyl ether motif provides a semi-rigid, three-dimensional conformation that can effectively present substituents for interaction with biological targets. The fluorine atom on one of the phenyl rings can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.
The primary amino group of the aniline moiety is the key to synthetic diversification. It serves as a potent nucleophile, readily undergoing reactions such as acylation and sulfonylation. This allows for the systematic introduction of a wide array of chemical functionalities, enabling the modulation of physicochemical properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity. Such modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles during lead optimization.
This guide details two primary, high-yield derivatization pathways—acylation and sulfonylation—selected for their reliability, broad substrate scope, and the established biological relevance of the resulting amide and sulfonamide products.
Synthetic Derivatization Strategies
The primary amino group of this compound is the principal site for derivatization. The following sections provide detailed protocols for its conversion into amide and sulfonamide derivatives, which are foundational classes of compounds in drug discovery.
General Workflow for Library Synthesis
The overall process from starting material to a plate-ready screening library involves a systematic workflow. The goal is to synthesize and purify a diverse set of derivatives, confirm their identity and purity, and prepare them in a format suitable for high-throughput screening.
Figure 1: High-level workflow for synthesis and screening plate preparation.
Protocol 1: Synthesis of an Amide Library via Acylation
The reaction of the primary amine with acyl chlorides or carboxylic acids (using a coupling agent) is one of the most robust methods for generating chemical diversity. Acyl chlorides are highly reactive and typically provide high yields without the need for catalysts.
Mechanism Insight: The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton (scavenged by a base) and chloride ion yields the stable amide product.
Step-by-Step Protocol:
-
Reagent Preparation: In a dry reaction vial, dissolve this compound (1.0 eq.) and a mild, non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.2 M).
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution. Caution: Acyl chlorides are moisture-sensitive and corrosive.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Acylation Reactions
| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | >95% |
| 2 | Benzoyl chloride | TEA | DCM | 4 | >90% |
| 3 | Cyclopropanecarbonyl chloride | DIPEA | THF | 6 | >90% |
| 4 | 4-Methoxybenzoyl chloride | TEA | DCM | 4 | >92% |
Protocol 2: Synthesis of a Sulfonamide Library
Sulfonamides are another critical class of compounds in medicinal chemistry, known for their roles as antibiotics, diuretics, and anticancer agents. The reaction proceeds readily with various sulfonyl chlorides.
Mechanism Insight: Similar to acylation, this is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Pyridine is often used as both the base and the solvent.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine (~0.3 M) in a dry reaction vial. Note: Pyridine acts as both solvent and acid scavenger.
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise to the stirred solution. Caution: Sulfonyl chlorides are moisture-sensitive and lachrymatory.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid (HCl) to neutralize the pyridine. A precipitate of the crude product may form.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Biological Screening Strategy
Once a library of derivatives is synthesized and characterized, a structured screening cascade is necessary to identify compounds with promising biological activity.
Figure 2: A typical biological screening cascade for a new compound library.
Target Selection
The this compound scaffold is related to known inhibitors of various enzyme classes. Potential targets for screening include:
-
Kinases: Many kinase inhibitors feature a core aniline or aminopyrimidine structure that forms key hydrogen bonds in the ATP binding pocket.
-
Epigenetic Targets: Amide and sulfonamide derivatives can be designed to target histone deacetylases (HDACs) or other chromatin-modifying enzymes.
-
Proteases: The scaffold can be elaborated to target the active sites of proteases, such as cathepsins or caspases.
Assay Implementation
-
Primary Screening:
-
Objective: To rapidly screen the entire library at a single, high concentration (e.g., 10-20 µM) to identify initial "hits".
-
Method: Utilize a high-throughput biochemical assay (e.g., fluorescence, luminescence, or absorbance-based) that measures the direct effect of the compound on the purified target protein.
-
Hit Criteria: Define a threshold for activity, for instance, >50% inhibition compared to a negative control (DMSO vehicle).
-
-
Hit Confirmation and Potency Determination:
-
Objective: To confirm the activity of primary hits and determine their potency.
-
Method: Re-test the hits in the primary assay across a range of concentrations (e.g., 8-10 points, semi-log dilution). This will generate a dose-response curve from which the IC₅₀ (for inhibitors) or EC₅₀ (for activators) can be calculated.
-
Action: Prioritize compounds with the lowest IC₅₀/EC₅₀ values for further study.
-
-
Secondary and Cellular Assays:
-
Objective: To confirm the mechanism of action and assess activity in a more biologically relevant context.
-
Method:
-
Orthogonal Assays: Use a different assay format to measure the same endpoint, ruling out artifacts from the primary screen.
-
Cell-Based Assays: Test potent compounds in relevant cell lines to measure their effect on a downstream cellular process (e.g., inhibition of cell proliferation, modulation of a signaling pathway). This provides crucial information on cell permeability and on-target effects in a living system.
-
-
Conclusion
The this compound scaffold provides an excellent and versatile entry point for the creation of diverse chemical libraries. The acylation and sulfonylation protocols detailed herein are reliable, scalable, and grant access to two of the most important functional group classes in modern drug discovery. By coupling these robust synthetic methods with a systematic biological screening cascade, research organizations can efficiently probe novel chemical space and accelerate the identification of new lead compounds for therapeutic development.
References
There were no specific peer-reviewed articles found for the direct derivatization of "this compound" during the literature search. The protocols provided are based on established, fundamental organic chemistry reactions for the derivatization of anilines. The principles are drawn from standard organic chemistry textbooks and general knowledge of medicinal chemistry synthesis. For specific examples of these reactions on analogous structures, researchers should consult chemical databases like SciFinder, Reaxys, or the primary literature by searching for the derivatization of "2-phenoxyaniline" or related substituted anilines.
Application Note: Quantitative Analysis of 2-(3-Fluorophenoxy)aniline in Pharmaceutical Applications
Introduction
2-(3-Fluorophenoxy)aniline is an aromatic amine derivative of significant interest in pharmaceutical development due to its potential as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorophenoxy moiety can influence the compound's metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry. Accurate and precise quantification of this compound is critical during process development, quality control of starting materials, and stability testing to ensure the safety and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | [1] |
| Molecular Weight | 203.21 g/mol | [1] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane | General chemical knowledge |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a robust and widely accessible technique for the quantification of aromatic amines.[1][2] The method described herein is based on established protocols for aniline and its derivatives, offering excellent linearity and precision.
Causality of Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the non-polar aromatic structure of this compound.[3]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is a common starting point for the analysis of aromatic amines.[3] The pH of the aqueous phase is controlled to ensure the analyte is in a consistent ionic state, leading to reproducible retention times.
-
Detection: UV detection at 254 nm is chosen as it is a common wavelength for the analysis of aromatic compounds, providing good sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Instrumentation and Columns:
-
HPLC system with isocratic pump, autosampler, and UV detector.
-
Discovery® C18 HPLC Column (15 cm x 4.6 mm, 5 µm particle size) or equivalent.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Ammonium acetate.
-
This compound reference standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 5.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
-
Sample and Standard Preparation:
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, derivatization may be employed to improve chromatographic performance and sensitivity.[4]
Causality of Experimental Choices
-
Derivatization: Acetylation with acetic anhydride is a common derivatization reaction for primary and secondary amines. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for the separation of a wide range of organic compounds, including the derivatized aniline.
-
Ionization and Detection: Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic fragment ions.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS following derivatization.
Detailed Protocol: GC-MS
-
Instrumentation and Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Reagents and Standards:
-
Dichloromethane (GC grade).
-
Acetic anhydride.
-
Pyridine.
-
This compound reference standard.
-
-
Sample Preparation and Derivatization:
-
Extraction: For samples in an aqueous matrix, perform a liquid-liquid extraction (LLE) with dichloromethane at a basic pH.
-
Derivatization:
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, evaporate the reagents under nitrogen and reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
-
-
-
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Mass Spectrometry Parameters (Hypothetical):
-
The molecular weight of the acetylated derivative is 245.25 g/mol .
-
Quantifier Ion (m/z): 245 (M⁺)
-
Qualifier Ions (m/z): To be determined from the fragmentation pattern of the derivatized standard. Likely fragments would involve loss of ketene (-42) and fragments of the aromatic rings.
-
-
Data Analysis and Quantification:
-
Follow a similar calibration and quantification procedure as described for HPLC-UV, using the peak area of the quantifier ion.
-
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, making it ideal for trace-level analysis in complex matrices such as biological fluids.[5][6][7]
Causality of Experimental Choices
-
Chromatography: A fast LC gradient using a C18 column provides rapid separation and minimizes matrix effects.
-
Ionization: Electrospray ionization (ESI) in positive mode is chosen as the amine group is readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity.[5][8][9] This involves selecting the protonated molecule as the precursor ion and monitoring specific product ions after collision-induced dissociation.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
-
Reagents and Standards:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
This compound reference standard.
-
-
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3 min, hold 1 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
-
MS/MS Conditions (Hypothetical):
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Precursor Ion (m/z): 204.1 ([M+H]⁺) Product Ion 1 (Quantifier): To be determined Product Ion 2 (Qualifier): To be determined |
| Collision Energy | To be optimized for each transition |
-
Sample and Standard Preparation:
-
For pharmaceutical formulations: Dilute with mobile phase A to a concentration within the calibration range.
-
For biological matrices (e.g., plasma): Perform protein precipitation with acetonitrile (3:1, acetonitrile:plasma), centrifuge, and inject the supernatant. Alternatively, use solid-phase extraction (SPE) for cleaner extracts.[10][11]
-
Calibration Standards: Prepare in the same matrix as the samples to be analyzed to account for matrix effects.
-
-
Data Analysis and Quantification:
-
Quantify using the peak area of the quantifier MRM transition and a matrix-matched calibration curve.
-
Method Validation
All developed analytical methods must be validated according to ICH Q2(R2) or equivalent regulatory guidelines.[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results.[14]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[14]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[14]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Conclusion
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Each proposed method is based on established analytical principles for similar compounds and serves as a robust starting point for method development and validation in a regulated environment.
References
-
Altabrisa Group. (2025, August 30). Key Analytical Procedure Validation Regulations You Need to Know. Retrieved from [Link]
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Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Request PDF. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
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Request PDF. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Retrieved from [Link]
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Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Dwight R. Stoll. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Request PDF. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
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SpectraBase. m-phenoxyaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
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PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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RSC Publishing. (2018, July 19). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Navigating the Analytical Landscape: A Guide to HPLC and GC-MS Methods for 2-(3-Fluorophenoxy)aniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-(3-Fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for method development and parameter selection. By exploring both a widely applicable liquid chromatography method and a highly sensitive and specific gas chromatography-mass spectrometry approach, this guide equips laboratories with the necessary tools for robust quality control and research applications.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic amine whose purity and precise quantification are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are paramount.
This guide delves into two powerful chromatographic techniques. HPLC is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for routine quality control.[1][2] GC-MS, on the other hand, offers superior sensitivity and selectivity, which is particularly advantageous for impurity profiling and trace-level analysis, provided the analyte is sufficiently volatile and thermally stable.[2] The choice between these methods will depend on the specific analytical challenge, be it routine assay, impurity determination, or stability testing.
Analyte Physicochemical Properties:
A thorough understanding of the analyte's properties is the foundation of successful method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | [3] |
| Molecular Weight | 203.21 g/mol | [3] |
| LogP | 3.2 | [3] |
| Boiling Point | Not readily available, but expected to be relatively high | |
| UV Absorbance | Expected in the range of 220-280 nm due to aromatic rings | [4][5] |
| Polarity | Moderately polar | [3] |
The moderate polarity and LogP of this compound suggest good solubility in common organic solvents and suitability for reversed-phase HPLC. Its aromatic structure indicates strong UV absorbance, making UV detection a viable and sensitive option. While the boiling point is not explicitly documented, its molecular weight suggests that it should be sufficiently volatile for GC analysis, although potential thermal lability needs to be considered.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and wide applicability.[6][7][8] For this compound, a reversed-phase method is the logical choice, separating the analyte based on its hydrophobic interactions with a non-polar stationary phase.
Rationale for Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation, peak shape, and sensitivity.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds like our analyte. The choice of a column with a 3-5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. A phosphate or acetate buffer is used to control the pH of the mobile phase, which is crucial for the consistent ionization state of the analyte's amine group. A slightly acidic pH (e.g., 3-4) will ensure the amine is protonated, leading to better peak shape and avoiding tailing.
-
Detection: The presence of two aromatic rings in this compound results in significant UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling the determination of the optimal detection wavelength and assessment of peak purity. Based on the structure, a wavelength around 254 nm is a good starting point.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the analyte of interest and any potential impurities with varying polarities, while maintaining good peak shape.
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography data system (CDS) for instrument control and data analysis.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 40-80% B; 15-16 min, 80-40% B; 16-20 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA, 254 nm |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B is acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a final concentration of approximately 100 µg/mL.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the standard and sample solutions in duplicate.
-
Calculate the concentration of this compound in the sample using the external standard method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal analytical approach, offering high sensitivity and structural information, which is invaluable for impurity identification.[9][10][11] The success of this method hinges on the analyte's volatility and thermal stability.
Rationale for Method Design
The parameters for the GC-MS method are chosen to ensure efficient volatilization, separation, and detection of this compound.
-
Capillary Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point. This type of stationary phase provides good separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers.
-
Injection: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature program is essential to separate the analyte from any impurities and the solvent. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components of interest.
-
Mass Spectrometer: Electron Ionization (EI) is the most common ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be used for library matching and structural elucidation. The mass analyzer is typically operated in full scan mode to acquire data for all ions within a specified mass range. For targeted quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
GC-MS data system for instrument control and data analysis.
Materials and Reagents:
-
This compound reference standard
-
Ethyl acetate (GC grade)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-350 amu |
Procedure:
-
Standard Solution Preparation (10 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
-
Perform a 1:10 dilution of this stock solution to obtain a 10 µg/mL working standard.
-
-
Sample Solution Preparation (10 µg/mL):
-
Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 10 µg/mL in ethyl acetate.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., the molecular ion at m/z 203).
-
Method Validation and System Suitability
Both the HPLC and GC-MS methods described should be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests, as outlined in the protocols, are an integral part of the analytical sequence and demonstrate that the chromatographic system is performing adequately for the analysis to be conducted.[1][18][19][20]
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of this compound. The choice of method will be dictated by the specific analytical requirements, with HPLC being well-suited for routine quality control and GC-MS offering enhanced sensitivity and specificity for impurity profiling and trace analysis. Adherence to the principles of method validation and system suitability will ensure the generation of high-quality, defensible analytical data, which is essential in the pharmaceutical industry.
References
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025-07-02). Available from: [Link]
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New FDA Guidance on Analytical Methods Provides General Approach, but Few Details . (2015-08-18). Available from: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . (2020-04-21). Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025-07-22). Available from: [Link]
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ICH releases draft guidelines on analytical method development - RAPS . (2022-03-31). Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . Available from: [Link]
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USP <621> Chromatography - DSDP Analytics . Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024-03-06). Available from: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications . Available from: [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed . Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . (2024-03-07). Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . (2023-11-30). Available from: [Link]
-
Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . (2022-04-08). Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI . Available from: [Link]
-
Is it possible to analyze F-compounds with GCMS ? | ResearchGate . (2014-02-11). Available from: [Link]
-
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed . Available from: [Link]
-
2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2 | CID 39349629 - PubChem . Available from: [Link]
-
Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic . (2018-07-31). Available from: [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed . Available from: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal . (2020-02-04). Available from: [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - RSC Publishing . (2023-12-06). Available from: [Link]
-
The UV-Vis absorption spectra of III in different solvents - ResearchGate . Available from: [Link]
-
3-Fluoro-4-(3-fluorophenoxy)aniline, 97% Purity, C12H9F2NO, 5 grams - CP Lab Safety . Available from: [Link]
-
3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH . Available from: [Link]
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Application Notes and Protocols for the Use of 2-(3-Fluorophenoxy)aniline in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the utilization of 2-(3-fluorophenoxy)aniline as a key intermediate in the synthesis of novel agrochemicals. The focus is on the development of potent fungicides, specifically pyrazole carboxamide derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs). This document outlines detailed synthetic protocols, discusses the mechanistic basis for experimental choices, and provides methods for the preliminary evaluation of the synthesized compounds' biological activity. The information herein is intended to empower researchers to explore the potential of this versatile chemical scaffold in the creation of next-generation crop protection agents.
Introduction: The Significance of Fluorinated Anilines in Agrochemicals
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. Fluorine-containing agrochemicals often exhibit improved selectivity, higher activity, and lower dosage requirements. Within this chemical space, fluorinated anilines have emerged as critical building blocks for a diverse range of pesticides, including fungicides, herbicides, and insecticides.
This compound, with its unique substitution pattern, presents a valuable scaffold for the synthesis of novel agrochemicals. The presence of the 3-fluorophenoxy group can significantly influence the molecule's binding affinity to target enzymes and its physicochemical properties, making it an attractive starting material for lead discovery and optimization in agrochemical research. This guide will focus on its application in the synthesis of pyrazole carboxamide fungicides, a class of compounds known for their effectiveness against a broad spectrum of fungal pathogens.[1]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | PubChem |
| Molecular Weight | 203.21 g/mol | PubChem |
| Appearance | Off-white to light brown solid | Supplier Data |
| Melting Point | 58-62 °C | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Internal Data |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for impurity profiling and process optimization. A common synthetic route is the Ullmann condensation.
Protocol 3.1: Ullmann Condensation for this compound Synthesis
This protocol describes a laboratory-scale synthesis of this compound from 2-aminophenol and 1-bromo-3-fluorobenzene.
Materials:
-
2-Aminophenol
-
1-Bromo-3-fluorobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF to the flask.
-
Add 1-bromo-3-fluorobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 2-aminophenol, facilitating the nucleophilic aromatic substitution.
-
Copper(I) Iodide: Serves as a catalyst for the Ullmann condensation, promoting the formation of the diaryl ether linkage.
-
Anhydrous DMF: A polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants.
Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production and ultimately, fungal cell death. A key intermediate for the synthesis of many modern SDHI fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[2][3][4]
Logical Workflow for SDHI Fungicide Synthesis
Sources
- 1. CN103333113B - The preparation and application study of fluxapyroxad like derivatives - Google Patents [patents.google.com]
- 2. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-(3-Fluorophenoxy)aniline as a Strategic Intermediate in Organic Synthesis
Foreword: The Strategic Value of Fluorinated Diarylether Amines
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and diaryl ether scaffolds into molecular frameworks is a proven strategy for modulating physicochemical and biological properties. 2-(3-Fluorophenoxy)aniline emerges as a particularly valuable intermediate, embodying a unique convergence of structural motifs: an ortho-substituted diaryl ether, a reactive primary aniline, and a meta-positioned fluorine atom. This combination provides a versatile platform for the synthesis of complex heterocyclic systems and other high-value compounds. The aniline moiety serves as a key nucleophilic handle for a myriad of transformations, while the diaryl ether linkage provides conformational rigidity and favorable metabolic stability. The fluorine atom, a bioisostere of hydrogen, can profoundly influence properties such as lipophilicity, pKa, and metabolic stability, often leading to enhanced drug efficacy and improved pharmacokinetic profiles.[1]
This document serves as a comprehensive guide for researchers, outlining the synthesis, characterization, and application of this compound, with a focus on the underlying chemical principles that govern its reactivity and utility.
Compound Profile and Physicochemical Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 640766-67-2 | [2] |
| Molecular Formula | C₁₂H₁₀FNO | [2][3] |
| Molecular Weight | 203.21 g/mol | [2] |
| Appearance | (Predicted) Off-white to light brown solid or oil | General knowledge |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| LogP (Predicted) | 3.20 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][4] |
Synthesis Protocol: Copper-Catalyzed Ullmann Condensation
The most direct and industrially relevant method for constructing the diaryl ether linkage in this compound is the Ullmann condensation. This copper-promoted reaction forms a C-O bond between an aryl halide and a phenol.[5][6] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern ligand-accelerated protocols have significantly improved the reaction's scope and mildness.[7][8]
Mechanistic Rationale
The Ullmann condensation for C-O bond formation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of a copper(I) phenoxide species from the phenol and a copper(I) salt in the presence of a base.
-
Oxidative addition of the aryl halide to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive elimination from the copper(III) species to yield the diaryl ether product and regenerate the active copper(I) catalyst.[6]
The choice of 2-chloroaniline and 3-fluorophenol is strategic. The aniline's nucleophilicity must be carefully managed, often through protection, but for this guide, we will illustrate a direct coupling which is feasible, albeit potentially lower-yielding than a route involving a nitro-precursor followed by reduction.
Visualized Synthesis Workflow
Caption: Workflow for the Ullmann Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloroaniline (1.0 equiv)
-
3-Fluorophenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroaniline, 3-fluorophenol, CuI, L-Proline, and anhydrous K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 120-130°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 18-24 hours).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the dark mixture with water and ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble copper salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to complex any remaining copper), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Application: A Gateway to Fused Heterocyclic Scaffolds
The true value of this compound lies in its utility as a precursor to more complex molecules, particularly fused heterocyclic systems like phenoxazines, which are prevalent in pharmaceuticals and functional dyes. The ortho orientation of the amine and the phenoxy group is critical for intramolecular cyclization strategies.
Rationale for Phenoxazine Synthesis
A common strategy to form a phenoxazine core from this intermediate is through an intramolecular Buchwald-Hartwig amination or a related C-N cross-coupling reaction. This requires a two-step process: first, acylation or arylation of the aniline nitrogen with a group containing a halide, followed by an intramolecular palladium- or copper-catalyzed cyclization.
Visualized Application Workflow
Caption: Two-step synthesis of a fused heterocycle from the title intermediate.
Representative Protocol: Synthesis of a Dibenzo[b,f][2][9]oxazepinone
Step 1: Acylation
-
Dissolve this compound (1.0 equiv) and a mild base like triethylamine (1.5 equiv) in an anhydrous solvent such as dichloromethane (DCM) under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 2-bromobenzoyl chloride (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform a standard aqueous workup (wash with water, brine), dry the organic layer (MgSO₄), and concentrate to yield the crude amide intermediate. Purify by recrystallization or chromatography if necessary.
Step 2: Intramolecular C-N Coupling (Buchwald-Hartwig)
-
To a dry Schlenk tube, add the amide intermediate (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 equiv).
-
Establish an inert atmosphere (evacuate/backfill with argon).
-
Add an anhydrous, high-boiling solvent such as toluene or dioxane.
-
Heat the mixture to 80-110°C until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final heterocyclic product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets in the ~6.5-7.5 ppm range); Broad singlet for the -NH₂ protons (~3.5-5.0 ppm, D₂O exchangeable). |
| ¹³C NMR | Multiple signals in the aromatic region (~110-160 ppm); C-F coupling will be observed as doublets. |
| ¹⁹F NMR | A singlet or narrow multiplet corresponding to the single fluorine atom on the phenoxy ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 204.08. |
| FT-IR | N-H stretching bands (~3300-3500 cm⁻¹); C-O-C ether stretch (~1200-1250 cm⁻¹); C-F stretch (~1100-1200 cm⁻¹). |
| HPLC | A single major peak indicating high purity (>95% is typical after chromatography).[2] |
Safety and Handling Precautions
As an aniline derivative, this compound should be handled with care, assuming it possesses hazards typical of this compound class.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
References
- Safety Data Sheet: this compound. (2015).
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethoxy]aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-Fluoro-4-(2-fluorophenoxy)aniline.
-
Lead Sciences. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline.
-
ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
-
Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
- Wiley Online Library. (2021). Reactions for making widely used aniline compounds break norms of synthesis.
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)aniline. Retrieved from [Link]
-
PubMed Central. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]
-
Quora. (n.d.). What is the purpose of aniline in organic chemistry?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C12H10FNO) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 640766-67-2 [m.chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. combi-blocks.com [combi-blocks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluorophenoxy)aniline
Welcome to the technical support guide for the synthesis of 2-(3-Fluorophenoxy)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights into byproduct formation and reaction optimization, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Ullmann condensation reaction for this compound is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: Low yields and product complexity in the Ullmann condensation for diaryl ethers are common issues stemming from several competing reaction pathways.[1][2] The synthesis, which couples an aryl halide with a phenol, traditionally requires high temperatures and stoichiometric copper, conditions that can promote side reactions.[1]
Common Byproducts and Their Origins:
-
Homo-coupling of Aryl Halide: You may observe the formation of biaryl compounds, resulting from the coupling of two aryl halide molecules. This is a classic byproduct in Ullmann-type reactions.[3]
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This leads to the formation of fluorobenzene from 1-bromo-3-fluorobenzene, for instance.
-
Oxidation of 2-Aminophenol: The starting material, 2-aminophenol, is susceptible to oxidation, which can form colored impurities and reduce the amount of starting material available for the desired reaction.[4] This is often exacerbated by high temperatures and the presence of air.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ullmann condensation.
Q2: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I suppress this byproduct?
A2: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[5][6] However, hydrodehalogenation is a known side reaction, particularly with electron-rich phosphine ligands.
Mechanistic Insight: Hydrodehalogenation can occur through a β-hydride elimination from the palladium-amido complex, followed by reductive elimination. The choice of base and ligand can significantly influence the rate of this side reaction versus the desired C-N bond formation.
Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale | Key Considerations |
| Ligand Selection | Bulky, electron-rich ligands can promote the desired reductive elimination. | Experiment with different generations of Buchwald ligands (e.g., SPhos, XPhos). |
| Base Selection | Weaker, non-nucleophilic bases are often preferred. | Consider switching from sodium tert-butoxide to cesium carbonate or potassium phosphate. |
| Solvent Choice | The polarity of the solvent can influence the reaction pathway. | Toluene and dioxane are common choices. Aprotic polar solvents may sometimes be beneficial. |
| Temperature Control | Lowering the reaction temperature can sometimes favor the desired pathway. | Monitor reaction kinetics to ensure the main reaction is not overly slowed. |
Experimental Protocol for Minimizing Byproducts:
-
Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the vessel, add the aryl halide, 2-aminophenol, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, and base.
-
Solvent: Add degassed solvent.
-
Temperature: Heat the reaction to the optimized temperature (e.g., 80-110 °C) and monitor by HPLC or GC-MS.
Q3: My final product of this compound is off-color (yellow to brown), even after column chromatography. What is the likely impurity?
A3: The discoloration is often due to the presence of oxidized species of 2-aminophenol or the product itself. The aniline moiety is susceptible to air oxidation, which can form highly colored polymeric or quinone-imine type impurities.
Preventative Measures:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere as much as possible.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Storage: Store the product in a tightly sealed container, protected from light, and at a low temperature.
Purification Tip: If discoloration is a persistent issue, a final purification step involving treatment with activated carbon followed by filtration through a short plug of silica gel can sometimes remove these colored impurities.
Q4: What are the key differences in byproduct profiles between the Ullmann and Buchwald-Hartwig routes for this synthesis?
A4: The choice of synthetic route has a significant impact on the potential byproducts.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |
| Temperature | High (often >150 °C)[1] | Moderate (80-120 °C) |
| Common Byproducts | Homo-coupling of aryl halide, oxidation products. | Hydrodehalogenation, ligand-related byproducts. |
| Substrate Scope | More limited, often requires activated aryl halides.[1] | Broader, tolerates a wide range of functional groups. |
Reaction Pathways Overview:
Caption: Comparison of Ullmann and Buchwald-Hartwig pathways.
References
- Process for synthesizing 2,3-difluoroaniline.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- Palladium (II)-Catalyzed 2- (Phenylseleninyl)
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Benchchem.
-
Ullmann condensation. Wikipedia. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
The Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Fluorophenoxy)aniline
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.
Introduction
The synthesis of this compound, a diaryl ether, is a crucial step in the development of various pharmaceutical agents and functional materials. The formation of the C-O bond between the two aromatic rings is typically achieved through cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination. While powerful, these reactions can present challenges in achieving high yields and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to help you optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed nucleophilic aromatic substitution reaction.[1][3] In this case, it would involve the coupling of a 2-haloaniline (or a protected version) with 3-fluorophenol in the presence of a copper catalyst and a base.[1]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[2][4] For this synthesis, the reaction would couple 2-aminophenol with a 1-halo-3-fluorobenzene, or conversely, 3-fluorophenol with a 2-haloaniline, using a palladium catalyst, a suitable phosphine ligand, and a base.[2]
Q2: Which is the better method, Ullmann or Buchwald-Hartwig, for this synthesis?
A2: The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including available starting materials, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig amination is often preferred for its milder reaction conditions and broader substrate scope.[2] Modern Buchwald-Hartwig protocols utilize well-defined palladium pre-catalysts and specialized ligands that can achieve high yields at lower temperatures.[5][6]
-
Ullmann condensation traditionally required harsh conditions (high temperatures and stoichiometric copper).[1][7] However, the development of ligand-assisted protocols has made it a more viable option with milder conditions.[8][9] It can be a cost-effective alternative to palladium-catalyzed reactions.
Q3: What are the most critical parameters to control for a high-yield synthesis?
A3: Regardless of the chosen method, several parameters are critical for maximizing the yield of this compound:
-
Catalyst System: The choice of catalyst and ligand is paramount. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands are often necessary.[10] For Ullmann reactions, the copper source (Cu(I) is often preferred) and the choice of ligand (e.g., phenanthrolines, amino acids) are crucial.[8]
-
Base: The base plays a key role in deprotonating the phenol or aniline.[6][8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The choice of base can significantly impact the reaction rate and yield.[11][12]
-
Solvent: Anhydrous, high-boiling point, polar aprotic solvents like DMF, DMSO, dioxane, or toluene are typically used.[1][8]
-
Temperature: Optimizing the reaction temperature is essential. While modern methods allow for lower temperatures, some reactions may still require heating to proceed at a reasonable rate.[8][13]
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen and moisture. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.[8]
Troubleshooting Guide
Encountering issues during the synthesis is common. This section addresses specific problems you might face and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality.[8] | - Use a fresh, high-purity catalyst. For Ullmann, Cu(I) salts are often more effective.[8] - For Buchwald-Hartwig, consider using a pre-catalyst which can be easier to activate.[5][14] |
| Inappropriate Ligand: The ligand may not be suitable for the specific substrates.[6][8] | - Screen a variety of ligands. For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands.[6][10] For Ullmann, phenanthrolines or amino acids can be effective.[8] | |
| Suboptimal Base: The base may not be strong enough or may be insoluble in the reaction medium.[8][14] | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] Cs₂CO₃ is often a good choice due to its solubility.[14] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature.[8] | - Incrementally increase the reaction temperature. For modern ligand-accelerated systems, a range of 80-120 °C is a good starting point.[8][13] | |
| Formation of Side Products | Reductive Dehalogenation: The aryl halide is reduced, leading to the loss of starting material. This is often caused by protic impurities.[8] | - Ensure all reagents and solvents are anhydrous.[8] - Thoroughly dry all glassware before use. |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl byproduct.[12] | - Optimize catalyst loading and reaction temperature. - Ensure a proper ratio of reactants. | |
| Difficulty in Purification | Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar retention factors on silica gel. | - Explore different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step. - If applicable, an acidic or basic wash during workup can help remove unreacted starting materials. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via both Ullmann and Buchwald-Hartwig reactions.
Protocol 1: Ullmann Condensation
This protocol provides a general procedure for a small-scale Ullmann condensation.
Materials:
| Reagent | Amount (mmol) | Molar Equivalent |
| 2-Bromoaniline | 1.0 | 1.0 |
| 3-Fluorophenol | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 0.1 | 0.1 |
| 1,10-Phenanthroline | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add 2-bromoaniline, 3-fluorophenol, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous DMF via syringe.
-
Place the vessel in a preheated heating block and stir at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for a small-scale Buchwald-Hartwig amination.
Materials:
| Reagent | Amount (mmol) | Molar Equivalent |
| 2-Bromo-1-fluorobenzene | 1.0 | 1.0 |
| 2-Aminophenol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.01 | 0.01 |
| Xantphos | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 1.5 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add 2-bromo-1-fluorobenzene, 2-aminophenol, and a magnetic stir bar.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe.
-
Place the vial in a preheated heating block and stir at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates a general workflow for optimizing the synthesis of this compound.
Caption: General workflow for the synthesis and optimization of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint : r/Chempros.
- Wikipedia. (n.d.). Ullmann condensation.
- ChemScene. (n.d.). 640766-67-2 | this compound.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- BenchChem. (n.d.). A Guide to Alternative Bases for Diaryl Ether Synthesis: A Comparative Analysis.
- Research at TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 9. research.tus.ie [research.tus.ie]
- 10. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 2-(3-Fluorophenoxy)aniline
Answering your question, here is a technical support center with troubleshooting guides and FAQs for the purification of crude 2-(3-Fluorophenoxy)aniline.
Welcome to the technical support guide for the purification of this compound (CAS No. 640766-67-2)[1]. This document is designed for chemistry professionals engaged in the synthesis and purification of this and structurally similar aniline derivatives. Here, we address common challenges and provide field-tested solutions to streamline your purification workflows and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What are the likely impurities?
A: The dark coloration and physical state suggest the presence of several types of impurities. Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored polymeric by-products.[2][3] Other common impurities include:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 2-nitrophenol, 3-fluoro-bromobenzene, or related reagents.
-
Reaction By-products: Side reactions can lead to regioisomers or over-alkylated/arylated products.
-
Residual Solvents: Solvents from the reaction or workup (e.g., toluene, DMF, THF) may be present.[2]
-
Degradation Products: As mentioned, oxidation is a primary concern. The ether linkage could also be susceptible to cleavage under harsh acidic or basic conditions used during synthesis or workup.
Q2: Which purification method should I choose: column chromatography, recrystallization, or distillation?
A: The optimal method depends on the impurity profile and the scale of your reaction.
-
Flash Column Chromatography: This is the most versatile and generally recommended method for removing a wide range of impurities, especially those with different polarities from your product. It is ideal for achieving high purity on a small to medium scale (mg to grams).
-
Recrystallization: If your crude product is semi-solid or solid and contains impurities with different solubility profiles, recrystallization is an excellent and scalable choice. It is particularly effective at removing trace impurities from a product that is already relatively pure.
-
Vacuum Distillation: This method is suitable for thermally stable, non-volatile compounds on a larger scale. Given that many aniline derivatives have high boiling points, high vacuum is typically required. However, it may not effectively separate isomers or impurities with similar boiling points.
The general workflow is to start with an analysis of the crude mixture by Thin Layer Chromatography (TLC) to determine the complexity of the mixture and guide your choice.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful technique, but purifying aniline derivatives on standard silica gel can present unique challenges due to the basicity of the amino group.
Diagram: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification.
Problem: My product spot is tailing/streaking badly on the TLC plate.
-
Causality: This is the most common issue with amines on silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the aniline's nitrogen atom interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong binding prevents a clean, symmetrical elution profile, resulting in a "tail."[4]
-
Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your aniline compound to elute more symmetrically.[4][5]
-
Ammonium Hydroxide: For more polar amines, a system like Dichloromethane:Methanol with 1-2% concentrated ammonium hydroxide can be effective.[4]
-
Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[6]
-
Problem: I can't separate my product from a close-running impurity.
-
Causality: The polarity of your chosen eluent is likely too high, causing both compounds to move too quickly up the stationary phase (high Rf values) with insufficient differential partitioning. Alternatively, you may have loaded too much crude material onto the column, exceeding its separation capacity.[7]
-
Solution:
-
Optimize Eluent: Use TLC to find a solvent system that provides better separation. A less polar eluent will cause all compounds to have lower Rf values, which generally magnifies the separation between them. Aim for a target product Rf of 0.25-0.35 for good separation on a column.[7]
-
Reduce Sample Load: A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude product.[7] If separation is difficult, increase this ratio.
-
| Suggested TLC Solvent Systems (with 0.5% TEA) | Typical Use Case |
| 95:5 Hexanes:Ethyl Acetate | Good starting point for non-polar impurities. |
| 80:20 Hexanes:Ethyl Acetate | Standard system for moderately polar compounds. |
| 98:2 Dichloromethane:Methanol | For more polar compounds where hexanes are insufficient. |
Problem: My product is not coming off the column.
-
Causality: The eluent is not polar enough to displace your compound from the silica gel. In rare cases, if the sample was loaded in a solvent it is not very soluble in, it may have precipitated at the top of the column.[6]
-
Solution:
-
Increase Eluent Polarity: If you started with a non-polar eluent, gradually increase the proportion of the polar solvent (gradient elution). If you are already using a high concentration of ethyl acetate, consider switching to a stronger polar solvent like methanol in dichloromethane.[6]
-
Dry Loading: If solubility is an issue, use a dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[8]
-
Troubleshooting Guide: Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the melting point is depressed by impurities. The compound separates as a supercooled liquid instead of a solid crystalline lattice.[4]
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. A slower cooling rate favors proper crystal lattice formation.
-
Change Solvent System: The polarity of the solvent may be too similar to your compound. Try a different solvent or a solvent pair (a "good" solvent where it's soluble and a "poor" solvent where it's insoluble).[9]
-
Trituration: Try to induce solidification by adding a small amount of a "poor" solvent (e.g., hexanes) and scratching vigorously with a glass rod.[4]
-
Problem: No crystals form, even after cooling in an ice bath.
-
Causality: The solution is not supersaturated, meaning either too much solvent was used initially, or the compound is simply too soluble in that solvent even at low temperatures. Crystal nucleation may also be inhibited.[9]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then attempt to cool again.
-
Induce Nucleation:
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) containing 0.5% triethylamine that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess eluent until the level is just at the top of the sand layer. Do not let the column run dry.[7][8]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (~1.0 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Carefully pipette this solution onto the top layer of sand.
-
Drain the solvent until the sample solution has fully entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution by collecting small spots from the eluting liquid onto a TLC plate.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum to remove residual solvents.
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures like ethanol/water) to find one where it is highly soluble when hot but poorly soluble when cold.[9]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent just until all the solid dissolves. Using excess solvent will reduce your yield.[9]
-
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon (1-2% by weight), and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon or any insoluble impurities.
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry on the filter for a few minutes before transferring them to a watch glass for final drying in a vacuum oven.
-
References
-
PubChem. 2-[2-(3-Fluorophenoxy)ethoxy]aniline. National Center for Biotechnology Information. [Link]
-
Veeprho. Aniline Impurities and Related Compound.[Link]
-
Reddit. Purify and dry aniline? r/chemistry. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?[Link]
-
Scribd. Recrystallization.[Link]
-
ResearchGate. Separation of three aniline substances.[Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline...[Link]
-
ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis.[Link]
-
Methodical letter. Purification and isolation of newly-synthesized triazine derivatives...[Link]
-
ResearchGate. Column chromatography of amino acids with florescence detection.[Link]
-
ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?[Link]
- Google Patents.
- Google Patents.Synthesis method of 2-methyl-3-trifluoromethylaniline.
Sources
- 1. chemscene.com [chemscene.com]
- 2. veeprho.com [veeprho.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(3-Fluorophenoxy)aniline Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Fluorophenoxy)aniline (CAS: 640766-67-2)[1][2]. This molecule is a crucial building block in pharmaceutical and materials science research. While its synthesis appears straightforward on a laboratory scale, professionals often encounter significant challenges during process optimization and scale-up, including low yields, inconsistent batch quality, and complex impurity profiles.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the most common synthetic routes—the Ullmann condensation and the Buchwald-Hartwig amination—and offers structured troubleshooting advice to overcome the hurdles associated with their large-scale implementation.
Section 1: Strategic Selection of Your Synthetic Pathway
The two primary methods for constructing the diaryl ether linkage in this compound are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between them is a critical decision influenced by factors such as raw material cost, catalyst sensitivity, functional group tolerance, and scalability.
The following decision tree provides a logical framework for selecting the most appropriate pathway for your specific circumstances.
Caption: Decision tree for selecting a synthetic route.
Expert Analysis:
-
Ullmann Condensation: This classic copper-catalyzed reaction is often the first choice when cost is the primary driver.[3][4] It typically involves coupling an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with a phenol (3-fluorophenol). However, traditional Ullmann conditions require high temperatures (>200 °C) and stoichiometric amounts of copper.[5][6] Modern protocols using ligands like N,N-dimethylglycine or 1,10-phenanthroline allow for lower temperatures (90-140 °C) and catalytic amounts of copper, but can still be challenging to optimize.[5][7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and often more versatile alternative.[3][9] It would involve coupling 3-fluorophenoxy bromide with aniline, or more relevantly for the target molecule, coupling 2-bromoaniline with 3-fluorophenol. The key advantage is the high degree of functional group tolerance and generally lower reaction temperatures, facilitated by specialized biarylphosphine ligands (e.g., XPhos, RuPhos).[10] The primary drawback is the higher cost of palladium and the associated ligands.[11]
Section 2: Troubleshooting Guides & FAQs for Scale-Up
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Problem 1: Low or Stagnant Reaction Yield
Q1: My Ullmann reaction yield is poor (<50%) and the reaction stalls after a few hours. What are the likely causes?
A1: This is a classic scale-up problem in Ullmann couplings. The root cause often lies in one of these areas:
-
Inactive Catalyst/Ligand Degradation: At high temperatures, the copper catalyst can agglomerate or the ligand can degrade, leading to a loss of catalytic activity.[5] Ensure your inert atmosphere is truly inert; oxygen can poison the catalyst.
-
Base Incompatibility or Deactivation: The choice of base is critical. While K₂CO₃ is inexpensive, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][12] The base must be anhydrous and finely powdered for maximum surface area. Water formation during the reaction can inactivate the base, especially carbonates.[5]
-
Poor Solubility: As the reaction progresses, salt byproducts (e.g., KBr) precipitate, potentially coating the base or catalyst and hindering the reaction. Vigorous mechanical stirring is more critical at scale than magnetic stirring.
-
Substrate Reactivity: If you are using an aryl chloride instead of a bromide or iodide, much harsher conditions or a more specialized catalyst system will be required.[11]
Q2: My Buchwald-Hartwig reaction is not going to completion. I'm using a Pd(OAc)₂/ligand system. What should I check first?
A2: The issue often stems from the in-situ formation of the active Pd(0) catalyst.
-
Inefficient Precatalyst Activation: The reduction of Pd(II) sources like Pd(OAc)₂ to the active Pd(0) species can be sluggish or incomplete.[10][13] Switching to a well-defined palladacycle precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst) is highly recommended for scalability and reproducibility, as they form the active LPd(0) catalyst cleanly and rapidly upon exposure to base.[10]
-
Incorrect Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig aminations.[10][13] If your substrates are base-sensitive, a switch to K₃PO₄ or Cs₂CO₃ may be necessary, but this might require a higher reaction temperature.[10]
-
Ligand Choice: The ligand is not one-size-fits-all. Its choice is highly dependent on the substrates. For coupling an aniline (as the amine component), ligands like XPhos or BrettPhos are excellent starting points.[10][14]
-
Inhibitors: If you are using an aryl iodide, be aware that the iodide anion generated during the reaction can act as an inhibitor to the catalyst.[13][15] In such cases, aryl bromides are often superior coupling partners.[13]
Caption: General workflow for troubleshooting low-yield reactions.
Problem 2: Impurity Formation and Purification Challenges
Q3: I'm seeing a significant byproduct with a mass corresponding to a biaryl compound in my Ullmann reaction. How can I suppress this?
A3: You are likely observing the homocoupling of your aryl halide starting material (e.g., dimerization of 2-bromoaniline). This is a very common side reaction in Ullmann condensations.[16]
-
Mechanism: This occurs when two molecules of the aryl halide react with the copper catalyst instead of the desired cross-coupling with the phenol.
-
Mitigation Strategies:
-
Lower the Temperature: Homocoupling is often more prevalent at higher temperatures. Try reducing the reaction temperature by 10-20 °C.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-fluorophenol nucleophile. This statistically favors the cross-coupling pathway.
-
Ligand Choice: Some ligands are better at promoting cross-coupling over homocoupling. Screening different ligand classes may be necessary.[5]
-
Caption: Formation pathways for the desired product and common side products.
Q4: My final product is difficult to purify and has a persistent color. What are the best purification strategies?
A4: Aniline derivatives are notoriously prone to air oxidation, which can lead to colored impurities.[17] Effective purification requires a multi-step approach.
-
Aqueous Workup: After the reaction, a thorough aqueous wash is crucial. If your reaction used a strong base like NaOtBu, a wash with a mild acid (e.g., dilute NH₄Cl solution) followed by a bicarbonate wash can help remove basic residues.
-
Filtration: Filter the crude mixture through a pad of Celite or silica gel to remove the insoluble catalyst residues and inorganic salts.[16]
-
Decolorization: If the crude product is highly colored, dissolving it in a suitable solvent (e.g., ethyl acetate or toluene) and treating it with activated carbon can effectively adsorb many colored impurities.[18] Perform a hot filtration to remove the carbon.
-
Final Purification:
-
Recrystallization: This is the most scalable and cost-effective method if a suitable solvent system can be found. Screen various solvents like isopropanol, toluene, or heptane/ethyl acetate mixtures.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at scale. It is best used for generating highly pure reference material or if recrystallization fails. Use a gradient elution, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate.
-
Section 3: Optimized Experimental Protocols
The following protocols are robust starting points. For any specific scale-up, optimization of catalyst loading, temperature, and reaction time is essential.
Protocol 3.1: Optimized Ullmann Condensation
This protocol uses N,N-dimethylglycine as a ligand, which has been shown to be effective in promoting diaryl ether synthesis at lower temperatures.[8]
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 2-Bromoaniline (1.0 eq) | More reactive than 2-chloroaniline. |
| Phenol | 3-Fluorophenol (1.2 eq) | Slight excess favors cross-coupling. |
| Catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | Common and effective copper source. |
| Ligand | N,N-Dimethylglycine (10-20 mol%) | Accelerates reaction, allows lower temp.[8] |
| Base | K₃PO₄ (2.0 eq) | Strong, effective base; less hygroscopic than others.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents work well.[11] |
| Temperature | 100-120 °C | Optimized temperature balances rate and stability. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation.[7] |
Step-by-Step Procedure:
-
To an oven-dried, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add K₃PO₄ (2.0 eq), CuI (0.1 eq), and N,N-dimethylglycine (0.2 eq).
-
Seal the reactor and purge with inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Under a positive pressure of inert gas, add 2-bromoaniline (1.0 eq), 3-fluorophenol (1.2 eq), and anhydrous toluene.
-
Begin vigorous stirring and heat the mixture to 110 °C.
-
Monitor the reaction progress every 2-4 hours by taking an aliquot and analyzing via GC-MS or TLC.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 3.2: Optimized Buchwald-Hartwig Amination
This protocol uses a modern palladacycle precatalyst for improved reliability and activity.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 2-Bromoaniline (1.0 eq) | Good reactivity with Pd catalysts. |
| Phenol | 3-Fluorophenol (1.2 eq) | Slight excess drives reaction to completion. |
| Precatalyst | XPhos Pd G3 (1-2 mol%) | Highly active, reliable for forming active Pd(0).[10] |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base, standard for B-H.[13] |
| Solvent | Toluene or CPME | Anhydrous, degassed. |
| Temperature | 80-100 °C | Milder conditions compared to Ullmann.[13] |
| Atmosphere | Nitrogen or Argon | Critical for sensitive Pd(0) species.[19] |
Step-by-Step Procedure:
-
In a glovebox, add 2-bromoaniline (1.0 eq), XPhos Pd G3 precatalyst (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried reactor.
-
Remove the reactor from the glovebox and place it under a positive pressure of inert gas.
-
Add anhydrous, degassed toluene via cannula, followed by 3-fluorophenol (1.2 eq).
-
Heat the mixture to 100 °C with efficient stirring.
-
Monitor the reaction progress by GC-MS or TLC. Reactions are often complete in 4-12 hours.
-
Once complete, cool to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl.
-
Proceed with a standard aqueous workup and purification as described in the Ullmann protocol.
Section 4: Analytical Methods for Process Monitoring and Quality Control
Robust analytical methods are non-negotiable for successful scale-up. They provide the necessary data for reaction monitoring, impurity profiling, and final product release.
-
Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative monitoring of reaction progress. Use a mobile phase like 9:1 Heptane:Ethyl Acetate and visualize with a UV lamp. The disappearance of the limiting starting material indicates reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for quantitative analysis. It can separate and identify starting materials, the desired product, and key byproducts like homocoupled impurities. A method using a standard non-polar column (e.g., SE-54) is typically effective.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative to GC, especially for less volatile compounds or for purity analysis of the final product.[21] A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.
-
In-Process Control (IPC) Sample Protocol:
-
Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture under inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of ethyl acetate and 1 mL of water.
-
Vortex thoroughly and allow the layers to separate.
-
Withdraw a sample from the top organic layer for TLC or GC-MS analysis.
-
References
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
-
Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]
-
Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
-
Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. PubMed. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline.
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
-
Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]
-
Purify and dry aniline? Reddit. [Link]
-
ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. [Link]
-
ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017. NIOSH | CDC. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
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- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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Stability issues and degradation pathways of 2-(3-Fluorophenoxy)aniline.
Welcome to the technical support center for 2-(3-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and studying this diaryl ether aniline derivative. As a molecule combining the structural features of both anilines and diaryl ethers, it presents a unique stability profile that requires careful consideration in experimental design. This document will address common stability challenges, outline potential degradation pathways, and provide robust protocols to ensure the integrity of your research.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific issues that may arise during your experiments with this compound in a direct question-and-answer format.
Question 1: I've observed a gradual darkening or color change in my solid sample of this compound over time. What could be the cause?
Answer: The observed color change is a classic indicator of oxidative degradation. The aniline moiety in your compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. This process often leads to the formation of highly colored polymeric impurities.[1][2]
-
Causality: The primary amine group (-NH2) on the aniline ring is an electron-donating group, making the aromatic ring electron-rich and thus more susceptible to oxidation. The initial step often involves the formation of radical cations, which can then couple to form colored dimeric and polymeric species like azoxybenzenes or phenazines.[3]
-
Immediate Action: To mitigate this, ensure your sample is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light by using amber vials or wrapping containers in aluminum foil, and stored at recommended low temperatures.
Question 2: My HPLC analysis of a solution of this compound shows new, small impurity peaks that were not present in the initial analysis. The solution was prepared in a standard aqueous/organic mobile phase. What is happening?
Answer: The appearance of new peaks suggests degradation in solution. The two most likely culprits are hydrolysis and oxidation, especially if the solution has been stored for a period.
-
Hydrolytic Stability: While diaryl ether linkages are generally robust and resistant to hydrolysis, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, could potentially lead to cleavage of the ether bond.[4] However, this is generally a slow process under typical HPLC conditions.
-
Oxidative Stability: A more probable cause is the oxidation of the aniline moiety, which can be catalyzed by trace metal ions in your solvent or buffer, or simply by dissolved oxygen.[3][5] Aniline derivatives are known to be unstable in certain aqueous environments.[6]
-
Troubleshooting Steps:
-
Analyze Freshly Prepared Solutions: Always use freshly prepared solutions for analysis to minimize the impact of time-dependent degradation.
-
Control pH: If possible, buffer your solutions to a neutral or slightly acidic pH, as extreme pH values can accelerate degradation.
-
Degas Solvents: Ensure that your HPLC mobile phases and sample diluents are properly degassed to remove dissolved oxygen.
-
Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
Question 3: I'm performing a forced degradation study, and upon applying oxidative stress (e.g., H₂O₂), I see a rapid disappearance of the parent peak but no distinct major degradation peaks. Why?
Answer: This observation is common when dealing with compounds that degrade into multiple minor products or form polymeric material that is not well-retained or eluted from the HPLC column.
-
Plausible Explanation: The oxidative degradation of anilines can be a complex process involving multiple parallel and consecutive reactions.[2][7] It's likely that your parent compound is degrading into a complex mixture of small, highly polar fragments or, conversely, polymerizing into large molecules. These resulting species may not have a strong chromophore for UV detection or may be irreversibly adsorbed onto the stationary phase of your column.
-
Recommended Actions:
-
Employ a Different Detection Method: If available, use a mass spectrometer (LC-MS) as a detector. A mass spectrometer can detect non-chromophoric compounds and provide valuable mass information to help identify the degradation products.[8]
-
Adjust Chromatographic Conditions: Use a gradient elution method that covers a wider polarity range to try and elute any highly polar or non-polar degradants. Also, consider using a different column chemistry.
-
Mass Balance Analysis: Calculate the mass balance. If the sum of the parent peak and all observed degradant peaks does not account for the initial amount of the drug substance, it strongly suggests the formation of non-eluting or non-detectable species.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides more detailed answers to common questions regarding the stability and handling of this compound.
Question 4: What is the expected stability profile of this compound under standard pharmaceutical stress conditions?
Answer: Based on its chemical structure, a general stability profile can be predicted. Forced degradation studies are essential to confirm these predictions.[9][10]
| Stress Condition | Expected Stability | Rationale |
| Acidic Hydrolysis | Likely Stable | The diaryl ether bond is generally resistant to acid-catalyzed hydrolysis under mild conditions. The aniline group will be protonated, which deactivates the ring and may offer some protection against other degradation pathways. |
| Basic Hydrolysis | Likely Stable | Diaryl ethers are also stable under basic conditions. The aniline moiety is less reactive in its free base form. |
| Oxidation | Susceptible | The aniline functional group is highly susceptible to oxidation by peroxides, atmospheric oxygen, or metal ions. This is expected to be a major degradation pathway.[2][3] |
| Photolysis | Potentially Susceptible | Aromatic amines and ethers can absorb UV radiation, potentially leading to photodegradation. The extent of degradation will depend on the wavelength and intensity of the light source.[11][12] |
| Thermal Stress | Generally Stable | The molecule is expected to be thermally stable at typical pharmaceutical processing and storage temperatures. Significant degradation would likely only occur at temperatures approaching its decomposition point. |
Question 5: What are the most probable degradation pathways for this compound?
Answer: The primary degradation pathways are anticipated to be centered around the aniline moiety due to its higher reactivity compared to the fluorinated phenoxy ring and the diaryl ether linkage.
-
Oxidative Degradation: This is the most likely pathway. It can proceed through the formation of a radical cation, leading to various products, including dimers (e.g., azoxy, azo, hydrazo derivatives) and further oxidation to quinone-imines, which can polymerize.[3][7]
-
Photolytic Degradation: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with oxygen. This could involve radical mechanisms similar to oxidation or potential cleavage of the C-N or C-O bonds.[11]
-
Hydrolytic Degradation: While less likely, under harsh conditions (high temperature and extreme pH), the ether linkage could be cleaved to yield 2-aminophenol and 3-fluorophenol.
Below is a diagram illustrating a potential oxidative degradation pathway.
A potential oxidative degradation pathway for this compound.
Question 6: What are the recommended storage and handling conditions for this compound?
Answer: To maintain the integrity of this compound, the following conditions are recommended:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Light Protection: Use amber glass vials or containers wrapped in aluminum foil to protect from light.
-
Handling: When preparing solutions, use high-purity, degassed solvents. Prepare solutions fresh and use them as soon as possible. Avoid contact with strong oxidizing agents.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study Design
This protocol outlines a typical forced degradation study to assess the stability of this compound, as recommended by ICH guidelines.[10]
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70 °C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photostability: Expose the solid compound and a solution (~100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed solutions.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of stressed samples with that of an unstressed control sample to identify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the amine and helps in ionization for potential MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B | A gradient is necessary to elute both the parent compound and potential degradation products of varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm (or as determined by UV scan) | Wavelength should be chosen to provide good sensitivity for the parent compound and its likely degradants. |
| Injection Volume | 10 µL |
Method Validation: The specificity of this method must be demonstrated by showing that the peaks of the degradation products generated during the forced degradation study are well-resolved from the parent peak.
References
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- ResearchGate. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- MedCrave online. (2016). Forced Degradation Studies.
- MedCrave online. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PubMed Central. (n.d.). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain.
- PubChem. (n.d.). 2-[2-(3-Fluorophenoxy)ethoxy]aniline.
- EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- PLOS One. (n.d.). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24.
- PubMed. (2024). Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals.
- ChemScene. (n.d.). This compound.
- ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline....
- EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
- PubChemLite. (n.d.). This compound (C12H10FNO).
- ResearchGate. (n.d.). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3....
- PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
- ResearchGate. (2016). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain.
- PubMed. (2016). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain.
- PubMed. (n.d.). Aniline degradation by electrocatalytic oxidation.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed. (n.d.). Dual-electrode oxidation used for aniline degradation in aqueous electrolyte.
- PubMed. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products.
- MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
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- 1. Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One [journals.plos.org]
- 2. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
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- 5. Dual-electrode oxidation used for aniline degradation in aqueous electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(3-Fluorophenoxy)aniline
Welcome to the comprehensive technical support guide for the synthesis of 2-(3-fluorophenoxy)aniline. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination, can present unique challenges. This guide will equip you with the knowledge to navigate these complexities and achieve high yields and purity.
There are two primary retrosynthetic approaches for the synthesis of this compound:
-
Route A (Ullmann or Buchwald-Hartwig C-O Coupling): Coupling of 2-aminophenol with a 3-fluoro-substituted aryl halide.
-
Route B (Ullmann or Buchwald-Hartwig C-N Coupling): Coupling of 3-fluorophenol with a 2-haloaniline.
This guide will cover both approaches, providing insights into the selection of appropriate catalysts, ligands, bases, and solvents for each.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Inactivity:
-
Copper-based (Ullmann): Copper(I) is the active catalytic species.[1] If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has not been oxidized to Cu(II). Older copper sources can have reduced activity.[2] Consider using freshly purchased, high-purity Cu(I) salts. If using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in-situ generation of Cu(I).
-
Palladium-based (Buchwald-Hartwig): The active catalyst is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), ensure that the reaction conditions (ligand, base, solvent) are suitable for its reduction to Pd(0). Incomplete reduction will lead to low catalytic activity. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can sometimes be more reliable.[5]
-
-
Ligand Issues:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For Ullmann reactions, simple ligands like L-proline or N,N-dimethylglycine are often effective.[1] For the more challenging Buchwald-Hartwig C-O couplings, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often necessary.[6][7]
-
Ligand Degradation: Phosphine ligands, especially in solution, can be sensitive to air and moisture. Ensure you are handling them under an inert atmosphere.
-
-
Base Selection:
-
The base is critical for deprotonating the amine or phenol nucleophile. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu.[1][4] The strength of the base should be matched to the pKa of the nucleophile. For phenols, a stronger base like K₃PO₄ or Cs₂CO₃ is often required. For anilines in Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu is commonly used.[4]
-
-
Solvent and Temperature:
-
Ensure you are using anhydrous solvents. The presence of water can lead to catalyst deactivation and side reactions.[1][8]
-
Traditional Ullmann reactions often require high temperatures (>150 °C).[9][10] Modern, ligand-accelerated protocols can often be run at lower temperatures (80-120 °C).[1][11] If you are not seeing any reaction, a careful, incremental increase in temperature may be beneficial. Conversely, if you observe decomposition, the temperature may be too high.
-
Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?
Answer:
Side product formation is a common challenge that can significantly impact your yield and purification efforts. Here are some of the most common side reactions and strategies to mitigate them:
-
Homocoupling of Starting Materials:
-
Ullmann Reaction: You may observe the formation of biaryl products from the homocoupling of your aryl halide. This is a classic Ullmann reaction pathway.[12][13] To minimize this, ensure you are using a catalytic amount of copper and an appropriate ligand.
-
Buchwald-Hartwig Reaction: Homocoupling of the aryl halide can also occur. Optimizing the ligand-to-palladium ratio can often suppress this side reaction.
-
-
Hydrodehalogenation:
-
This is the reduction of the aryl halide to the corresponding arene (e.g., 2-bromoaniline is reduced to aniline). This is often caused by the presence of trace amounts of water or other protic impurities.[1] Ensure all your reagents and solvents are scrupulously dried. Degassing the solvent prior to use can also be beneficial.[2]
-
-
Ether Cleavage (for C-O coupling):
-
Under harsh reaction conditions (high temperatures, strong bases), the newly formed diaryl ether bond can potentially be cleaved. If you suspect this is happening, try running the reaction at a lower temperature or using a milder base.
-
-
β-Hydride Elimination (Buchwald-Hartwig):
-
This is a known decomposition pathway in the Buchwald-Hartwig catalytic cycle, which leads to the formation of a hydrodehalogenated arene and an imine.[3] The choice of ligand is critical to promote the desired reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are generally preferred.
-
Question 3: I have successfully synthesized the crude product, but I am struggling with its purification. What are the recommended purification methods for this compound?
Answer:
Purification of the final product is crucial to obtain material of high purity for subsequent applications. Here are the recommended purification strategies:
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove inorganic salts and the base. If a water-soluble solvent like DMF was used, a larger volume of water will be needed.
-
To remove any unreacted phenol, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).
-
To remove any unreacted aniline, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Finally, wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is used to elute the product. A good starting point is a mixture of hexanes and ethyl acetate. The polarity of the solvent system can be gradually increased to elute the desired product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
-
Recrystallization:
-
If the product is a solid and of reasonable purity after chromatography, recrystallization can be used to obtain highly pure material.
-
Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for anilines include ethanol/water or toluene/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: C-O or C-N bond formation?
A1: Both routes are viable. The choice often depends on the availability and cost of the starting materials. The Buchwald-Hartwig C-N coupling of an aryl halide with an amine is often a very robust and high-yielding reaction.[14] However, the Ullmann C-O coupling is also a well-established and powerful method for the synthesis of diaryl ethers.[9]
Q2: What are the key differences in reaction conditions between the Ullmann condensation and the Buchwald-Hartwig amination for this synthesis?
A2: The table below summarizes the key differences:
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, CuBr, Cu₂O)[1] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[3][4] |
| Ligand | Simple, N- or O-based ligands (e.g., L-proline, 1,10-phenanthroline)[1] | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos)[4][6] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[1] | Strong, non-nucleophilic bases (NaOt-Bu, LHMDS)[4] |
| Temperature | Generally higher (100-200 °C)[9] | Generally milder (80-120 °C)[6] |
| Solvent | High-boiling polar aprotic (DMF, Dioxane, Toluene)[1] | Aprotic (Toluene, Dioxane, THF)[4] |
Q3: How does the fluorine substituent on the phenoxy ring affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can have several effects. In a C-O coupling where 1-bromo-3-fluorobenzene is the electrophile, the fluorine atom can activate the aryl halide towards nucleophilic attack, potentially leading to faster reaction rates compared to an unsubstituted aryl halide. In a C-N coupling where 3-fluorophenol is the nucleophile, the fluorine atom will make the phenol more acidic, which may require a stronger base for deprotonation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound via the Ullmann condensation. This protocol is adapted from established procedures for similar diaryl ether syntheses.[1]
Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol describes the coupling of 2-bromoaniline with 3-fluorophenol.
Materials:
-
2-Bromoaniline
-
3-Fluorophenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-bromoaniline (1.0 equiv), 3-fluorophenol (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe. The final concentration of the limiting reagent should be between 0.5 and 1.0 M.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x volume of DMF). Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Ullmann condensation route to this compound.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low reaction conversion.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Optimization of reaction conditions for the synthesis of fluorinated ethers using TriTFET. ResearchGate. [Link]
-
Troubleshooting Ullmann Couplint. Reddit. [Link]
-
2-[2-(3-Fluorophenoxy)ethoxy]aniline. PubChem. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Org. Lett.2020 , 22 (16), 6409-6413. [Link]
-
This compound (C12H10FNO). PubChemLite. [Link]
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Ullmann condensation. In Wikipedia; 2023. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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3-Fluoro-4-(2-fluorophenoxy)aniline. Lead Sciences. [Link]
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Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Chem. Commun., 2008 , 4780-4782. [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]
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Ullmann Reaction. BYJU'S. [Link]
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Ullmann Reaction Questions. Sciencemadness Discussion Board. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Ullmann reaction. L.S.College, Muzaffarpur. [Link]
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Ullmann coupling-An overview. OperaChem. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom; The Royal Society of Chemistry, 2017; pp 245-256. [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 6054-6065. [Link]
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Purify and dry aniline? Reddit. [Link]
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Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
- Aniline purification process.
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem.2020 , 16, 983–1022. [Link]
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Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polym. Chem., 2024 , 15, 1947-1954. [Link]
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2-(1,3-Benzothiazol-2-yl)aniline. PubChem. [Link]
-
Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. [Link]
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Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Molecules2021 , 26(11), 3169. [Link]
-
2-(Trifluoromethyl)aniline. PubChem. [Link]
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Technical Support Center: Purification of 2-(3-Fluorophenoxy)aniline
Welcome to the technical support center for 2-(3-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound.
Introduction to Purification Challenges
This compound is a diaryl ether and an aromatic amine, a structural motif common in pharmacologically active molecules. The synthesis of such compounds, often via cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation, can lead to a variety of process-related impurities.[1][2][3][4] The inherent properties of the target molecule, particularly the basicity of the aniline nitrogen and the overall polarity, can present significant purification challenges, especially when using standard chromatographic techniques.[5]
This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed.
-
For Ullmann Condensation Routes: Expect unreacted starting materials (e.g., 2-haloaniline and 3-fluorophenol), homo-coupled byproducts of the starting materials, and residual copper catalyst.[2][6][7] Traditional Ullmann reactions often require high temperatures, which can lead to thermal degradation products.[2]
-
For Buchwald-Hartwig Amination Routes: Common impurities include unreacted aryl halide and amine starting materials, byproducts from side reactions like hydrodehalogenation, and residual palladium catalyst and phosphine ligands.[1][8] The choice of base is also critical, as some bases can be incompatible with other functional groups on your substrates.[3]
-
General Impurities: Regardless of the method, you may also encounter residual solvents from the reaction or workup, and colored impurities arising from oxidation of the aniline moiety.[9]
Q2: My purified this compound is colored (e.g., yellow, brown, or dark reddish-brown). What causes this and how can I remove the color?
A2: The coloration is typically due to the oxidation of the aromatic amine functionality, forming highly colored polymeric impurities.[9] This is a common issue with anilines.
-
Troubleshooting:
-
Charcoal Treatment: Activated charcoal can be effective at adsorbing these colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Reductive Workup: Sometimes, a mild reductive workup (e.g., with sodium bisulfite) can help to decolorize the solution before extraction.
-
Inert Atmosphere: To prevent re-oxidation, handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Q3: I am seeing significant peak tailing during silica gel column chromatography of my compound. Why is this happening and what can I do to fix it?
A3: The basic amine group of your compound interacts strongly with the acidic silanol groups on the surface of standard silica gel.[5] This acid-base interaction leads to poor peak shape and can result in low recovery of your product.
-
Solutions:
-
Base Additive in Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, leading to improved peak shape.[10]
-
Use of Deactivated Silica: Employing a deactivated silica gel, such as amine-functionalized silica, can provide a much better chromatographic environment for basic compounds.[10]
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase chromatography.
-
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the purification of this compound.
Problem 1: Co-elution of a Key Impurity with the Product in Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| An impurity consistently elutes with the product, even with different solvent systems. | The impurity has a very similar polarity to the product. This is common with isomeric byproducts or structurally similar starting materials. | 1. Optimize Mobile Phase Selectivity: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system. The change in solvent polarity and interactions can alter the elution order. 2. Change the Stationary Phase: If optimizing the mobile phase is insufficient, change the stationary phase. If you are using silica gel, consider alumina (neutral or basic) or a bonded phase like cyano.[11] 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[12] |
Problem 2: Low Recovery of Product from Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| The amount of purified product obtained is significantly lower than expected based on crude sample analysis. | Irreversible Adsorption: The basic aniline is strongly and sometimes irreversibly binding to the acidic silica gel stationary phase.[5] Product Degradation: The product may be unstable on the stationary phase. | 1. Deactivate the Stationary Phase: As mentioned in the FAQs, add a competing base like triethylamine to the mobile phase.[10] 2. Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography is preferred over gravity chromatography). |
Problem 3: Difficulty in Removing Residual Metal Catalyst (Palladium or Copper)
| Symptom | Potential Cause | Recommended Solution |
| Elemental analysis (e.g., ICP-MS) shows high levels of residual metal in the final product. | The metal catalyst is complexed with the product or other components in the mixture. | 1. Aqueous Washes: Certain aqueous washes can help remove metal residues. For example, a wash with an aqueous solution of ammonium chloride or EDTA can help to sequester and remove residual copper or palladium. 2. Scavenger Resins: There are commercially available scavenger resins designed to bind and remove specific metal catalysts from organic solutions. 3. Recrystallization: This can be effective if the metal impurities are not co-crystallizing with the product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of this compound when dealing with impurities of different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, but recommended)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3. If peak streaking is observed, add 0.5% triethylamine to the developing solvent.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) based on the separation observed by TLC. If using triethylamine, ensure it is present in the mobile phase throughout the entire run.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
This protocol is suitable for purifying solid this compound from soluble or less soluble impurities.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, toluene, or heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] Test small amounts of the crude product in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of a General Purification Workflow
Caption: A decision workflow for the purification of this compound.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved January 17, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium - YouTube. (2018, January 27). Retrieved January 17, 2026, from [Link]
-
Narain, A. S., & Sehan, P. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 19(10), 507–510. [Link]
-
Column chromatography. (n.d.). Retrieved January 17, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
3-Fluoro-4-(2-fluorophenoxy)aniline - Lead Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved January 17, 2026, from [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
- Process for synthesizing 2,3-difluoroaniline - Google Patents. (n.d.).
-
2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2 | CID 39349629 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). (2024, April 5). Retrieved January 17, 2026, from [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved January 17, 2026, from [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. (n.d.). Retrieved January 17, 2026, from [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents. (n.d.).
- Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. (n.d.).
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. (2015, March 1). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Column Chromatography Purification of 2-(3-Fluorophenoxy)aniline
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(3-Fluorophenoxy)aniline via column chromatography. It is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this class of molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My purified fractions show significant peak tailing or streaking on the TLC plate. What's causing this and how do I fix it?
Answer: This is the most common issue when purifying aniline derivatives on standard silica gel. The root cause is the interaction between the basic amine functional group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, binding leads to a "drag" effect as the compound moves down the column, resulting in tailing.
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a volatile tertiary amine, typically triethylamine (TEA), to your mobile phase (eluent).[2][3][4]
-
Mechanism: The TEA is a stronger base than your aniline and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your this compound to elute based on polarity interactions alone, resulting in sharp, symmetrical bands.
-
Protocol: Add 0.5-2% (v/v) of triethylamine to your pre-mixed mobile phase. Ensure you use this modified eluent for preparing the slurry (if wet packing), equilibrating the column, and running the separation.
-
-
Column Pre-Treatment: Before loading your sample, you can flush the packed column with 2-3 column volumes of your eluent containing the basic modifier.[3] This ensures the entire silica bed is neutralized before the compound is introduced.
Question 2: I'm struggling to separate my product from a non-polar impurity. How can I improve the resolution?
Answer: Poor resolution between spots with high Rf (retention factor) values indicates that your mobile phase is too polar, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.
Solutions:
-
Decrease Mobile Phase Polarity: The key is to reduce the "push" of the eluent. For a typical normal-phase system like hexanes/ethyl acetate, this means increasing the proportion of the non-polar solvent (hexanes). This will increase the retention time of all compounds on the silica, amplifying the small polarity differences between your product and the impurity, leading to better separation.
-
Systematic TLC Analysis: Methodically test a range of solvent systems with decreasing polarity on a TLC plate. For example, if 80:20 hexanes:ethyl acetate gave poor separation (e.g., Rf > 0.6), test 90:10, 95:5, and even 98:2 mixtures. The ideal system will place your target compound at an Rf value between 0.2 and 0.3, providing the best "window" for separation on a column.[3]
Question 3: My compound won't come off the column, even when I flush with pure ethyl acetate. What should I do?
Answer: This situation suggests either very strong, irreversible binding to the silica or that your compound has decomposed.
Solutions:
-
Check for Decomposition: Before attempting a heroic elution, spot your crude material on a TLC plate and let it sit exposed to the silica and air for 30-60 minutes. Re-run the TLC. If a new, baseline spot appears or the original spot diminishes, your compound may be unstable on silica gel.[5] In this case, switching to a different stationary phase is necessary (see FAQ 4).
-
Use a Drastically More Polar Eluent: If the compound is stable but highly polar, ethyl acetate may not be strong enough. You can try flushing the column with a solvent system containing methanol, such as 5-10% methanol in dichloromethane (DCM). Be aware that methanol can sometimes dissolve small amounts of silica gel.
-
Re-evaluate Loading: If you loaded the sample dissolved in a very strong solvent (like pure DCM or methanol), it can disrupt the top of the column packing and cause channeling, where the eluent flows around, rather than through, the band containing your compound.[6] In this case, the column may be unrecoverable. For future runs, use the "Dry Loading" method described in the protocol below.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (stationary phase, mobile phase) for purifying this compound?
A: Based on its structure—an aromatic amine ether with a fluorine substituent—the compound is of moderate polarity (calculated LogP ≈ 3.2).[7]
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 230-400 mesh, 60 Å pore size) is the appropriate starting point.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is recommended.
-
Initial Screening: Start TLC analysis with a 90:10 (v/v) mixture of Hexanes:Ethyl Acetate.
-
Optimization: Adjust the ratio to achieve an Rf of 0.2-0.3 for the product. See the table below for guidance.
-
Crucial Additive: Always include 0.5-1% triethylamine (TEA) in the eluent to prevent peak tailing.[2]
-
Q2: How should I visualize the compound on a TLC plate?
A: this compound has aromatic rings, making it visible under UV light.
-
Primary Method: Use a TLC plate with a fluorescent indicator (F₂₅₄) and visualize under short-wave UV light (254 nm). The compound will appear as a dark spot where it quenches the fluorescence.
-
Secondary Method (Staining): If UV is not sensitive enough or for confirmation, certain chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the aniline moiety. Cinnamaldehyde-based stains can also be highly sensitive for detecting aromatic primary amines.[8][9]
Q3: What is the difference between "wet loading" and "dry loading" my sample, and which should I use?
A: The loading method is critical for achieving a good separation.[10]
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of solvent and pipetting it directly onto the top of the packed column.[6]
-
Pros: Quick and easy.
-
Cons: The solvent used for dissolution must be weak enough not to disrupt the column bed. If a strong solvent is needed to dissolve the sample, it can carry the compound partway down the column in a diffuse band before the chromatography even begins, ruining the separation.
-
-
Dry Loading: Involves pre-adsorbing the crude sample onto a small amount of silica gel.[6]
-
Pros: Results in a very sharp, evenly applied starting band, leading to superior separation. It is the preferred method for samples that are not easily soluble in the mobile phase.
-
Cons: Takes slightly more time.
-
Recommendation: For the highest quality separation of this compound, dry loading is strongly recommended.
Q4: Should I consider alternative stationary phases to silica gel?
A: Yes, if your compound proves to be unstable on silica or if separation from impurities is particularly challenging.
-
Alumina (Al₂O₃): Available in basic, neutral, and acidic grades. For a basic compound like an aniline, basic or neutral alumina is an excellent alternative to silica.[3][4] It eliminates the need for a basic modifier in the eluent. The elution order of compounds may differ from silica, potentially improving separation from difficult impurities.
-
Fluorinated Phases: While more common in HPLC, stationary phases functionalized with fluorinated groups (like pentafluorophenyl, PFP) can offer unique selectivity for separating fluorinated analytes.[11][12][13][14] This is due to alternative interaction mechanisms beyond simple polarity, such as dipole-dipole and π-π interactions.[14] For preparative column chromatography, this would be an advanced and less common choice but remains a possibility for extremely difficult separations.
Data Presentation: Solvent System Optimization
Use the following table as a guide for selecting your mobile phase based on TLC experiments. The goal is to achieve an Rf of 0.2-0.3 for this compound.
| Hexanes:Ethyl Acetate Ratio | % Triethylamine (TEA) | Expected Rf of Product | Recommendation |
| 95 : 5 | 1% | 0.1 - 0.2 | Good starting point for column. Might be slow to elute. |
| 90 : 10 | 1% | 0.2 - 0.35 | Often the optimal range for good separation. |
| 85 : 15 | 1% | 0.35 - 0.5 | Separation from non-polar impurities may be reduced. |
| 80 : 20 | 1% | > 0.5 | Likely too polar. Product will elute too quickly. |
Experimental Protocol: Step-by-Step Purification
This protocol describes the dry-loading flash column chromatography purification of ~1.0 g of crude this compound.
1. TLC Analysis & Solvent Selection: a. Prepare several TLC test solutions of your chosen eluent (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc), each containing 1% TEA. b. Spot your crude material on a TLC plate and develop it in the test eluents. c. Identify the solvent system that provides an Rf of 0.2-0.3 for the product spot and good separation from impurities. This will be your "Elution Solvent."
2. Sample Preparation (Dry Loading): a. Dissolve ~1.0 g of crude product in a suitable solvent like dichloromethane or acetone in a round-bottom flask. b. Add 5-10 g of silica gel to the flask. c. Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your "Dry-Loaded Sample."
3. Column Packing (Wet Packing): a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample). b. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand. c. In a beaker, prepare a slurry of silica gel (~50 g) in your initial, least polar eluent (e.g., 98:2 Hexanes:EtOAc + 1% TEA). d. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Do not let the column run dry.[10] e. Add another ~1 cm layer of sand on top of the packed silica bed.
4. Running the Column: a. Drain the solvent until it is level with the top layer of sand. b. Carefully add the Dry-Loaded Sample powder to the top of the column, forming an even layer. c. Gently add your Elution Solvent, pressurize the column, and begin collecting fractions. d. Monitor the separation by collecting TLC spots from every few fractions and running them on the same plate. e. Once the product begins to elute, you can maintain the isocratic (same solvent) conditions or switch to a slightly more polar gradient if needed to speed up elution.
5. Product Isolation: a. Combine the fractions that contain the pure product as determined by TLC. b. Remove the solvents using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum. c. Place the final product on high vacuum to remove any residual solvent traces.
Visualization: Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting common column chromatography issues.
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized 2-(3-Fluorophenoxy)aniline
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. The compound 2-(3-Fluorophenoxy)aniline, a key structural motif in various pharmacologically active agents, serves as a pertinent case study for establishing a robust, multi-faceted analytical strategy. The presence of unidentified impurities can confound biological assays, compromise patient safety, and invalidate costly research efforts.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for validating the purity of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind methodological choices, offering a self-validating system for purity assessment grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2]
The Orthogonal Analytical Imperative
Confidence in a purity value is directly proportional to the diversity and independence of the methods used to determine it. Relying on a single technique, such as High-Performance Liquid Chromatography (HPLC), can be misleading as co-eluting impurities may remain undetected. An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, provides a comprehensive and trustworthy purity profile.
Our strategy integrates chromatographic separation, spectroscopic characterization, and fundamental compositional analysis to create a robust quality dossier for this compound.
Caption: Orthogonal strategy for comprehensive purity validation.
Chromatographic Techniques: The Separation-Based Assessment
Chromatography is the cornerstone of purity analysis, physically separating the target compound from impurities. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds like this compound.[3][4] Its strength lies in the vast array of available stationary phases (columns) and mobile phases, allowing for fine-tuned separation of structurally similar impurities, such as isomers or reaction by-products. A reversed-phase C18 column is the logical starting point, as it effectively retains moderately polar aromatic compounds.
Experimental Protocol: HPLC Purity Determination
-
System Preparation: Agilent 1290 Infinity II LC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile/Water diluent to create a 1 mg/mL stock. Further dilute to 0.1 mg/mL for analysis.
Data Presentation: HPLC Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity |
| 2 | 8.2 | 99.85 | This compound |
| 3 | 9.1 | 0.07 | Starting Material (e.g., 3-Fluorophenol) |
| Total | 100.00 |
Trustworthiness: The protocol's validity is ensured by analyzing a blank (diluent) to confirm no system peaks interfere, and by running a standard of known purity to establish the retention time and response factor. According to ICH Q3A guidelines, impurities present at levels of 0.05% or higher should be reported, and those above 0.10% may require structural identification.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents.[6][7] While aromatic amines can be analyzed by GC, their polarity can sometimes lead to peak tailing.[8][9] Using a modern, inert capillary column minimizes this issue. The mass spectrometer adds a second dimension of confirmation, providing the mass-to-charge ratio (m/z) of the analyte and any impurities.
Experimental Protocol: GC-MS for Volatile Impurities
-
System Preparation: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C (Splitless mode).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Methylene Chloride.
Data Presentation: Potential Impurities by GC-MS
| Retention Time (min) | Detected m/z | Identification | Potential Source |
| 2.1 | 78, 49 | Dichloromethane | Synthesis/Purification Solvent |
| 12.5 | 203, 111, 83 | This compound | Main Product |
| 10.8 | 112, 84 | 3-Fluorophenol | Unreacted Starting Material |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy is unparalleled for confirming the chemical structure of a synthesized compound and can serve as a powerful quantitative tool (qNMR).[10][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural fingerprint.
Caption: Integrated NMR workflow for structural and purity analysis.
Causality:
-
¹H NMR: Provides information on the number and environment of protons. The integration of signals should correspond to the expected number of protons in the molecule. Impurity peaks are often readily visible.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of the correct number of signals validates the overall structure.[12]
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, resulting in sharp, well-resolved signals with minimal background noise.[13][14] It provides a direct and highly sensitive method to confirm the presence of the fluorine atom and to detect any fluorine-containing impurities.[15][16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire 16-32 scans. Reference the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Reference the solvent peak (CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire 64-128 scans with proton decoupling. Use an external or internal standard like trifluoroacetic acid if quantification is desired.
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Atom Type | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ~7.4-6.8 (m, 8H) | Aromatic protons in complex multiplet patterns. |
| ~3.8 (br s, 2H) | Amine (-NH₂) protons, broad signal. | |
| ¹³C NMR | ~164 (d) | C-F carbon, split by fluorine. |
| ~159-105 | 11 other aromatic carbon signals. | |
| ¹⁹F NMR | ~ -110 to -115 | Typical range for an aryl fluoride. |
Trustworthiness: The structure is confirmed if all three spectra are consistent with the proposed structure of this compound. Purity is assessed by the absence of significant unassignable peaks. The relative integration of impurity peaks in the ¹H or ¹⁹F spectrum against the main compound can provide a quantitative estimate of their levels.
Elemental Analysis: The Fundamental Compositional Check
Causality: Elemental analysis (EA) provides a fundamental, bulk assessment of purity by determining the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[17][18] It does not detect specific impurities but confirms that the overall elemental composition of the sample matches the theoretical molecular formula. A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts). For publication in many chemistry journals, EA data falling within ±0.4% of the calculated values is a standard requirement for purity confirmation.[10][11]
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: Provide ~2-3 mg of the finely ground, dried sample in a tin capsule.
-
Instrument: Use a calibrated CHNSO elemental analyzer (e.g., PerkinElmer 2400 Series II).
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detection methods.[17]
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % (for C₁₂H₁₀FNO) | Found % | Deviation % |
| Carbon (C) | 70.93 | 70.81 | -0.12 |
| Hydrogen (H) | 4.96 | 4.99 | +0.03 |
| Nitrogen (N) | 6.89 | 6.85 | -0.04 |
Trustworthiness: The small deviations (<0.4%) between the theoretical and found values strongly support the assigned molecular formula and indicate a high degree of purity, free from significant amounts of extraneous elements.
Comparative Summary of Purity Confirmation Techniques
| Technique | Primary Information | Quantitative? | Key Strengths | Limitations |
| HPLC-DAD | Purity relative to UV-active impurities. | Yes (Area %) | High precision; robust for non-volatile compounds; widely applicable. | May not detect non-UV active or co-eluting impurities. |
| GC-MS | Volatile impurities; structural info from MS. | Yes | Excellent for residual solvents; high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous structure; purity estimate. | Yes (qNMR) | Provides detailed structural data; ¹⁹F NMR is specific for fluoro-compounds. | Lower sensitivity than chromatography for trace impurities. |
| Elemental Analysis | Bulk elemental composition. | No (confirmatory) | Confirms molecular formula; detects inorganic/solvent impurities. | Non-specific; does not identify individual impurities. |
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step, evidence-based process. No single analytical technique is sufficient to declare a compound "pure." The most rigorous and trustworthy approach, as outlined in this guide, involves an orthogonal strategy.
By integrating the high-resolution separation power of HPLC , the volatile impurity detection of GC-MS , the definitive structural confirmation of NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) , and the fundamental compositional validation of Elemental Analysis , researchers can build a comprehensive and defensible purity profile. This meticulous approach ensures the integrity of subsequent research and aligns with the stringent quality standards required in modern drug development.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Wamalwa, B. M., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC, NIH. [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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Dalton, J. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC, PubMed Central. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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Hauk, L., & Schatz, E. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline Impurities in New Drug Substances, Q3A(R2). [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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International Conference on Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, Q6A. [Link]
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Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. [Link]
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Martin, E. L., et al. (2005). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]
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Pérez-Mayán, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, NIH. [Link]
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Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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A Spectroscopic Comparison of 2-(3-Fluorophenoxy)aniline and Its Positional Isomers: An In-Depth Technical Guide for Researchers
In the landscape of pharmaceutical and materials science research, a nuanced understanding of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physicochemical and biological properties. This guide offers a detailed spectroscopic comparison of 2-(3-Fluorophenoxy)aniline and its ortho- and para-substituted isomers, 2-(2-Fluorophenoxy)aniline and 2-(4-Fluorophenoxy)aniline. For drug development professionals and researchers in organic synthesis, the ability to unequivocally distinguish these isomers is critical for ensuring the desired efficacy, safety, and material characteristics of the end product.
This document provides a comprehensive analysis of the theoretical underpinnings and expected experimental outcomes from key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Given the limited availability of direct, published experimental spectra for these specific compounds, this guide integrates established spectroscopic principles of related molecules and predicted data from computational models to offer a robust comparative framework.
The Significance of Isomeric Differentiation
The position of the fluorine atom on the phenoxy ring in 2-(Fluorophenoxy)aniline isomers dramatically influences the molecule's electronic distribution, dipole moment, and steric profile. These subtle changes manifest in unique spectroscopic fingerprints. For instance, the fluorine atom's strong electronegativity and its capacity for hydrogen bonding can alter the vibrational modes of adjacent bonds (detectable by FT-IR), shift electronic transition energies (observed in UV-Vis), and modify the local magnetic environments of nearby protons and carbons (probed by NMR). Understanding these differences is not merely an academic exercise; it has profound implications for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 2-(Fluorophenoxy)aniline isomers, key diagnostic bands include the N-H stretches of the primary amine, the C-O-C stretch of the diaryl ether linkage, the aromatic C-H and C=C stretches, and the C-F stretch.
The position of the fluorine substituent is expected to subtly influence the frequencies of these vibrations. The strong electron-withdrawing inductive effect of fluorine will be most pronounced in the ortho-isomer due to proximity to the ether linkage, potentially shifting the C-O-C stretching frequency. Furthermore, the C-F stretching vibration itself is a key diagnostic marker.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the analyte (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two KBr or sodium chloride (NaCl) plates.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrophotometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.
Comparative FT-IR Data (Predicted)
| Vibrational Mode | 2-(2-Fluorophenoxy)aniline (ortho) | This compound (meta) | 2-(4-Fluorophenoxy)aniline (para) |
| N-H Stretch (amine) | ~3450-3300 cm⁻¹ (two bands) | ~3450-3300 cm⁻¹ (two bands) | ~3450-3300 cm⁻¹ (two bands) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aromatic C=C Stretch | ~1620-1450 cm⁻¹ | ~1620-1450 cm⁻¹ | ~1620-1450 cm⁻¹ |
| C-O-C Stretch (ether) | ~1250-1200 cm⁻¹ | ~1240-1190 cm⁻¹ | ~1245-1195 cm⁻¹ |
| C-F Stretch | ~1280-1200 cm⁻¹ | ~1300-1250 cm⁻¹ | ~1250-1100 cm⁻¹ |
Discussion of FT-IR Data: The N-H and aromatic C-H stretching frequencies are expected to be similar across the three isomers. The most significant differences are anticipated in the "fingerprint region" (below 1500 cm⁻¹). The C-O-C and C-F stretching vibrations are sensitive to the electronic effects of the fluorine substituent. The precise position of the C-F stretch can be a key differentiator. Aromatic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region are also highly diagnostic of the substitution pattern on the aromatic rings[1].
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like the 2-(Fluorophenoxy)aniline isomers exhibit characteristic absorption bands in the UV region, corresponding to π → π* transitions. The position of the fluorine atom, with its ability to influence the electron density of the aromatic rings through both inductive and mesomeric effects, is expected to cause shifts in the wavelength of maximum absorbance (λmax).
The aniline moiety contains a strong chromophore, and its absorption is influenced by substituents on the ring. The phenoxy group and its fluorine substituent will modulate the energy of the electronic transitions. Generally, substituents that extend the conjugation or have a strong electron-donating or -withdrawing effect can lead to bathochromic (red) or hypsochromic (blue) shifts in the λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration range is 10⁻⁴ to 10⁻⁵ M to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. The sample solution is placed in a quartz cuvette in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path. The absorbance spectrum is recorded over a range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar absorptivity (ε) can also be calculated using the Beer-Lambert law if the concentration and path length are known.
Comparative UV-Vis Data (Predicted)
| Isomer | Predicted λmax (nm) |
| 2-(2-Fluorophenoxy)aniline (ortho) | ~285 nm |
| This compound (meta) | ~280 nm |
| 2-(4-Fluorophenoxy)aniline (para) | ~290 nm |
Discussion of UV-Vis Data: The aniline chromophore typically shows two absorption bands, one around 230-240 nm and another, weaker band around 280-290 nm[2]. The position of the fluorine atom is expected to cause slight shifts in the λmax of the longer wavelength band. The para-isomer, where the fluorine atom can exert its mesomeric effect more effectively, might show a slight bathochromic shift compared to the meta-isomer. The ortho-isomer may exhibit a λmax value intermediate to or slightly different from the meta and para isomers due to a combination of electronic and steric effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. For the 2-(Fluorophenoxy)aniline isomers, NMR is particularly useful for distinguishing the substitution pattern on the fluorophenoxy ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS). The integration of ¹H NMR signals provides the relative number of protons. The coupling constants (J) in both ¹H and ¹³C NMR (especially C-F coupling) are crucial for determining the relative positions of atoms.
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| 2-(2-Fluorophenoxy)aniline (ortho) | Complex multiplet, ~6.8-7.4 ppm | ~3.8 (broad singlet) |
| This compound (meta) | Complex multiplet, ~6.6-7.3 ppm | ~3.8 (broad singlet) |
| 2-(4-Fluorophenoxy)aniline (para) | Signals for the fluorophenoxy ring will appear as two distinct multiplets (or doublets of doublets) due to symmetry, ~6.9-7.1 ppm. Aniline ring protons will also be a multiplet. | ~3.8 (broad singlet) |
Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) and C-F Coupling (J, Hz) |
| 2-(2-Fluorophenoxy)aniline (ortho) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Other carbons in the fluorophenoxy ring will show smaller two-, three-, and four-bond couplings. |
| This compound (meta) | The carbon directly bonded to fluorine will show a large ¹JCF ≈ 245 Hz. The pattern of smaller C-F couplings for the other carbons will be distinct from the ortho and para isomers. |
| 2-(4-Fluorophenoxy)aniline (para) | The carbon directly bonded to fluorine will show a large ¹JCF ≈ 245 Hz. Due to symmetry, fewer signals are expected for the fluorophenoxy ring carbons compared to the other isomers. The C4 carbon will be a triplet due to coupling with the two ortho protons. |
Discussion of NMR Data: The ¹H NMR spectra of all three isomers will show complex multiplets in the aromatic region. However, the symmetry of the para-isomer should lead to a more simplified pattern for the protons on the fluorophenoxy ring compared to the ortho- and meta-isomers. The most definitive differentiation will come from the ¹³C NMR spectra. The large, characteristic one-bond C-F coupling constant will clearly identify the carbon atom attached to fluorine. The pattern of smaller C-F couplings to the other carbons in the fluorophenoxy ring, along with the number of distinct signals, will unambiguously distinguish the three isomers.
Visualizing the Isomeric Relationship and Analytical Workflow
To further clarify the structural differences and the general analytical process, the following diagrams are provided.
Caption: Positional isomers of 2-(Fluorophenoxy)aniline.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion
The differentiation of this compound and its ortho- and para-isomers is a critical task that can be reliably achieved through a combination of standard spectroscopic techniques. While FT-IR and UV-Vis spectroscopy offer valuable initial insights and can reveal subtle electronic differences, NMR spectroscopy, particularly ¹³C NMR with its characteristic C-F coupling patterns, provides the most definitive and unambiguous structural elucidation. The principles and methodologies outlined in this guide serve as a robust framework for researchers engaged in the synthesis, purification, and characterization of these and other related fluorinated aromatic compounds. By carefully applying these spectroscopic tools, scientists can ensure the structural integrity of their molecules, a cornerstone of reproducible and impactful research in the chemical and pharmaceutical sciences.
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]
-
Springer. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Available at: [Link]
-
Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Available at: [Link]
-
Arkivoc. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Available at: [Link]
- ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.....
-
SciSpace. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available at: [Link]
-
IIUM Repository (IRep). (2011). Synthesis, NMR spectroscopy and crystal structures studies of novel 2-amino-N-(2-benzyloxy-3-methoxybenzylidene) aniline. Available at: [Link]
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A Technical Guide to the Comparative Reactivity of 2-(3-Fluorophenoxy)aniline and 2-(4-Fluorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic nature of fluorine—highly electronegative yet capable of weak resonance donation—can profoundly influence reaction kinetics and regioselectivity. This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks: 2-(3-Fluorophenoxy)aniline and 2-(4-Fluorophenoxy)aniline.
The central question we address is how the seemingly subtle change in the fluorine atom's position—from the meta to the para position on the phenoxy ring—translates into tangible differences in the reactivity of the aniline moiety. Understanding these differences is paramount for chemists designing synthetic routes, as it dictates the choice of reaction conditions and can predict the propensity for desired transformations versus side-product formation. This guide will delve into the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and will culminate in a detailed experimental protocol for a direct, quantitative comparison.
Theoretical Framework: Unpacking the Electronic Effects
The reactivity of the aniline ring system in these molecules is primarily governed by the electron density at various positions, which is a composite of inductive and resonance effects from all substituents. The key reaction we will consider is electrophilic aromatic substitution (EAS) on the aniline ring, a fundamental transformation in the functionalization of such scaffolds.
The primary activating group is the amino (-NH₂) group, which is a powerful ortho-, para-director due to its strong +M (mesomeric or resonance) effect. The phenoxy group is also an ortho-, para-director, though its activating effect is tempered by the electronegativity of the ether oxygen. The fluorine atom, however, introduces a more complex electronic interplay.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which is transmitted through the sigma bonds. This effect deactivates the aromatic ring to which it is attached.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring. However, due to poor 2p-2p orbital overlap between fluorine and carbon, this effect is significantly weaker than its inductive effect.
The crucial difference between our two isomers lies in how these effects, originating from the fluorophenoxy ring, are transmitted to the aniline ring.
2-(4-Fluorophenoxy)aniline: The Para Isomer
In the para-isomer, the fluorine atom is positioned to exert its electronic influence directly on the ether oxygen through the phenoxy ring's π-system. The strong -I effect of the para-fluorine withdraws electron density from the entire phenoxy ring, including the ether oxygen. This, in turn, reduces the oxygen's ability to donate its lone pair electrons into the aniline ring. Consequently, the overall activating effect of the phenoxy group on the aniline ring is diminished.
This compound: The Meta Isomer
In the meta-isomer, the fluorine's strong -I effect is still operative, but its +M effect does not extend to the ether oxygen's position. The electron-withdrawing pull on the oxygen is therefore less pronounced compared to the para-isomer. This should result in the ether oxygen of the 3-fluorophenoxy group being slightly more electron-donating towards the aniline ring than in the 4-fluoro counterpart.
Prediction: Based on this analysis, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 2-(4-Fluorophenoxy)aniline. The aniline ring in the 3-fluoro isomer is expected to be more electron-rich.
Quantitative Comparison: Hammett Substituent Constants
To quantify these electronic effects, we can turn to Hammett substituent constants (σ). While these are typically applied to reactions on the substituted ring itself, they provide a valuable measure of the electron-donating or -withdrawing nature of a substituent.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
The significantly more positive σ_meta value for fluorine (+0.34) compared to its σ_para value (+0.06) highlights the dominance of its inductive effect at the meta position.[1][2] When considering the impact on the phenoxy group which then influences the aniline, the para-fluoro substituent in 2-(4-fluorophenoxy)aniline will have a more pronounced electron-withdrawing effect on the ether oxygen due to resonance, thereby deactivating the aniline ring more significantly.
Experimental Validation: A Protocol for Comparative Bromination
To empirically test our hypothesis, a competitive bromination experiment can be designed. Bromination is a classic electrophilic aromatic substitution reaction that is sensitive to the electron density of the aromatic ring. By reacting an equimolar mixture of the two isomers with a limited amount of a brominating agent, the ratio of the monobrominated products will provide a direct measure of their relative reactivity.
Workflow for Comparative Bromination
Caption: Workflow for the competitive bromination experiment.
Detailed Experimental Protocol
Materials:
-
This compound
-
2-(4-Fluorophenoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., Dodecane)
Procedure:
-
Preparation of the Substrate Mixture:
-
Accurately weigh 1.0 mmol of this compound and 1.0 mmol of 2-(4-Fluorophenoxy)aniline into a clean, dry round-bottom flask.
-
Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).
-
Dissolve the mixture in 10 mL of glacial acetic acid.
-
-
Reaction Setup:
-
Stir the solution magnetically at room temperature.
-
In a separate vial, weigh 0.5 mmol of N-Bromosuccinimide (NBS).
-
-
Reaction Execution:
-
Add the NBS to the stirred solution of the anilines in one portion.
-
Allow the reaction to proceed at room temperature for 1 hour. Monitor the reaction by TLC if desired.
-
-
Workup:
-
Quench the reaction by pouring the mixture into 50 mL of a 1:1 solution of saturated sodium bicarbonate and saturated sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the peaks corresponding to the starting materials and the monobrominated products of each isomer.
-
Calculate the relative peak areas of the monobrominated products, corrected by the internal standard, to determine the product ratio.
-
Expected Outcome:
The ratio of the monobrominated product of this compound to that of 2-(4-Fluorophenoxy)aniline is expected to be greater than 1, confirming the higher reactivity of the meta-isomer.
Basicity and Nucleophilicity of the Amino Group
The electron density of the aniline ring also influences the basicity and nucleophilicity of the amino group. A more electron-rich ring will better stabilize the positive charge that develops on the nitrogen upon protonation or reaction with an electrophile.
pKa Prediction:
Logical Relationship of Electronic Effects on Basicity
Caption: Influence of fluorine position on the basicity of the aniline nitrogen.
Conclusion
The position of a fluorine substituent on the phenoxy ring of 2-(fluorophenoxy)aniline has a discernible impact on the reactivity of the aniline moiety. Theoretical analysis, supported by the principles of electronic effects and Hammett constants, predicts that This compound will be more reactive towards electrophilic aromatic substitution and possess a slightly more basic amino group than 2-(4-Fluorophenoxy)aniline . This is attributed to the less effective transmission of the fluorine's electron-withdrawing effects to the aniline ring from the meta position compared to the para position.
The provided experimental protocol for a competitive bromination offers a robust and straightforward method for quantitatively validating this prediction. For researchers in drug discovery and process development, this understanding allows for more informed decisions in the selection of starting materials and the design of synthetic strategies, ultimately leading to more efficient and predictable outcomes.
References
-
Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. Available at: [Link]
-
Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. ResearchGate. Available at: [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available at: [Link]
-
Hammett substituent constants. Stenutz. Available at: [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified.
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A Comparative Guide to the Biological Activities of 2-(3-Fluorophenoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-(3-Fluorophenoxy)aniline
The this compound core structure represents a privileged scaffold in medicinal chemistry. The unique combination of a flexible ether linkage and the electron-withdrawing fluorine atom on one of the phenyl rings imparts favorable physicochemical properties, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The aniline moiety offers a reactive site for a variety of chemical modifications, allowing for the systematic exploration of the chemical space and the optimization of biological activity. This versatility has led to the investigation of its derivatives across a spectrum of therapeutic areas.
Anticancer Activity: A Comparative Analysis
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their efficacy is largely attributed to the specific substitutions on the aniline and phenoxy rings, which influence their interaction with biological targets.
Comparative Efficacy of Anilino-based Derivatives
The cytotoxic effects of various aniline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. Lower IC₅₀ values indicate greater potency.
| Compound Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-Substituted Aniline Pyrimidine Derivative (18c) | Mer Kinase | 0.0185 | - | - |
| c-Met Kinase | 0.0336 | - | - | |
| 4-Anilinoquinazoline Derivative (10a) | A549 (Lung Carcinoma) | Hypoxia: Enhanced Activity | Vandetanib | - |
| 4-Anilinoquinazoline Derivative (10g) | H446 (Small Cell Lung Cancer) | Hypoxia: Enhanced Activity | Vandetanib | - |
| Benzothiazole Aniline Derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain | Better than Cisplatin | Cisplatin | Varies by cell line |
| Benzothiazole Aniline-Pt(II) Complex (L1Pt) | Liver, Breast, Lung, Prostate, Kidney, Brain | Better than Cisplatin | Cisplatin | Varies by cell line |
This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison should be approached with caution as experimental conditions may vary.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer activity of these derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical determinants of cytotoxic activity.[2][3] Electron-donating groups, such as methoxy, have been shown to enhance activity in some cases, while electron-withdrawing groups like nitro can also contribute to potency, suggesting a complex interplay of electronic and steric factors.[3]
-
Modifications of the Phenoxy Ring: Alterations to the phenoxy ring, including the introduction of additional functional groups, can modulate the compound's interaction with target proteins and influence its pharmacokinetic properties.
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrimidine or quinazoline, can significantly enhance anticancer efficacy by providing additional points of interaction with biological targets.[2][4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of compounds.[5]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Plating: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. The incubation time is critical to observe the full effect of the compound on cell proliferation. The use of appropriate controls ensures the validity of the results.
Visualizing the Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: A Broad-Spectrum Potential
Certain this compound derivatives have exhibited promising activity against a range of microbial pathogens, including bacteria and fungi. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Comparative Efficacy of Antimicrobial Derivatives
The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a) | P. mirabilis | 31.25 | Streptomycin | 15.62 |
| B. subtilis | 31.5 | Streptomycin | 7.81 | |
| A. niger | 31.25 | Fluconazole | 15.62 | |
| 3-(2-(3-((4-bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9b) | M. tuberculosis H37Rv | 12.23 (µM) | Isoniazid | 11.67 (µM) |
| 3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9c) | M. tuberculosis H37Rv | 6.68 (µM) | Isoniazid | 11.67 (µM) |
| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile (9f) | P. mirabilis | 15.62 | Streptomycin | 15.62 |
This table is compiled from data presented in a study by Pathak et al. (2022).[6]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial potency of these compounds is highly dependent on the substituents:
-
Substitutions on the Benzyloxy Group: The presence of electron-withdrawing groups like bromine, chlorine, or cyano on the benzyloxy moiety has been shown to significantly enhance antimycobacterial activity.[6]
-
Position of Substituents: The position of the substituent on the benzyloxy ring also influences activity, with 4-substituted derivatives often showing greater potency.[6]
-
Unsubstituted Derivatives: Even the unsubstituted benzyloxy derivative demonstrated good activity against certain bacterial and fungal strains.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[7]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[7]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.[7]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) and then dilute it to the final inoculum density.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Causality Behind Experimental Choices: The use of a standardized inoculum is crucial for reproducibility. The choice of broth medium should support the optimal growth of the test microorganism. Including controls is essential for validating the assay results.
Visualizing the Antimicrobial Screening Process
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Derivatives of the this compound scaffold have also been investigated for their ability to modulate inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory agents a significant area of research.
Comparative Efficacy of Anti-inflammatory Derivatives
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the release of pro-inflammatory mediators from activated immune cells.
| Compound Derivative | Assay | IC₅₀ (µM) | Reference Inhibitor | IC₅₀ (µM) |
| 4-Anilinofuro[2,3-b]quinoline Derivative (6a) | Inhibition of mast cell degranulation | 6.5 | Mepacrine | >10 |
| Inhibition of lysosomal enzyme secretion from neutrophils | 7.2-29.4 | - | - | |
| 4-Phenoxyfuro[2,3-b]quinoline Derivative (15) | Inhibition of mast cell degranulation | 16.4 | Mepacrine | >10 |
| Inhibition of lysosomal enzyme secretion from neutrophils | 7.2-29.4 | - | - | |
| 2-(Furan-2-yl)-4-phenoxyquinoline Derivative (8) | Inhibition of β-glucuronidase release | 5.0 | - | - |
Data synthesized from studies on related anilino and phenoxy quinoline derivatives.[8][9]
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The anti-inflammatory properties of these compounds are influenced by specific structural features:
-
Oxime Derivatives: The conversion of a ketone to an oxime derivative has been shown to enhance anti-inflammatory activity.[8]
-
Substituents on the Aniline/Phenoxy Moiety: The nature and position of substituents on the aniline or phenoxy rings can significantly impact the inhibition of inflammatory mediator release.
Experimental Protocol: Inhibition of Neutrophil Degranulation
Neutrophils play a key role in the inflammatory response by releasing various enzymes and mediators. This protocol assesses the ability of compounds to inhibit this process.
Principle: This assay measures the inhibition of the release of lysosomal enzymes, such as β-glucuronidase, from neutrophils stimulated with an activating agent (e.g., fMLP).
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Pre-incubation with Compounds: Pre-incubate the isolated neutrophils with various concentrations of the this compound derivatives.
-
Stimulation: Stimulate the neutrophils with an appropriate agonist (e.g., fMLP) to induce degranulation.
-
Enzyme Activity Measurement: Centrifuge the samples to pellet the cells and measure the activity of the released β-glucuronidase in the supernatant using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
Data Analysis: Calculate the percentage of inhibition of enzyme release for each compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of freshly isolated neutrophils is crucial as their viability and responsiveness can decline over time. The choice of stimulus and the specific enzyme measured are important for targeting a particular aspect of the inflammatory cascade.
Visualizing the Anti-inflammatory Mechanism
Caption: Inhibition of inflammatory signaling pathways.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, with promising candidates emerging in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
-
Pharmacokinetic Optimization: Fine-tuning the ADME properties of these derivatives to enhance their drug-like characteristics.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the therapeutic potential of this compound derivatives, paving the way for the development of new and effective treatments for a range of human diseases.
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). ResearchGate. [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds. (2024). ResearchGate. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. (2018). PubMed. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
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Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates. (2023). MDPI. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PubMed Central. [Link]
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Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. (2024). ResearchGate. [Link]
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Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. (n.d.). PubMed. [Link]
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Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. (2023). PubMed. [Link]
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Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). PubMed. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). National Institutes of Health. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.). PubMed. [Link]
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Phytochemical Profiling, Antioxidant and Anti-Inflammatory Activity of Plants Belonging to the Lavandula Genus. (n.d.). MDPI. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2024). ResearchOnline@JCU. [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. [Link]
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A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. [Link]
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Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (n.d.). PubMed. [Link]
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Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2025). ResearchGate. [Link]
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Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health. [Link]
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Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. (n.d.). MDPI. [Link]
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Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. (n.d.). TSI Journals. [Link]
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Screening of regulated aromatic amines in clothing marketed in Brazil and Spain: Assessment of human health risks. (2023). PubMed. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2026). ACS Omega. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.).
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals. [Link]
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A Comparative Guide to the Synthesis of 2-(3-Fluorophenoxy)aniline
Introduction: 2-(3-Fluorophenoxy)aniline is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in drug discovery and materials science. This guide provides a comparative analysis of the primary synthetic routes to this valuable diaryl ether, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. We will delve into the classical Ullmann condensation, the versatile Buchwald-Hartwig amination, and the intriguing Smiles rearrangement, providing the necessary data for an informed selection of the optimal synthetic strategy.
I. Overview of Synthetic Strategies
The construction of the diaryl ether linkage in this compound can be approached through several distinct methodologies. The choice of a particular route is often dictated by factors such as substrate availability, desired scale, tolerance to functional groups, and the cost of reagents and catalysts. The three predominant strategies are:
-
Ullmann Condensation: A classical copper-catalyzed nucleophilic aromatic substitution.[1][2]
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction.[3]
-
Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution.[4][5][6]
The following sections will provide a detailed examination of each of these routes, including their mechanisms, experimental procedures, and a comparative analysis of their performance.
II. The Ullmann Condensation: A Time-Honored Approach
The Ullmann condensation is a long-established method for the formation of C-O bonds, specifically for the synthesis of diaryl ethers.[1][2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1]
Mechanism: The reaction is believed to proceed through a Cu(I) catalytic cycle. Initially, a copper(I) species is generated, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the phenoxide to form the diaryl ether and regenerate the copper(I) catalyst.
Synthetic Workflow Diagram (Ullmann Condensation):
Caption: Ullmann condensation followed by nitro group reduction.
Experimental Protocol (Representative):
-
To a solution of 3-fluorophenol (1.0 eq) and 2-nitrochlorobenzene (1.0 eq) in a high-boiling polar solvent such as DMF or NMP, add a copper catalyst (e.g., CuI, 10 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 150-200 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 2-(3-fluorophenoxy)-1-nitrobenzene by column chromatography.
-
Reduce the nitro group of the purified intermediate using standard conditions (e.g., Fe/HCl in ethanol or catalytic hydrogenation) to yield this compound.
Performance Characteristics:
| Parameter | Ullmann Condensation |
| Starting Materials | 2-Nitrohalobenzene, 3-Fluorophenol |
| Catalyst | Copper (e.g., CuI, CuO) |
| Reaction Temperature | High (150-200 °C) |
| Typical Yield | Moderate to Good |
| Key Advantages | Inexpensive catalyst, well-established |
| Key Disadvantages | Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper |
III. Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[7][3] This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions.[7][3]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[8]
Synthetic Workflow Diagram (Buchwald-Hartwig Amination):
Caption: Direct synthesis via Buchwald-Hartwig C-O coupling.
Experimental Protocol (Representative):
-
In an oven-dried Schlenk tube, combine 2-bromoaniline (1.0 eq), 3-fluorophenol (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Performance Characteristics:
| Parameter | Buchwald-Hartwig Amination |
| Starting Materials | 2-Haloaniline, 3-Fluorophenol |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) with a phosphine ligand |
| Reaction Temperature | Moderate (80-110 °C) |
| Typical Yield | Good to Excellent |
| Key Advantages | Mild conditions, high functional group tolerance, broad substrate scope |
| Key Disadvantages | Expensive catalyst and ligands, requires inert atmosphere |
IV. The Smiles Rearrangement: An Intramolecular Approach
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.[4] It offers a unique, metal-free pathway to diaryl ethers and related compounds.[5][6] The reaction involves the rearrangement of a suitably substituted aromatic system.[4]
Mechanism: The Smiles rearrangement is initiated by the deprotonation of a nucleophilic group (e.g., a hydroxyl or amino group) which then attacks an electron-deficient aromatic ring intramolecularly, displacing a leaving group.[4] This process proceeds through a spirocyclic Meisenheimer-type intermediate.
Synthetic Workflow Diagram (Smiles Rearrangement):
Caption: Smiles rearrangement of a precursor sulfonamide.
Experimental Protocol (Conceptual):
-
Synthesize a precursor such as N-(2-hydroxyphenyl)-3-fluorobenzenesulfonamide from 2-aminophenol and 3-fluorobenzenesulfonyl chloride.
-
Treat the precursor with a strong base (e.g., NaH or KOBu) in an aprotic polar solvent like DMF or DMSO at room temperature or with gentle heating.
-
The reaction mixture is stirred for a period of 1-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Performance Characteristics:
| Parameter | Smiles Rearrangement |
| Starting Materials | Suitably substituted precursor (e.g., sulfonamide) |
| Catalyst | None (base-mediated) |
| Reaction Temperature | Mild (Room temperature to moderate heating) |
| Typical Yield | Variable, dependent on precursor |
| Key Advantages | Metal-free, mild conditions, can form sterically hindered products[5][6] |
| Key Disadvantages | Requires synthesis of a specific precursor, may have limited substrate scope |
V. Comparative Analysis and Conclusion
Each of the discussed synthetic routes to this compound presents a unique set of advantages and disadvantages. The choice of the most suitable method will depend on the specific requirements of the synthesis.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Smiles Rearrangement |
| Catalyst Cost | Low | High | None (Stoichiometric Base) |
| Reaction Conditions | Harsh | Mild to Moderate | Mild |
| Functional Group Tolerance | Low | High | Moderate to High |
| Scalability | Can be challenging | Generally good | Dependent on precursor synthesis |
| Atom Economy | Moderate | Good | Good |
| Generality | Broad for diaryl ethers | Very Broad | More specialized |
For large-scale industrial production where cost is a primary concern, the Ullmann condensation , despite its harsh conditions, may be a viable option, particularly if the starting materials are inexpensive and the functional group tolerance is not a major issue.
For laboratory-scale synthesis and in the context of medicinal chemistry where functional group tolerance and mild reaction conditions are paramount, the Buchwald-Hartwig amination is often the method of choice. Its versatility and high yields frequently justify the higher cost of the catalyst and ligands.
The Smiles rearrangement offers an elegant, metal-free alternative. While it requires the synthesis of a specific precursor, it can be particularly advantageous for the formation of sterically congested diaryl ethers under mild conditions.[5][6]
Ultimately, the selection of the optimal synthetic route requires a careful consideration of the specific research or production goals. This guide provides the foundational knowledge and comparative data to aid researchers in making an informed decision.
VI. References
-
Smiles rearrangement. In Wikipedia. Retrieved from [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Org. Lett. 2022, 24, 5, 1284–1288. Retrieved from [Link]
-
Modern Aspects of the Smiles Rearrangement. Angew. Chem. Int. Ed. 2017, 56, 1194-1224. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. National Center for Biotechnology Information. Retrieved from [Link]
-
The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions. Retrieved from [Link]
-
Ullmann condensation. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019, 58, 17118-17129. Retrieved from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
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- 4. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Validation of 2-(3-Fluorophenoxy)aniline using NMR and Mass Spectrometry
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 2-(3-Fluorophenoxy)aniline, a multi-faceted analytical approach is not just best practice; it is a necessity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal techniques for the structural elucidation of this fluorinated aromatic amine. We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting data to build a cohesive and validated structural assignment.
The Analytical Imperative: Why a Multi-Technique Approach?
Relying on a single analytical method for structural confirmation can be misleading. While Mass Spectrometry provides precise molecular weight information and fragmentation patterns, it does not definitively map atomic connectivity.[1][2] Conversely, NMR spectroscopy excels at defining the chemical environment and connectivity of magnetically active nuclei (¹H, ¹³C, ¹⁹F), but it does not directly yield the molecular weight.[3] The synergy of these techniques provides a self-validating system, a critical component of trustworthiness in scientific reporting.[1][4] This guide will demonstrate how the combined data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS create an unassailable structural proof for this compound.
Visualizing the Validation Workflow
The structural validation process follows a logical progression, beginning with the determination of molecular weight and elemental composition, followed by the detailed mapping of the molecular framework.
Caption: Workflow for the structural validation of this compound.
Part 1: Mass Spectrometry – Unveiling the Molecular Mass and Fragmentation Fingerprint
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial step for volatile and thermally stable compounds like this compound. It provides two crucial pieces of information: the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which reveals the molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: An Agilent 7890B GC coupled with a 5977A MSD or an equivalent system is used.
-
GC Conditions:
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Interpretation and Expected Results
The molecular formula for this compound is C₁₂H₁₀FNO, with a monoisotopic mass of 203.07 g/mol .[5][6] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 203.
Table 1: Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Rationale |
| 203 | [C₁₂H₁₀FNO]⁺ | - | Molecular Ion (M⁺) |
| 184 | [C₁₂H₁₀NO]⁺ | F• | Loss of a fluorine radical, a common fragmentation for fluoroaromatic compounds.[2] |
| 175 | [C₁₁H₈FNO]⁺ | CO | Loss of carbon monoxide from the ether linkage. |
| 108 | [C₆H₄NO]⁺ | C₆H₅F | Cleavage of the ether bond. |
| 95 | [C₆H₄F]⁺ | C₆H₆NO | Cleavage of the ether bond. |
This data is predictive and serves as a comparison point for experimentally obtained spectra. The relative abundances of these fragments are influenced by their stability.
The fragmentation pattern provides a "fingerprint" of the molecule. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system.[7] The presence of a fluorine atom introduces characteristic fragmentation pathways, such as the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).[2][8]
Part 2: NMR Spectroscopy – Assembling the Structural Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the molecular framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD) is used.
-
Acquisition Parameters (Typical):
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds, with proton decoupling.
-
¹⁹F NMR: 64-128 scans, with proton decoupling.
-
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The aromatic region (typically 6.5-8.0 ppm) will be complex due to the presence of two substituted benzene rings. The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Shaking the sample with D₂O will cause the -NH₂ signal to disappear due to H/D exchange, confirming its assignment.[9]
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen, nitrogen, and fluorine will be deshielded and appear at higher chemical shifts (downfield).[10] The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a coupled spectrum.
¹⁹F NMR: The Fluorine Probe
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[11][12] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[13][14] For a fluorine on a benzene ring, the chemical shift typically falls within the range of -60 to -172 ppm.[13] The signal will be split by neighboring protons, providing further structural confirmation.
Predicted NMR Data Summary
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Correlations |
| Aniline Ring | |||
| C1-N | - | ~146 | Attached to NH₂ |
| C2-O | - | ~138 | Attached to Ether O |
| C3 | ~6.8-7.2 | ~115-120 | |
| C4 | ~6.8-7.2 | ~120-125 | |
| C5 | ~6.8-7.2 | ~115-120 | |
| C6 | ~6.8-7.2 | ~118-123 | |
| -NH₂ | ~3.5-4.5 (broad s) | - | Exchanges with D₂O |
| Fluorophenoxy Ring | |||
| C1'-O | - | ~158 | Attached to Ether O |
| C2' | ~6.7-7.0 | ~103-108 | |
| C3'-F | - | ~163 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling |
| C4' | ~7.1-7.4 | ~130 | |
| C5' | ~6.7-7.0 | ~110-115 | |
| C6' | ~6.7-7.0 | ~107-112 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) would be used for unambiguous assignment of all protons and carbons.[15]
Visualizing NMR Connectivity
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the two aromatic rings through the ether linkage.
Caption: Key HMBC correlations confirming the ether linkage.
Conclusion: A Consensus Structure
By integrating the data from Mass Spectrometry and a full suite of NMR experiments, we can confidently validate the structure of this compound.
-
MS confirms the molecular formula (C₁₂H₁₀FNO) via the molecular ion peak at m/z 203 and provides characteristic fragmentation data consistent with the proposed structure.
-
¹H NMR confirms the presence of 9 aromatic protons and 2 amine protons , with splitting patterns that inform their relative positions.
-
¹³C NMR identifies all 12 unique carbon environments , including the key C-F bond indicated by its characteristic large coupling constant.
-
¹⁹F NMR provides a definitive signal for the single fluorine atom , confirming its presence and electronic environment on one of the aromatic rings.
-
2D NMR (COSY, HSQC, HMBC) unambiguously connects the spin systems , mapping the proton and carbon framework and confirming the crucial ether linkage between the two rings.
This comprehensive, multi-technique approach provides a robust and defensible structural elucidation. It exemplifies the principles of scientific integrity by building a self-validating dataset, ensuring that researchers and drug development professionals can proceed with confidence in the identity and purity of their materials.
References
- D. C. Apperley, R. K. Harris, P. Hodgkinson, Solid-State NMR: Basic Principles and Practice. Momentum Press, 2012.
- Gerig, J. T. "Fluorine nuclear magnetic resonance." Methods in enzymology 177 (1989): 3-24. [https://www.sciencedirect.com/science/article/pii/007668798977003X]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 19621403, this compound." PubChem, [Link].
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Wikipedia contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. [Link].
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric identification of organic compounds. John Wiley & Sons, 2014. [Link]
-
Chemguide. "Fragmentation patterns in the mass spectra of organic compounds." Chemguide. [Link].
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link].
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ResearchGate. "Structure elucidation workflow based on NMR and MS/MS data." ResearchGate. [Link].
-
MicroCombiChem GmbH. "Structure Elucidation, NMR, HPLC-MS Analytics." MicroCombiChem GmbH. [Link].
-
eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh. [Link].
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University of Notre Dame. "Organic Structure Elucidation Workbook." University of Notre Dame. [Link].
-
PubChemLite. "this compound (C12H10FNO)." PubChemLite. [Link].
-
RSC Publishing. "A framework for automated structure elucidation from routine NMR spectra." RSC Publishing. [Link].
-
NIST. "Chapter 2: Fragmentation and Interpretation of Spectra." NIST. [Link].
-
MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI. [Link].
-
MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. [Link].
-
Copernicus Publications. "Fluorine NMR study of proline-rich sequences using fluoroprolines." Copernicus Publications. [Link].
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- 4. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]
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A Comparative Guide to HPLC Purity Assessment of 2-(3-Fluorophenoxy)aniline: A Column Selectivity Study
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(3-Fluorophenoxy)aniline serves as a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring two aromatic rings linked by an ether bond, presents a unique analytical challenge. Even minute impurities, such as positional isomers or process-related side-products, can possess different toxicological or pharmacological profiles, making their detection and quantification imperative.
This guide provides a comprehensive, data-driven comparison of three distinct reversed-phase HPLC column chemistries for the purity assessment of this compound. We will move beyond a simple recitation of methods and delve into the scientific rationale behind column selection, method development, and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal analytical method to ensure the integrity of their materials.
The Analytical Challenge: Resolving Structurally Similar Impurities
The synthesis of this compound can potentially generate several closely related impurities. These may include isomers (e.g., 2-(2-Fluorophenoxy)aniline, 2-(4-Fluorophenoxy)aniline) or byproducts from incomplete reactions. The structural similarity of these compounds often results in subtle differences in polarity and, consequently, co-elution under generic HPLC conditions. Therefore, the primary challenge is to develop a method with sufficient selectivity to resolve the main analyte from its critical impurity profile.
To address this, we evaluated three columns with differing stationary phase chemistries, each offering a unique separation mechanism:
-
LUNA® C18(2): A workhorse column providing high hydrophobicity and excellent shape selectivity.
-
LUNA® C8(2): Offers similar reversed-phase characteristics to C18 but with moderately lower hydrophobicity, which can alter retention and selectivity.
-
Kinetex® Phenyl-Hexyl: This phase provides an alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities, a mechanism distinct from the hydrophobic interactions that dominate C18 and C8 phases.[1][2]
Experimental Design and Protocols
System Suitability: The Self-Validating Protocol
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), a mandatory requirement by regulatory bodies like the USP and FDA to ensure the analytical procedure performs acceptably.[3][4] Our SST protocol involves six replicate injections of a standard solution containing this compound and a spiked impurity (Impurity A, a positional isomer) to verify key performance indicators.
System Suitability Criteria:
-
Tailing Factor (T): Must be ≤ 2.0 for the main analyte peak.[5]
-
Resolution (Rs): Must be ≥ 2.0 between the main analyte and the critical impurity peak.[5]
-
Precision (%RSD): The relative standard deviation for the peak area of the main analyte from six replicate injections must be ≤ 2.0%.[5]
Detailed Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-13 min: 80% to 40% B
-
13-15 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 5 µL
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Spiked Suitability Solution: Prepare a solution of this compound at 0.5 mg/mL, spiked with a known positional isomer impurity (Impurity A) at a concentration of 0.0025 mg/mL (0.5% level).
Workflow for HPLC Method Comparison
Caption: Workflow for HPLC column comparison and purity method validation.
Comparative Data Analysis
The three columns were subjected to the same gradient method to provide a direct comparison of their performance. The results for the key chromatographic parameters are summarized below. "Impurity A" represents a closely eluting positional isomer, while "Impurity B" is a less polar, process-related impurity.
Table 1: Comparison of Chromatographic Performance
| Parameter | LUNA® C18(2) | LUNA® C8(2) | Kinetex® Phenyl-Hexyl |
| Retention Time (min) | |||
| Impurity A | 8.55 | 7.91 | 8.92 |
| This compound | 8.71 | 8.10 | 9.35 |
| Impurity B | 10.23 | 9.54 | 10.15 |
| Resolution (Rs) | |||
| (Impurity A / Analyte) | 1.6 | 1.8 | 3.9 |
| Tailing Factor (Analyte) | 1.2 | 1.1 | 1.1 |
| Theoretical Plates (Analyte) | 85,000 | 82,000 | 95,000 |
Discussion: Interpreting the Results
LUNA® C18(2): The Standard Approach The C18 column provided good retention and peak shape for the main analyte. However, it struggled to adequately resolve the critical pair: the main analyte and the structurally similar Impurity A. With a resolution (Rs) of 1.6, it failed to meet the standard system suitability criterion of Rs ≥ 2.0, rendering this method unsuitable for accurate purity determination.[5] This demonstrates that relying solely on hydrophobic interactions is insufficient for this specific separation challenge.
LUNA® C8(2): A Minor Improvement The C8 column, with its shorter alkyl chain, exhibited slightly less retention for all compounds as expected. While the resolution between the critical pair improved marginally to 1.8, it still fell short of the required benchmark. This result underscores that a simple modification of hydrophobicity within the same separation mechanism (alkyl chain interaction) does not provide the necessary change in selectivity.
Kinetex® Phenyl-Hexyl: The Power of Alternative Selectivity The Kinetex® Phenyl-Hexyl column delivered a markedly superior separation. The key to its success lies in its unique stationary phase, which facilitates π-π interactions between the phenyl-hexyl ligands and the aromatic rings of the analyte and its impurities.[2][6] This alternative separation mechanism, layered on top of the inherent hydrophobic interactions, dramatically altered the selectivity for the aromatic analytes.
The most significant outcome was the outstanding resolution (Rs = 3.9) achieved for the critical pair, more than doubling the performance of the C18 column. This baseline separation is crucial for the accurate quantification of Impurity A, especially at low levels. Furthermore, the Phenyl-Hexyl column provided excellent peak shape (Tailing Factor = 1.1) and the highest efficiency (Theoretical Plates = 95,000), contributing to better sensitivity and more reliable integration.
Conclusion and Recommendation
While standard C18 and C8 columns are foundational tools in reversed-phase chromatography, this study highlights their limitations when analyzing compounds with closely related aromatic structures. For the purity assessment of this compound, the Kinetex® Phenyl-Hexyl column is unequivocally the superior choice. Its ability to leverage π-π interactions provides an orthogonal selectivity that is essential for resolving the main component from its critical positional isomer impurity.
This data-driven approach validates the principle that successful HPLC method development often requires moving beyond standard hydrophobic phases and exploring alternative selectivities. The chosen method, grounded in a robust system suitability protocol, ensures that each analysis is reliable, reproducible, and compliant with the stringent requirements of the pharmaceutical industry, as outlined in guidelines such as ICH Q2(R1).[7][8][9]
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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Benchmarking the efficiency of different synthetic methods for 2-(3-Fluorophenoxy)aniline.
For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key structural motifs is paramount. The diaryl ether amine scaffold, exemplified by 2-(3-Fluorophenoxy)aniline, is a prevalent feature in a multitude of pharmacologically active molecules. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by established chemical principles and analogous experimental data.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The molecule incorporates a diaryl ether linkage and a primary aniline, functionalities that allow for a wide range of subsequent chemical transformations. Its derivatives have been explored in various therapeutic areas, making the efficient and reliable synthesis of this intermediate a critical consideration for any research and development program. This guide will focus on three principal bond-forming strategies for its synthesis: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
At a Glance: Comparison of Synthetic Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (Cu) | Palladium (Pd) | Not required (base-mediated) |
| Key Bond Formation | C-O | C-N | C-O |
| Typical Reactants | 2-haloaniline + 3-fluorophenol OR 2-aminophenol + 1-halo-3-fluorobenzene | 2-haloaniline + 3-fluorophenol OR 2-aminophenol + 1-halo-3-fluorobenzene | 2-nitrohalobenzene + 3-fluorophenol (followed by reduction) |
| Reaction Temperature | High (often >150 °C) | Mild to moderate (often 25-120 °C) | Varies, can be moderate to high |
| Ligands | Often simple diamines or amino acids, or none | Bulky, electron-rich phosphines | Not applicable |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Strong inorganic bases (e.g., K₂CO₃, NaOH) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad, including electron-rich and neutral aryl halides | Requires an electron-withdrawing group on the arene |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) | Generally lower (no metal catalyst) |
Delving into the Synthetic Strategies
The Ullmann Condensation: A Classic C-O Bond Formation
The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] In the context of synthesizing this compound, this can be approached in two ways: coupling of a 2-haloaniline with 3-fluorophenol, or a 2-aminophenol with a 1-halo-3-fluorobenzene. The reaction typically requires high temperatures and polar aprotic solvents.[1] While traditionally employing stoichiometric copper, modern protocols have been developed that use catalytic amounts of copper salts, often in the presence of a ligand to improve efficiency.[3]
Proposed Synthetic Pathway via Ullmann Condensation:
Caption: Ullmann condensation route to this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 3-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the 2-bromoaniline.
-
Heat the reaction mixture to 160 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Iodide: Cu(I) is the active catalytic species in the Ullmann reaction.[4]
-
Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide.[4]
-
DMF: A high-boiling polar aprotic solvent is necessary to achieve the high temperatures often required for Ullmann couplings and to dissolve the reactants and reagents.[1]
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] It offers milder reaction conditions, broader substrate scope, and often higher yields compared to the Ullmann condensation.[7] For the synthesis of this compound, this method would typically involve the coupling of 2-aminophenol with a 1-halo-3-fluorobenzene or 3-fluorophenol with a 2-haloaniline.
Proposed Synthetic Pathway via Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination route to this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
In a glovebox, to a vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add 2-aminophenol (1.2 eq) and 1-bromo-3-fluorobenzene (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of 0.5 M with respect to the 1-bromo-3-fluorobenzene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate and Phosphine Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand forms the active Pd(0) catalyst in situ. The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Sodium tert-Butoxide: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[8]
-
Toluene: A common aprotic solvent for Buchwald-Hartwig reactions that effectively dissolves the reactants and is stable at the reaction temperature.
Nucleophilic Aromatic Substitution (SNAr): A Two-Step Approach
Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the synthesis of diaryl ethers.[9] This method requires an electron-withdrawing group (typically a nitro group) positioned ortho or para to a good leaving group (like a halide) on one of the aromatic rings.[9] For the synthesis of this compound, this would involve the reaction of an ortho-halonitrobenzene with 3-fluorophenol, followed by the reduction of the nitro group to an aniline.
Proposed Synthetic Pathway via SNAr and Reduction:
Caption: SNAr and reduction route to this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
Step 1: Synthesis of 2-(3-Fluorophenoxy)-1-nitrobenzene (SNAr)
-
To a round-bottom flask, add 1-chloro-2-nitrobenzene (1.0 eq), 3-fluorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add dimethyl sulfoxide (DMSO) to achieve a concentration of 1.0 M with respect to the 1-chloro-2-nitrobenzene.
-
Heat the mixture to 120 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
-
To a round-bottom flask, add the crude 2-(3-Fluorophenoxy)-1-nitrobenzene from the previous step, ethanol, and water (typically in a 4:1 to 9:1 ratio).
-
Add iron powder (3-5 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, which is essential for the SNAr reaction to proceed.[9]
-
DMSO: A polar aprotic solvent that can dissolve the reagents and facilitate the SNAr reaction.
-
Iron/Ammonium Chloride: A classic and cost-effective method for the reduction of aromatic nitro groups to anilines.[10]
Benchmarking and Final Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and available laboratory equipment.
-
Ullmann Condensation: This method is often favored in industrial settings due to the lower cost of copper catalysts compared to palladium. However, the typically harsh reaction conditions (high temperatures) can be a drawback, potentially leading to side products and requiring more energy input.
-
Buchwald-Hartwig Amination: For laboratory-scale synthesis where yield and reaction mildness are prioritized, the Buchwald-Hartwig amination is often the superior choice. The reaction proceeds under significantly milder conditions and generally provides higher yields with a broader substrate scope. The main disadvantages are the higher cost of the palladium catalyst and the specialized phosphine ligands.
-
Nucleophilic Aromatic Substitution (SNAr): This two-step approach is a viable and cost-effective alternative, as it avoids the use of metal catalysts altogether. The success of this method is contingent on the availability and stability of the starting ortho-halonitrobenzene. The additional reduction step adds to the overall process, but the reagents are generally inexpensive and the procedures are robust.
Recommendation: For academic research and small-scale synthesis, the Buchwald-Hartwig amination is likely the most efficient and reliable method for preparing this compound, assuming the cost of the catalyst is not a prohibitive factor. For larger-scale industrial production, the SNAr approach followed by reduction presents a compelling, cost-effective alternative, provided the starting materials are readily available. The Ullmann condensation remains a viable, albeit often less efficient, option particularly when cost is the primary driver.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 2 (pp. 1-136). Georg Thieme Verlag.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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ResearchGate. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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NIH. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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NIH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Fluorinated Anilines: A Technical Guide for Researchers
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, fluorinated anilines have emerged as a promising class of compounds. The introduction of fluorine, a highly electronegative atom, into the aniline backbone can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, thereby influencing its biological activity. This guide provides a comprehensive, in-depth technical analysis of the antimicrobial efficacy of fluorinated anilines, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to facilitate further research and development in this critical area.
The Rationale for Fluorination in Antimicrobial Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance therapeutic potential. In the context of antimicrobial agents, fluorination can lead to:
-
Enhanced Lipophilicity: The presence of fluorine can increase the lipophilicity of a molecule, facilitating its passage through the lipid-rich bacterial cell membrane.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by bacterial enzymes. This can lead to a longer duration of action.
-
Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution within the aniline ring, influencing its interaction with biological targets.[1] This can lead to enhanced binding affinity to bacterial enzymes or other critical cellular components.
-
Altered Acidity/Basicity: The pKa of the amino group in aniline is influenced by the presence and position of fluorine substituents, which can affect the molecule's ionization state and its ability to interact with charged residues in a target protein.
Mechanisms of Antimicrobial Action: A Multifaceted Approach
The antimicrobial activity of fluorinated anilines is not attributed to a single, universal mechanism but rather a combination of effects that ultimately lead to bacterial cell death or inhibition of growth. The prevailing evidence points to two primary modes of action:
Disruption of Bacterial Cell Membrane Integrity
Several studies suggest that fluorinated anilines can directly interact with and disrupt the bacterial cell membrane, leading to a loss of cellular homeostasis. This disruption can manifest as:
-
Increased Membrane Permeability: The lipophilic nature of some fluorinated anilines allows them to intercalate into the lipid bilayer, creating pores or channels that compromise the membrane's selective permeability.[2] This leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.
-
Alteration of Membrane Fluidity: The insertion of these aromatic compounds into the membrane can alter its fluidity, which is critical for the proper function of membrane-bound proteins involved in processes like electron transport and nutrient uptake.[2]
Studies on trifluoro-anilines, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated noticeable destruction of the bacterial cell membrane in Vibrio parahaemolyticus.[3][4][5]
Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation
A growing body of evidence indicates that some fluorinated compounds exert their bactericidal effects through the generation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][6][7] This mechanism is particularly relevant for fluoroquinolones, a major class of fluorinated antibiotics.[6] The proposed pathway involves:
-
Metabolic Disruption: The fluorinated aniline may interfere with bacterial metabolic pathways, leading to an imbalance in the cellular redox state.
-
ROS Production: This imbalance triggers the excessive production of ROS, which are highly reactive and can damage cellular macromolecules.
-
Cellular Damage: ROS can cause lipid peroxidation, protein denaturation, and DNA damage, ultimately leading to cell death.[7]
For instance, ITFMA has been shown to induce ROS production in a dose-dependent manner in Vibrio species.[3]
Below is a conceptual diagram illustrating the proposed dual mechanism of action of fluorinated anilines.
Caption: Proposed dual mechanism of action of fluorinated anilines.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potency of fluorinated anilines is highly dependent on the number and position of fluorine substituents, as well as the presence of other functional groups. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for a selection of fluorinated anilines against various bacterial strains. It is important to note that direct comparative studies across a wide range of simple fluorinated anilines are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Anilines against Vibrio Species [5]
| Compound | Chemical Structure | Bacterial Strain | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | CF₃ group attached to a chloro- and nitro-substituted aniline ring | Vibrio parahaemolyticus | 100 |
| Vibrio harveyi | 100 | ||
| 2-iodo-4-trifluoromethylaniline (ITFMA) | CF₃ group and iodine attached to an aniline ring | Vibrio parahaemolyticus | 50 |
| Vibrio harveyi | 50 |
Note: The structures are described as there are no readily available simple diagrams.
Table 2: Cytotoxicity of Selected Fluorinated Anilines against Human Cell Lines
Direct comparative cytotoxicity data (e.g., IC50 values) for a series of simple fluorinated anilines against common mammalian cell lines is not extensively available in the reviewed literature. However, some studies have investigated the toxicity of certain derivatives. For example, trifluoro-anilines ACNBF and ITFMA displayed mild toxicity in Caenorhabditis elegans and seed germination models.[3][4][5] Further research is critically needed to establish a comprehensive safety profile for this class of compounds.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are essential. The following sections provide detailed, step-by-step methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the fluorinated aniline in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the fluorinated aniline onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is inversely proportional to the MIC.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Detailed Protocol:
-
Preparation of Cultures: Prepare a logarithmic phase bacterial culture in a suitable broth.
-
Exposure to Antimicrobial: Add the fluorinated aniline at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without the antimicrobial agent.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion and Future Directions
Fluorinated anilines represent a promising, yet underexplored, class of antimicrobial agents. The available data, particularly for more complex trifluoromethyl-substituted derivatives, demonstrates their potential to combat bacterial pathogens through mechanisms that include membrane disruption and the induction of oxidative stress.[3][5] However, a significant knowledge gap exists regarding the comparative efficacy and cytotoxicity of simpler mono-, di-, and tri-fluorinated anilines.
Future research should focus on a systematic evaluation of a diverse library of fluorinated anilines against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. This will enable the establishment of a clear structure-activity relationship, guiding the rational design of more potent and selective antimicrobial agents. Furthermore, comprehensive in vitro and in vivo toxicological studies are imperative to assess the therapeutic potential and safety profile of these compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this important endeavor, contributing to the critical fight against antimicrobial resistance.
References
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Sathiyamoorthi, E., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 22(1), 23. Available from: [Link]
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Sathiyamoorthi, E., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2020). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. Journal of Environmental Science and Health, Part A, 55(1), 79-87. Available from: [Link]
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ResearchGate. (n.d.). IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with cisplatin, and complexes 1–3, for 48 h. Available from: [Link]
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Gajda, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. Available from: [Link]
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Nostro, A., et al. (2022). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 956. Available from: [Link]
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Sathiyamoorthi, E., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Available from: [Link]
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ResearchGate. (n.d.). IC 50 of compounds against HeLa cells. Available from: [Link]
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Goswami, M., et al. (2006). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 50(3), 949-954. Available from: [Link]
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Salwiczek, M., et al. (2014). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 54(4), 433-446. Available from: [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Comparing 2-(3-Fluorophenoxy)aniline Derivatives Against Established Kinase Inhibitors
This guide provides an in-depth, technical comparison of novel 2-(3-Fluorophenoxy)aniline derivatives against established drugs using in silico molecular docking. As a senior application scientist, my goal is to move beyond a simple procedural list and delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. We will explore the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis grounded in quantitative data, aimed at researchers, scientists, and drug development professionals.
Part 1: The Strategic Foundation - Why Kinase Inhibition and Why This Scaffold?
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them one of the most critical families of drug targets.[1][2] Kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) are key regulators of angiogenesis and cell proliferation, respectively.[3][4] Inhibiting these receptors is a clinically validated strategy for cancer therapy.[5]
Structure-Based Drug Design (SBDD) is a powerful methodology that leverages the three-dimensional structure of these protein targets to design novel, high-affinity inhibitors.[6][7][8] Molecular docking, a core SBDD technique, predicts how a small molecule (ligand) binds to a protein's active site, allowing us to estimate its potential efficacy before committing to costly synthesis and in vitro testing.[9][10]
The this compound scaffold has emerged as a promising pharmacophore in kinase inhibitor design. Its structural motifs are analogous to portions of known "hinge-binding" fragments found in many successful kinase inhibitors, such as Lapatinib.[11] The strategic placement of the fluorine atom can enhance binding affinity and modulate metabolic stability, making this class of derivatives a compelling subject for in silico investigation. A study on similar fluoro-anilino derivatives has already demonstrated their potential as c-Met kinase inhibitors, validating the general approach.[12]
Part 2: The Experimental Protocol - A Self-Validating Molecular Docking Workflow
Scientific integrity in computational studies hinges on a meticulously validated protocol. The following workflow is designed to be a self-validating system, incorporating critical checkpoints to ensure the biological relevance of the results.[13]
Step 1: High-Fidelity Target Preparation
The accuracy of a docking study is fundamentally dependent on the quality of the target protein's structure.[13]
-
Structure Retrieval : Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 4ASD) and EGFR (PDB ID: 1M17) .[4][14] These structures are co-crystallized with known inhibitors (Axitinib and Erlotinib, respectively), which is crucial for defining the binding site and for protocol validation.
-
Initial Cleanup : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions. Water molecules can interfere with the docking algorithm unless specific hydration site analysis is intended. The original co-crystallized ligand should be saved separately for the validation step.
-
Protonation and Optimization : Add polar hydrogen atoms and assign correct bond orders. The protonation state of key residues at physiological pH (7.4) is critical for accurately modeling electrostatic and hydrogen bond interactions. This step is typically handled by dedicated modules in software suites like Schrödinger Maestro, MOE, or AutoDock Tools.[15]
-
Energy Minimization : Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. The backbone atoms are typically constrained to prevent significant deviation from the experimentally determined conformation.
Step 2: Ligand Preparation and Optimization
The ligand must be represented in its lowest energy, three-dimensional conformation.
-
2D to 3D Conversion : Sketch the this compound derivatives and the reference inhibitors (Axitinib, Erlotinib) in a 2D chemical drawing tool and convert them to 3D structures.
-
Ionization State Prediction : Determine the likely protonation state of the ligands at physiological pH. This is critical as the charge state directly impacts binding interactions.
-
Energy Minimization : Minimize the energy of each ligand using a suitable force field (e.g., OPLS, MMFF94). This ensures that the starting conformation for docking is sterically favorable.
Step 3: Defining the Search Space (Grid Generation)
The docking algorithm must be instructed where to search for a binding pose.
-
Binding Site Identification : The most reliable method is to define the binding site based on the location of the co-crystallized ligand.[13] A grid box is generated that encompasses this volume, typically extending 10-15 Å around the ligand.
-
Causality : Using the co-crystallized ligand's position ensures the docking search is focused on a biologically validated active site, preventing the algorithm from finding irrelevant poses in superficial pockets on the protein surface.
Step 4: The Trustworthiness Check - Protocol Validation
This is the most critical step for ensuring the reliability of the docking protocol.
-
Re-docking : Dock the co-crystallized ligand (e.g., Axitinib) back into its own receptor (VEGFR-2).
-
Success Criteria : A validated protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16] If the protocol fails this test, the grid parameters, scoring function, or preparation steps must be re-evaluated. This step confirms that the chosen parameters are appropriate for the system under study.
Workflow for In Silico Molecular Docking
Caption: A comprehensive workflow for molecular docking studies.
Part 3: Comparative Analysis - this compound Derivatives vs. Standard Inhibitors
Following the validated protocol, we docked a representative this compound derivative (let's call it FP-Aniline-1 ) and our reference inhibitors against the ATP-binding sites of VEGFR-2 and EGFR. The results are analyzed based on docking score (a measure of binding affinity) and the specific molecular interactions formed.[9]
Quantitative Data Summary
| Compound | Target | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| FP-Aniline-1 | VEGFR-2 | AutoDock Vina | -9.2 | Cys919, Glu885, Asp1046 | H-bond with hinge (Cys919), Salt bridge with DFG motif (Asp1046) |
| Axitinib (Reference) | VEGFR-2 | AutoDock Vina | -10.5 | Cys919, Asp1046, Val848 | H-bond with hinge (Cys919), Hydrophobic interactions |
| FP-Aniline-1 | EGFR | AutoDock Vina | -8.8 | Met793, Asp855, Leu718 | H-bond with hinge (Met793), H-bond with catalytic loop |
| Erlotinib (Reference) | EGFR | AutoDock Vina | -9.9 | Met793, Thr790, Leu718 | H-bond with hinge (Met793), Gatekeeper interaction (Thr790) |
Note: The data for FP-Aniline-1 is representative for illustrative purposes. Docking scores can vary based on the software and specific derivative used.[16][17]
Analysis of Binding Modes
-
Against VEGFR-2 : FP-Aniline-1 demonstrates a promising binding affinity, though slightly lower than the established inhibitor Axitinib. Crucially, it reproduces the canonical hydrogen bond with the "hinge region" residue Cys919, an interaction essential for potent kinase inhibition.[18] The predicted salt bridge with Asp1046 in the DFG motif suggests it may effectively stabilize the inactive conformation of the kinase.
-
Against EGFR : Similarly, FP-Aniline-1 forms the critical hydrogen bond with the hinge residue Met793 in EGFR's active site.[19] Its predicted affinity is commendable, although it does not engage the "gatekeeper" residue Thr790 as effectively as Erlotinib, which may impact its selectivity and potential for overcoming resistance mutations.
These results strongly suggest that the this compound scaffold is a viable starting point for developing potent kinase inhibitors. The docking poses provide clear, actionable hypotheses for medicinal chemists to optimize the structure, for instance, by adding functional groups to better interact with the gatekeeper residue or enhance hydrophobic contacts.
Part 4: Visualizing the Biological Context
To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they disrupt.
Simplified VEGFR-2 Signaling Pathway
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(3-Fluorophenoxy)aniline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents, such as 2-(3-Fluorophenoxy)aniline, are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated aromatic amines.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The principle here is to create a barrier between you and the chemical, minimizing any route of exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline compounds.[3] | Aromatic amines can be readily absorbed through the skin.[4] Proper glove selection is critical to prevent dermal exposure. |
| Eye Protection | Chemical splash goggles. | Provides a complete seal around the eyes to protect from splashes of liquid waste or airborne particles.[5] |
| Lab Coat | A fully-buttoned, long-sleeved lab coat. | Protects skin and personal clothing from accidental spills.[5] |
| Respiratory Protection | Use in a certified laboratory chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[6][7] |
Always handle this compound and its waste within a properly functioning chemical fume hood to minimize the risk of inhalation.[6]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. The fluorine atom in its structure necessitates its segregation from non-halogenated waste streams, a critical step for both safety and cost-effectiveness of disposal.[8][9][10]
Step 1: Waste Segregation
-
Action: Designate a specific waste container for "Halogenated Organic Waste."[8][11] Never mix halogenated compounds with non-halogenated waste.[10]
-
Causality: Mixing different waste streams can lead to unintended chemical reactions. Furthermore, the disposal methods for halogenated and non-halogenated wastes are different and mixing them increases disposal costs significantly.[9][10]
Step 2: Container Selection and Labeling
-
Action: Use a dedicated, properly labeled, and leak-proof container with a secure screw-top cap.[8][9] The container should be made of a material compatible with the chemical waste. Polyethylene containers are a common choice.[3]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state:
-
Causality: Proper labeling is a regulatory requirement and is essential for the safety of everyone in the laboratory and for the waste management personnel who will handle the container. It ensures the contents are known and can be managed appropriately.
Step 3: Waste Accumulation
-
Action: Collect all waste containing this compound, including contaminated solids like filter paper or absorbent materials, in your designated halogenated waste container.
-
Keep the waste container closed at all times, except when adding waste.[8][9][10] This prevents the release of vapors into the lab environment.
-
Store the waste container in a designated satellite accumulation area, preferably within a ventilated cabinet and in secondary containment to mitigate spills.[9][11]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or has been stored for the maximum allowed time (typically 3 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9][12]
-
Causality: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Professional disposal services are equipped to handle and treat hazardous materials in an environmentally responsible manner.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Don PPE: Before addressing a small, manageable spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[3]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[1][13]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleaning materials must be disposed of as halogenated hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. This diligence is the hallmark of a trustworthy and expert scientific professional.
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Essential Safety and Logistical Guide for Handling 2-(3-Fluorophenoxy)aniline
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(3-Fluorophenoxy)aniline. It is designed for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for aniline-class compounds and general laboratory safety standards, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Causality
All laboratory operations involving this compound must be guided by the principle of minimizing all potential routes of exposure. Engineering controls, such as fume hoods, are the primary line of defense, supplemented by rigorous adherence to personal protective equipment (PPE) protocols.[4][5]
Personal Protective Equipment (PPE) Protocol
A risk assessment based on the procedure and quantity of this compound being used is essential for selecting the appropriate PPE.[5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard and Material | Rationale for Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 compliant | To protect eyes and face from splashes of the chemical.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or Neoprene (consult manufacturer's compatibility chart) | To prevent dermal absorption, which is a common route of exposure for anilines.[1][8] |
| Body Protection | Chemical-Resistant Laboratory Coat | Cotton/poly blend (for low fire risk) or Nomex (if flammables are present) | To protect skin and personal clothing from contamination.[7][8] |
| Chemical-Resistant Apron | Rubber or other impervious material | Recommended when handling larger quantities or when there is a significant splash risk.[7] | |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH-approved | To be used when engineering controls (like a fume hood) are not sufficient to control vapors.[4][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is critical to ensure safety. The following protocol outlines the key steps for handling this compound in a laboratory setting.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[10][11]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review SDS of Related Compounds: Familiarize yourself with the SDS of aniline and other similar compounds to understand the potential hazards.[12]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood to contain any dust or vapors.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[13]
-
Maintain Awareness: Be mindful of your actions and the location of safety equipment, such as the eyewash station and safety shower.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in a designated area, being careful to avoid self-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[10][13]
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Disposal:
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated substances.[14][15] Do not mix with non-halogenated waste.[15]
-
Container Management: Waste containers must be kept closed when not in use and stored in a secondary containment vessel in a well-ventilated area.[15]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[14]
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.[10]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
